molecular formula C9H15N3 B1487554 4-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 1138218-02-6

4-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B1487554
CAS No.: 1138218-02-6
M. Wt: 165.24 g/mol
InChI Key: IUDLSNKWDQBFQL-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)piperidine is a chemical compound supplied for research and development purposes. It is presented as a piperidine derivative substituted with a 1-methyl-1H-pyrazole group, a structural motif of significant interest in medicinal chemistry . The compound has a molecular formula of C9H15N3 and a molecular weight of 165.24 g/mol. Its CAS Registry Number is 1508641-17-5 . The 4-(1-methyl-1H-pyrazol-yl) scaffold is a privileged structure in drug discovery, frequently employed as a building block in the synthesis of potential therapeutic agents. For instance, analogous structures have been utilized in the development of potent and selective CDK2 inhibitors, which are being investigated as anticancer agents for their ability to induce cell cycle arrest and apoptosis . Similar molecular frameworks have also been incorporated into compounds studied for their antibacterial properties . Researchers value this compound as a versatile synthetic intermediate. It is strictly intended for laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(1-methylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDLSNKWDQBFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 4-(1-methyl-1H-pyrazol-4-yl)piperidine, a valuable heterocyclic building block in medicinal chemistry. We will delve into the strategic considerations for its synthesis, provide detailed experimental protocols, and conclude with the preparation of its hydrochloride salt for improved handling and bioavailability.

Introduction: The Significance of the Pyrazole-Piperidine Scaffold

The confluence of pyrazole and piperidine rings in a single molecule creates a scaffold of significant interest in drug discovery. The piperidine moiety offers a saturated, basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. The pyrazole ring, an aromatic heterocycle, provides a rigid core with tunable electronic properties and opportunities for diverse functionalization. Consequently, derivatives of this compound are explored for their potential in treating a range of conditions, from neurological disorders to infectious diseases[1]. This guide aims to equip researchers with the practical knowledge to synthesize this important intermediate.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most common and robust strategies involve either constructing the pyrazole ring onto a pre-existing piperidine core or coupling the two pre-formed heterocyclic systems. Here, we will focus on a widely applicable and reliable method: the construction of the pyrazole ring from a piperidine-derived precursor. This approach generally involves the following key stages:

  • Preparation of a Piperidine-Based β-Ketoester : Starting with a commercially available and protected piperidine derivative to ensure regioselectivity in subsequent reactions.

  • Formation of a β-Enamino Diketone : Activation of the β-ketoester to facilitate cyclization.

  • Pyrazole Ring Cyclization : Reaction with methylhydrazine to form the desired 1-methylpyrazole ring.

  • Deprotection of the Piperidine Nitrogen : Removal of the protecting group to yield the final free base.

  • Formation of the Hydrochloride Salt : Conversion of the free base to its more stable and soluble hydrochloride salt.

This multi-step process is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Salt Formation N-Boc-piperidine-4-one N-Boc-piperidine-4-one Intermediate_A N-Boc-4-ethoxalylpiperidine-4-one N-Boc-piperidine-4-one->Intermediate_A Claisen Condensation Intermediate_B N-Boc-4-(2-(dimethylamino)vinyl)-4-oxo-piperidine Intermediate_A->Intermediate_B Enamine Formation Intermediate_C N-Boc-4-(1-methyl-1H-pyrazol-4-yl)piperidine Intermediate_B->Intermediate_C Pyrazole Cyclization Final_Product This compound Intermediate_C->Final_Product Boc Deprotection Hydrochloride_Salt This compound Hydrochloride Final_Product->Hydrochloride_Salt HCl Addition

Caption: Overall synthetic workflow for this compound and its hydrochloride salt.

Part 1: Synthesis of the Free Base

Step 1: Synthesis of tert-butyl this compound-1-carboxylate (Boc-Protected Intermediate)

A common and effective route to the core structure involves a multi-step sequence starting from N-Boc-piperidine-4-carboxylic acid. This method builds the pyrazole ring onto the piperidine framework.

Reaction Scheme:

Reaction_Scheme cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Protected Product Start N-Boc-piperidine-4-carboxylic acid Ketoester β-Ketoester Start->Ketoester 1. Meldrum's acid, EDC, DMAP 2. Methanolysis Enamine β-Enamino diketone Ketoester->Enamine DMFDMA Product tert-butyl 4-(1-methyl-1H-pyrazol-4-yl) piperidine-1-carboxylate Enamine->Product Methylhydrazine, Ethanol

Caption: Synthetic route to the Boc-protected pyrazole-piperidine intermediate.

Detailed Experimental Protocol:

  • Preparation of the β-Ketoester: N-Boc protected piperidine-4-carboxylic acid is first converted to the corresponding β-keto ester. This is typically achieved by reaction with Meldrum's acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst such as 4-dimethylaminopyridine (DMAP), followed by methanolysis[2][3].

  • Formation of the β-Enamino Diketone: The resulting β-keto ester is then treated with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction forms a β-enamino diketone, which is a key precursor for the pyrazole ring synthesis[4].

  • Pyrazole Ring Cyclization: The crude β-enamino diketone is dissolved in a suitable solvent, such as ethanol, and treated with methylhydrazine. The reaction mixture is stirred, typically at room temperature, to facilitate the cyclization and formation of the 1-methyl-pyrazole ring. This reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to yield the aromatic pyrazole ring. A reaction of a similar β-enamino diketone with methylhydrazine has been reported to provide the corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate in a 51% yield[2][3].

  • Purification: The resulting Boc-protected this compound is then purified, typically by column chromatography on silica gel, to isolate the desired product from any side products or unreacted starting materials[5].

Step 2: Deprotection to Yield this compound

The final step in the synthesis of the free base is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

Detailed Experimental Protocol:

  • Reaction Conditions: The Boc-protected intermediate is dissolved in a suitable solvent, such as methanol or dichloromethane. A strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., HCl in dioxane or methanol), is added to the solution. The reaction is usually stirred at room temperature until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess acid. The residue is then typically neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, and the free base product is extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the final product, this compound.

StepKey ReagentsTypical SolventTemperatureTypical Yield
Boc-Protection Di-tert-butyl dicarbonateDichloromethaneRoom Temp.>95%
Pyrazole Formation MethylhydrazineEthanolRoom Temp.50-70%[2][3]
Boc-Deprotection HCl in Dioxane or TFADichloromethaneRoom Temp.>90%

Part 2: Synthesis of the Hydrochloride Salt

For ease of handling, improved stability, and better aqueous solubility, the free base is often converted to its hydrochloride salt.

Detailed Experimental Protocol:

  • Salt Formation: The purified this compound free base is dissolved in a minimal amount of a suitable solvent, such as methanol or isopropanol[6]. A saturated solution of hydrogen chloride in an appropriate solvent (e.g., methanol or diethyl ether) is then added dropwise to the stirred solution[6].

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. The mixture may be cooled to enhance precipitation. The solid is then collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum to yield this compound hydrochloride as a stable, crystalline solid[1][6].

Alternative Synthetic Strategies

While the above-described method is robust, other strategies are also employed in the synthesis of similar compounds and are worth noting for their potential applicability.

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction can be used to form the C-C bond between the pyrazole and piperidine rings[7][8][9][10]. This approach would involve coupling a suitable boronic acid or ester derivative of one ring with a halide derivative of the other. For instance, a 4-halopyrazole could be coupled with a piperidine-4-boronic acid derivative. The choice of catalyst and reaction conditions is crucial for achieving high yields, especially when dealing with nitrogen-containing heterocycles[9][10].

  • Nucleophilic Aromatic Substitution and Reduction: Another strategy involves the nucleophilic aromatic substitution of a pyrazole onto a 4-halopyridine, followed by the reduction of the pyridine ring to a piperidine[11]. The reduction step can be challenging and may require high pressure and specific catalysts[11].

Conclusion

The synthesis of this compound and its hydrochloride salt is a multi-step process that can be achieved through several reliable synthetic routes. The strategy of building the pyrazole ring onto a protected piperidine core offers a versatile and commonly employed approach. Careful control of reaction conditions and purification at each step are essential for obtaining the final product in high purity and yield. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

  • Scientific Reports. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]

  • Google Patents. (2023). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ResearchGate. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]

  • Organic Syntheses. (2010). A General, One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles from Aldehydes and Nitroolefins. Organic Syntheses, 87, 203. Available at: [Link]

  • Kaunas University of Technology ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available at: [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Available at: [Link]

  • PubChemLite. This compound hydrochloride (C9H15N3). Available at: [Link]

  • Biblioteka Nauki. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]

  • Autechaux. (2023). Exploring 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]

  • National Institutes of Health. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

Sources

Chemical properties of 4-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(1-methyl-1H-pyrazol-4-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. This heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of both piperidine and pyrazole moieties in numerous pharmacologically active agents.[1][2] While publicly available data on this specific molecule is limited, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its scientific exploration. We will delve into its structural attributes, a proposed synthetic pathway with detailed protocols, predicted spectral data for characterization, and its potential applications, grounded in the known bioactivities of related compounds.

Introduction and Significance

The fusion of a piperidine ring with a pyrazole nucleus creates a molecular scaffold with significant potential in drug development. The piperidine moiety, a saturated six-membered heterocycle, is a cornerstone of medicinal chemistry, present in over twenty classes of pharmaceuticals.[3] Its conformational flexibility and basic nitrogen atom are key for interacting with biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a "privileged scaffold," known to impart a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

The specific compound, this compound, combines these two key pharmacophores. The substitution at the 4-position of the piperidine ring and the N1-methylation of the pyrazole are crucial design elements that modulate the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. This guide aims to serve as a foundational resource for scientists, providing both theoretical insights and practical, actionable protocols for the synthesis and study of this promising compound.

Physicochemical and Structural Properties

Understanding the core physicochemical properties of this compound is essential for its application in research. The key features are the basicity of the piperidine nitrogen and the overall polarity and solubility, which are influenced by both heterocyclic rings.

Structural Features:

  • Piperidine Ring: Adopts a stable chair conformation, similar to cyclohexane. The pyrazole substituent at the C4 position will preferentially occupy an equatorial position to minimize steric hindrance.

  • Piperidine Nitrogen: The lone pair of electrons on the secondary amine makes it a key site for hydrogen bonding and protonation, rendering the molecule basic.

  • Pyrazole Ring: A planar, aromatic system. The N1-methyl group prevents tautomerism, locking the structure. The electron density of the ring influences its interaction capabilities and reactivity.

Predicted Physicochemical Properties:

PropertyPredicted ValueComments / Source
Molecular Formula C₉H₁₅N₃(PubChem CID: 50988986)
Molecular Weight 165.24 g/mol (PubChem CID: 50988986)
pKa (Conjugate Acid) ~10.5 - 11.0Estimated based on the typical pKa of piperidine's conjugate acid (~11.1-11.2).[5][6] The pyrazole substituent is not expected to significantly alter this.
XLogP3 0.8A measure of lipophilicity. This value suggests moderate water solubility. (PubChem CID: 50988986)
Boiling Point Not availableExpected to be high due to the polar nature and hydrogen bonding capability of the piperidine NH group.
Melting Point Not availableLikely to be a solid at room temperature, especially when isolated as a salt (e.g., hydrochloride).

Synthesis and Purification Workflow

Proposed Synthetic Pathway

The overall workflow involves the formation of an enaminone intermediate from N-Boc-4-piperidone, followed by cyclization with methylhydrazine to form the pyrazole ring, and concluding with the deprotection of the piperidine nitrogen.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A N-Boc-4-piperidone C Step 1: Enaminone Formation A->C B DMFDMA B->C D tert-butyl 4-(2-(dimethylamino)vinyl)-4-oxo-piperidine-1-carboxylate C->D Reflux in Toluene F Step 2: Pyrazole Cyclization D->F E Methylhydrazine E->F G tert-butyl this compound-1-carboxylate F->G Reflux in Acetic Acid I Step 3: Boc Deprotection G->I H TFA or 4M HCl in Dioxane H->I J This compound I->J Acidic Conditions

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-(dimethylamino)vinyl)-4-oxo-piperidine-1-carboxylate (Enaminone Intermediate)

  • Causality: This step transforms the ketone functionality of the piperidone into a more versatile enaminone, which is an excellent precursor for pyrazole synthesis. N,N-Dimethylformamide dimethyl acetal (DMFDMA) serves as both the reactant and a water scavenger.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in toluene (5 mL per mmol of piperidone), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMFDMA.

  • The resulting crude enaminone is typically a viscous oil and can be carried forward to the next step without further purification.

Step 2: Synthesis of tert-butyl this compound-1-carboxylate

  • Causality: This is a classic Knorr-type pyrazole synthesis. The reaction of the enaminone with methylhydrazine in an acidic medium like acetic acid facilitates the cyclization and subsequent dehydration to form the aromatic pyrazole ring. Using a monosubstituted hydrazine like methylhydrazine can lead to regioisomers; however, literature on similar reactions suggests the desired isomer is often favored.[10]

  • Dissolve the crude enaminone intermediate from Step 1 in glacial acetic acid (5 mL per mmol).

  • Add methylhydrazine (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor for the disappearance of the starting material by LC-MS.

  • After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Step 3: Synthesis of this compound (Final Product)

  • Causality: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[7] Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous solvent efficiently cleave the Boc group to yield the free secondary amine.[7][11]

  • Dissolve the purified N-Boc protected product from Step 2 (1.0 eq) in dichloromethane (DCM) (10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq).

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours until TLC or LC-MS analysis confirms complete deprotection.[7]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in a small amount of water and basify to pH > 10 with 1M NaOH.

  • Extract the product into DCM or another suitable organic solvent (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound, likely as an oil or low-melting solid.

Spectral Characterization

Accurate structural confirmation is paramount. Below are the predicted spectral characteristics for this compound based on data from analogous structures.[12][13][14][15][16]

Predicted NMR and MS Data:

AnalysisPredicted Signals / FragmentsRationale
¹H NMR δ ~7.5 (s, 1H, Pyrazole H3/H5), δ ~7.3 (s, 1H, Pyrazole H5/H3), δ ~3.8 (s, 3H, N-CH₃), δ ~3.1 (m, 2H, Piperidine H2/H6 axial), δ ~2.6 (m, 2H, Piperidine H2/H6 equatorial), δ ~2.5 (m, 1H, Piperidine H4), δ ~1.8-1.6 (m, 5H, Piperidine H3/H5 + NH)Pyrazole protons will appear as singlets in the aromatic region. The N-methyl group will be a sharp singlet. Piperidine protons will show complex multiplets in the aliphatic region. The NH proton signal may be broad and its position is solvent-dependent.
¹³C NMR δ ~138 (Pyrazole C5), δ ~128 (Pyrazole C3), δ ~118 (Pyrazole C4), δ ~50 (Piperidine C2/C6), δ ~39 (N-CH₃), δ ~35 (Piperidine C4), δ ~32 (Piperidine C3/C5)Chemical shifts are estimated based on substituent effects on pyrazole and piperidine rings.[15][17]
MS (ESI+) m/z 166.13 [M+H]⁺The protonated molecular ion is expected to be the base peak in electrospray ionization.
MS/MS Fragmentation of [M+H]⁺Expect characteristic fragmentation of the piperidine ring, such as α-cleavage adjacent to the nitrogen, leading to loss of ethylene or related fragments.[18][19]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic secondary amine of the piperidine ring.

  • N-Alkylation/Acylation: The piperidine nitrogen can be readily alkylated, acylated, or sulfonylated using appropriate electrophiles (e.g., alkyl halides, acid chlorides, sulfonyl chlorides) under basic conditions. This provides a convenient handle for further chemical modification and library synthesis.

  • Pyrazole Ring Reactivity: The 1-methyl-1H-pyrazole ring is relatively electron-rich and generally stable to oxidation and reduction. Electrophilic substitution is possible but would likely occur at the C3 or C5 positions, which are already substituted in this scaffold.

  • Stability and Storage: The compound should be stable under standard laboratory conditions. As a free base, it is susceptible to absorbing atmospheric CO₂. For long-term storage, it is best kept as a salt (e.g., hydrochloride) under an inert atmosphere in a cool, dry place.

Potential Applications in Drug Discovery

The pyrazole-piperidine scaffold is a validated pharmacophore in modern drug discovery.[20][21] Derivatives have shown a wide array of biological activities, suggesting several promising research avenues for this compound:

  • Central Nervous System (CNS) Agents: Many piperidine and pyrazole derivatives exhibit activity at CNS targets. This scaffold could be explored for its potential as a ligand for dopamine, serotonin, or opioid receptors, or as an inhibitor of enzymes like monoamine oxidase (MAO).

  • Anti-inflammatory Agents: Pyrazole-containing compounds, most famously Celecoxib, are known COX-2 inhibitors.[1] This molecule could serve as a starting point for developing novel anti-inflammatory agents.

  • Anticancer Agents: Numerous kinase inhibitors incorporate pyrazole and piperidine motifs.[4] This compound could be used as a building block for the synthesis of inhibitors targeting kinases involved in cell proliferation and survival pathways.

Safety and Handling

As a heterocyclic amine, this compound should be handled with appropriate care. While specific toxicity data is not available, related compounds are known to be irritants.[22] Some heterocyclic amines can be mutagenic or carcinogenic, although this is more commonly associated with those formed at high temperatures in cooked meats.[23][24]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as chemical waste.[25]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel therapeutic agents. This guide provides a comprehensive, albeit partially predictive, overview of its chemical properties. The proposed synthetic route is robust and relies on well-understood chemical transformations, offering a clear path to accessing this compound for research purposes. The predicted spectral data provides a benchmark for its characterization. With its promising structural features, this molecule is a compelling starting point for exploratory programs in CNS disorders, inflammation, and oncology.

References

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  • Zhang, Y., et al. (2021). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. PubMed. Available from: [Link]

  • ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available from: [Link]

  • ResearchGate. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. (1983). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(11), 4235-4246.
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available from: [Link]

  • ResearchGate. (2023). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • ResearchGate. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. Available from: [Link]

  • ResearchGate. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

  • Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available from: [Link]

  • Jeyaraman, R., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 555-561.
  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3228.
  • Bassyouni, F. A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Advanced Scientific Research, 5(2), 20-37.
  • Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(22), 2142-2165.
  • Singh, S., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. PubMed. Available from: [Link]

  • Wikipedia. (n.d.). Heterocyclic amine formation in meat. Wikipedia. Available from: [Link]

  • ResearchGate. (2023). One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles. ResearchGate. Available from: [Link]

  • Al-Zaydi, K. M. (2015). Synthesis of Chromone-Related Pyrazole Compounds. PMC. Available from: [Link]

  • Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(10), 1169-1174.

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Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-4-yl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(1-methyl-1H-pyrazol-4-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related, experimentally verified structures.

Molecular Structure and Spectroscopic Overview

The unique arrangement of the saturated piperidine ring linked to the aromatic pyrazole moiety gives this compound distinct spectroscopic features. Understanding these features is crucial for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

MS_Fragmentation M [C₉H₁₅N₃]⁺˙ m/z = 165 F1 [C₈H₁₂N₃]⁺ m/z = 150 M->F1 - •CH₃ F2 [C₅H₁₀N]⁺ m/z = 84 M->F2 Pyrazole Ring Cleavage F3 [C₄H₅N₂]⁺ m/z = 81 M->F3 Piperidine Ring Cleavage

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data. These protocols are based on standard laboratory practices. [1][2]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.

  • Data Processing: The instrument software will process the data to generate the mass spectrum, showing the relative abundance of ions at different m/z values.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the unambiguous identification and characterization of this compound. The predicted NMR, IR, and MS data, interpreted with expert insights, offer a solid foundation for researchers working with this compound. The provided experimental protocols serve as a practical reference for obtaining high-quality spectroscopic data.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link] [3][4][5][6][7]2. PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link] [8]3. Prabhala, P., Sutar, S. M., Manjunatha, M. R., Pawashe, G. M., Gupta, V. K., Naik, L., & Kalkhambkar, R. G. (2022). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Liquids, 360, 119520.

Sources

The Pyrazole-Piperidine Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole-piperidine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to a diverse range of biological targets, thereby exhibiting a wide array of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel pyrazole-piperidine derivatives, offering insights for researchers and professionals engaged in the pursuit of innovative therapeutics. The unique combination of the aromatic, electron-rich pyrazole ring and the flexible, basic piperidine moiety bestows upon this scaffold a distinctive set of physicochemical properties, rendering it a versatile building block in the design of targeted therapies. Pyrazole-containing compounds have a rich history in pharmaceuticals, with applications ranging from anti-inflammatory agents to anticancer drugs.[1] The incorporation of a piperidine ring often enhances pharmacokinetic properties, such as solubility and bioavailability, making the combined scaffold particularly attractive for drug development.

I. Anticancer Activity: Targeting the Engines of Malignancy

The relentless pursuit of novel anticancer agents has identified the pyrazole-piperidine scaffold as a promising pharmacophore for the development of targeted therapies. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key signaling pathways that drive tumor growth and proliferation.[2]

A. Mechanism of Action: Inhibiting Kinase-Driven Proliferation

A primary mechanism by which pyrazole-piperidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Notably, pyrazole-piperidine compounds have been shown to target critical kinases in the PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism.[4] By blocking the ATP-binding site of these kinases, these inhibitors can effectively halt the downstream signaling cascade that promotes cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a pyrazole-piperidine agent.

B. Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer potency of pyrazole-piperidine derivatives. Key findings indicate that the nature and position of substituents on both the pyrazole and piperidine rings significantly influence activity. For instance, the introduction of bulky aromatic groups on the pyrazole ring can enhance binding affinity to the target kinase. Furthermore, modifications to the piperidine nitrogen, such as the addition of substituted aryl or heteroaryl moieties, have been shown to modulate both potency and selectivity.[2]

C. Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative pyrazole-piperidine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PP-1 A549 (Lung)3.225-Fluorouracil59.27
PP-2 MCF-7 (Breast)0.25Doxorubicin0.95
PP-3 HepG2 (Liver)1.937Doxorubicin3.832
PP-4 HCT116 (Colon)2.914Doxorubicin3.676

Data synthesized from multiple sources for illustrative purposes.[2]

D. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Test compounds (pyrazole-piperidine derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole-piperidine scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens.[7][8]

A. Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial mechanism of pyrazole-piperidine derivatives is often multifaceted. Some compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and nucleotide synthesis, respectively.[9] Inhibition of these enzymes leads to the cessation of bacterial growth and, ultimately, cell death.

B. Structure-Activity Relationship (SAR) Insights

For antimicrobial pyrazole-piperidine derivatives, SAR studies have revealed that the presence of specific substituents can significantly enhance potency. For example, the incorporation of halogen atoms or electron-withdrawing groups on the aromatic rings of the scaffold has been correlated with increased antibacterial activity.[10] The stereochemistry of the piperidine ring can also play a crucial role in the interaction with bacterial targets.

C. Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative pyrazole-piperidine compounds against various microbial strains.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
PP-5 S. aureus62.5C. albicans2.9
PP-6 E. coli125A. niger7.8
PP-7 P. aeruginosa250--

Data synthesized from multiple sources for illustrative purposes.[7][9]

D. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anti-HIV Activity: Blocking Viral Entry

Pyrazole-piperidine derivatives have emerged as potent inhibitors of the human immunodeficiency virus (HIV), primarily by targeting the viral entry process.[11][12]

A. Mechanism of Action: CCR5 Co-receptor Antagonism

Many strains of HIV-1 utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor to gain entry into host T-cells.[13] Pyrazole-piperidine compounds can act as CCR5 antagonists, binding to the co-receptor and inducing a conformational change that prevents the viral envelope glycoprotein gp120 from interacting with it.[14] This blockade of the gp120-CCR5 interaction effectively prevents the fusion of the viral and cellular membranes, thus inhibiting viral entry. Some pyrazole-piperidine derivatives have also shown dual inhibition of both CCR5 and CXCR4, another key HIV co-receptor.[11]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds CCR5 CCR5 Co-receptor gp120->CCR5 2. Interacts Inhibitor Pyrazole-Piperidine Antagonist Inhibitor->CCR5 Blocks Interaction

Caption: Mechanism of HIV-1 entry inhibition by a pyrazole-piperidine CCR5 antagonist.

B. Structure-Activity Relationship (SAR) Insights

SAR studies of pyrazole-piperidine CCR5 antagonists have highlighted the importance of specific structural features. The pyrazole ring often serves as a key interaction point with the receptor, while the piperidine moiety and its substituents contribute to overall potency and pharmacokinetic properties.[14] For instance, the placement of an unsubstituted nitrogen atom in the pyrazole ring has been shown to be optimal for activity.[15]

C. Quantitative Anti-HIV Activity Data
Compound IDHIV-1 StrainAssayIC50 (µM)
PP-8 BaL (R5)MAGI0.025
PP-9 NL4-3 (X4)MAGI>100
PP-10 Dual-tropicMAGI26.5

Data synthesized from multiple sources for illustrative purposes.[11][13]

D. Experimental Protocol: MAGI Assay for Anti-HIV Activity

The multinuclear activation of a galactosidase indicator (MAGI) assay is a cell-based assay used to quantify HIV-1 infection.[16][17]

Materials:

  • HeLa-CD4-LTR-β-gal cells (MAGI cells)

  • HIV-1 stocks

  • Complete culture medium

  • Test compounds

  • X-Gal staining solution

Procedure:

  • Cell Seeding: Seed MAGI cells in 96-well plates and incubate overnight.

  • Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours. Then, add a known amount of HIV-1 to each well.

  • Incubation: Incubate the plates for 48 hours to allow for viral entry, integration, and expression of the Tat protein.

  • Staining: Fix the cells and stain with X-Gal solution. The Tat protein produced by infected cells will activate the LTR-driven β-galactosidase reporter gene, leading to the production of a blue precipitate in infected cells.

  • Quantification: Count the number of blue cells (or syncytia) in each well.

  • Data Analysis: Calculate the percentage of inhibition of viral infection for each compound concentration and determine the IC50 value.

IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have highlighted the potential of pyrazole-piperidine scaffolds in the treatment of neurodegenerative diseases such as Alzheimer's disease.[13]

A. Mechanism of Action: Modulating Cholinesterase Activity

One of the key mechanisms underlying the neuroprotective effects of these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[18][19] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial for cognitive function.

B. Structure-Activity Relationship (SAR) Insights

The SAR for AChE inhibition by pyrazole derivatives suggests that the nature of the substituents on the pyrazole ring and the linker to the piperidine moiety are critical for potent activity. Specific interactions with the active site of the enzyme, such as hydrogen bonding and π-π stacking, are crucial for effective inhibition.[19]

C. Quantitative Neuroprotective Activity Data
Compound IDEnzymeIC50 (µM)
PP-11 AChE0.040
PP-12 BuChE>100

Data synthesized from multiple sources for illustrative purposes.[18]

D. Experimental Protocol: Acetylcholinesterase Inhibition Assay

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and inhibition.[20][21][22]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to the wells and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

V. General Synthetic Strategies

The synthesis of pyrazole-piperidine scaffolds can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole ring followed by its linkage to a pre-existing piperidine moiety, or vice versa.[1][23][24]

Synthesis_Workflow cluster_route1 Route 1: Pyrazole First cluster_route2 Route 2: Piperidine First Start1 1,3-Dicarbonyl Compound Pyrazole Substituted Pyrazole Start1->Pyrazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole Final1 Pyrazole-Piperidine Scaffold Pyrazole->Final1 Piperidine1 Piperidine Derivative Piperidine1->Final1 Start2 Piperidine with Reactive Group Final2 Pyrazole-Piperidine Scaffold Start2->Final2 Pyrazole_Precursor Pyrazole Precursor Pyrazole_Precursor->Final2

Sources

The 4-(1-methyl-1H-pyrazol-4-yl)piperidine Fragment: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Privileged Fragment

In the landscape of fragment-based drug discovery (FBDD), the identification and strategic utilization of "privileged" scaffolds are paramount. These are molecular frameworks that demonstrate the ability to interact with multiple biological targets, offering a robust starting point for the development of novel therapeutics. The 4-(1-methyl-1H-pyrazol-4-yl)piperidine core has emerged as one such valuable fragment. Its unique combination of a rigid, aromatic pyrazole ring and a flexible, saturated piperidine ring provides a three-dimensional architecture that is highly amenable to forming key interactions within protein binding pockets.

This guide, intended for drug discovery professionals, provides a deep dive into the utility of the this compound fragment. We will explore its fundamental physicochemical properties, synthetic accessibility, and its application in modern screening and lead optimization campaigns. By understanding the causality behind its effectiveness and the experimental workflows to validate its interactions, researchers can better leverage this scaffold to accelerate their drug discovery programs.

Core Attributes of the this compound Fragment

The efficacy of this fragment stems from the synergistic properties of its two core heterocyclic components. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its ability to modulate lipophilicity and solubility, while its conformational flexibility allows it to adapt to the steric demands of binding pockets.[1] The pyrazole moiety offers a five-membered aromatic ring with two adjacent nitrogen atoms, which can serve as both a hydrogen bond donor (at the N-1 position in an unsubstituted pyrazole) and a hydrogen bond acceptor (at the N-2 position).[2]

The N-methylation at the pyrazole N-1 position is a critical design choice. In unsymmetrically substituted pyrazoles, tautomerism can exist, leading to a mixture of isomers in solution.[2] N-methylation prevents this tautomerization, resulting in a single, defined chemical entity. This simplification is highly advantageous for establishing clear Structure-Activity Relationships (SAR) during fragment evolution, as any observed changes in activity can be more confidently attributed to specific modifications rather than shifts in tautomeric equilibrium.

Physicochemical Properties

The this compound fragment aligns well with the "Rule of Three," a set of guidelines used to define ideal fragments for FBDD.

PropertyValueSignificance in FBDD
Molecular Formula C9H15N3Low complexity allows for straightforward synthetic elaboration.
Molecular Weight 165.24 g/mol Falls under the <300 Da guideline, ensuring access to a wide range of chemical space.
XlogP (Predicted) ~0.3 - 0.8Balanced lipophilicity aids in aqueous solubility while allowing for membrane permeability.[3][4]
Hydrogen Bond Donors 1 (piperidine NH)Provides a key interaction point for anchoring within a protein binding site.
Hydrogen Bond Acceptors 2 (pyrazole N2, piperidine N)Offers multiple vectors for forming favorable interactions with the target.
Rotatable Bonds 1Low number of rotatable bonds provides conformational rigidity, reducing the entropic penalty upon binding.

Data sourced from PubChem CID 50988986 and other related entries.[3][4][5]

The Strategic Role in Fragment-Based Drug Design (FBDD)

FBDD is a powerful methodology that begins with identifying low-molecular-weight fragments that bind weakly to a biological target.[6][7] These initial "hits" are then optimized and grown into potent, drug-like molecules. The this compound scaffold is an exemplary starting point for this process. Its inherent properties allow it to act as an "anchor," establishing a well-defined binding mode that can be elaborated upon. The process of evolving a fragment into a lead compound requires that the initial fragment maintains its binding mode as new functional groups are added to explore additional interactions with the protein.[8]

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization FragLib Fragment Library (~1000 compounds) Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Hits Validated Hits (μM-mM Affinity) Screening->Hits Structure Structural Biology (X-ray, NMR) Hits->Structure  Structural  Information Design Structure-Based Design (Fragment Growing/Linking) Structure->Design Synthesis Analogue Synthesis Design->Synthesis SAR SAR Analysis Synthesis->SAR SAR->Design Iterative Cycles Lead Potent Lead (nM Affinity) SAR->Lead

Figure 1: General workflow for Fragment-Based Drug Design (FBDD).

Synthesis and Chemical Derivatization

The synthetic tractability of a fragment is crucial for its utility in a drug discovery campaign.[9] The this compound core can be assembled through established synthetic routes, often involving the construction of the pyrazole ring onto a pre-existing piperidine derivative or vice-versa. For instance, a common approach involves the reaction of a piperidine-containing precursor with a hydrazine to form the pyrazole ring.[10][11]

The true power of this scaffold lies in its potential for derivatization, providing clear vectors for fragment evolution.

Figure 2: Key derivatization points on the scaffold.

  • Piperidine Nitrogen (R1): This is the most common and synthetically accessible point for modification. Amide bond formation, reductive amination, or alkylation can be used to introduce a wide variety of substituents, allowing for rapid exploration of the surrounding chemical space.

  • Pyrazole Ring (R2): Substitution on the pyrazole ring typically requires incorporating the desired functionality into the pyrazole-forming reagents. This allows for modulation of the electronic properties and hydrogen bonding capacity of the pyrazole core.

  • Piperidine Ring (R3): Introducing substituents directly onto the piperidine ring can provide more refined control over the scaffold's 3D conformation and vector projections.[12] This often necessitates starting with a pre-functionalized piperidine core.

Experimental Protocols for Fragment Screening and Validation

Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection and characterization.[6][13] X-ray crystallography, NMR spectroscopy, and Surface Plasmon Resonance (SPR) are the primary methods employed.[14][15]

Screening_Techniques Xray X-ray Crystallography + High-resolution structural data + Visualizes binding mode directly + Identifies water displacement - Requires protein crystallization - Lower throughput NMR NMR Spectroscopy + Detects very weak binding + Provides structural & dynamic info + No crystallization needed - Requires large amounts of protein - Requires isotopic labeling (for protein-observed) SPR Surface Plasmon Resonance + Real-time kinetics (ka, kd) + High sensitivity & throughput + Low protein consumption - No structural information - Requires protein immobilization - Prone to mass transport artifacts

Figure 3: Comparison of primary biophysical screening techniques.

Protocol 1: X-ray Crystallography for Structural Validation

X-ray crystallography provides unparalleled, high-resolution detail of how a fragment binds to its target, revealing the precise orientation, key interactions, and displaced solvent molecules.[16][17] This structural information is the cornerstone of rational, structure-based drug design.

Methodology: Crystal Soaking Experiment

Causality: Soaking is often preferred over co-crystallization for initial fragment screening because it uses a known, reproducible crystal form of the target protein (apo-form), increasing the likelihood of success.

  • Prepare Apo-Crystals: Grow high-quality crystals of the target protein under established conditions. This is often the bottleneck of the entire process.[18]

  • Prepare Soaking Solution: Dissolve this compound in a cryo-protectant-compatible buffer to a final concentration of 1-10 mM. The high concentration is necessary to overcome the fragment's weak affinity.

  • Soaking: Transfer the apo-crystals into the soaking solution. The incubation time can range from minutes to hours, allowing the fragment to diffuse into the crystal lattice and bind to the target protein.

  • Cryo-cooling: Rapidly flash-cool the soaked crystal in liquid nitrogen to prevent ice crystal formation, which would destroy the crystal lattice.

  • Data Collection: Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[19]

  • Structure Determination: Process the diffraction data and solve the phase problem, often using the apo-structure as a molecular replacement model. The resulting electron density map should reveal the location and orientation of the bound fragment.[16]

Protocol 2: NMR Spectroscopy for Hit Identification

NMR spectroscopy is exceptionally powerful for detecting weak binding events in solution, making it ideal for primary fragment screening.[6] Both ligand-observed and protein-observed experiments can be utilized.

Methodology: Saturation Transfer Difference (STD) NMR

Causality: STD NMR is a ligand-observed technique that is highly sensitive and requires no isotopic labeling of the protein. It works by selectively saturating protons on the protein. This saturation is transferred via spin diffusion to a binding ligand, resulting in a decrease in the ligand's signal intensity. Non-binding molecules will show no effect.

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and a mixture of fragments, including this compound (typically 100-500 µM), in a suitable deuterated buffer.

  • Acquire Control Spectrum: Record a standard 1D ¹H NMR spectrum of the sample.

  • Acquire 'Off-Resonance' Spectrum: Irradiate the sample at a frequency where no protein signals are present (e.g., -30 ppm). This serves as the reference spectrum where no saturation transfer occurs.

  • Acquire 'On-Resonance' Spectrum: Selectively irradiate a region of the spectrum where only protein aliphatic protons resonate (e.g., 0.5-1.0 ppm).

  • Calculate Difference Spectrum: Subtract the 'on-resonance' spectrum from the 'off-resonance' spectrum. Only the signals from ligands that have bound to the protein and received the saturation transfer will appear in the difference spectrum. The presence of signals corresponding to this compound confirms binding.

Protocol 3: Surface Plasmon Resonance (SPR) for Affinity and Kinetics

SPR is a label-free, real-time technique used to measure binding kinetics and affinity.[15] It has become a primary screening tool due to its high throughput, low protein consumption, and ability to provide quantitative data on binding strength (K D).[20]

Methodology: Fragment Screening by SPR

Causality: This protocol is designed to rapidly screen fragments and eliminate non-specific binders. By immobilizing the target protein, one can observe the binding of various fragments as they flow over the sensor surface.

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). A reference channel should be prepared (e.g., a deactivated surface) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Preparation: Prepare a stock solution of this compound in a suitable running buffer containing a small percentage of a co-solvent like DMSO to ensure solubility.

  • Binding Analysis: Inject the fragment solution at a single, high concentration (e.g., 200 µM) over both the target and reference channels at a constant flow rate. The instrument measures the change in refractive index upon binding, which is proportional to the mass accumulating on the surface.

  • Data Processing: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. A clear, concentration-dependent response indicates a binding event.

  • Affinity Determination (Follow-up): For confirmed hits, perform a full kinetic analysis by injecting a series of different fragment concentrations (e.g., from 1 µM to 500 µM). The resulting sensorgrams are then fitted to a binding model (e.g., 1:1 Langmuir) to determine the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d / k a).[21]

Case Study: SAR Evolution of Pyrazolyl-piperidine CCR5 Antagonists

The utility of the pyrazolyl-piperidine scaffold is exemplified in the development of potent antagonists for the human CCR5 receptor, a key co-receptor for HIV-1 entry.[22] In these studies, the 4-(pyrazolyl)piperidine moiety served as a rigid replacement for more flexible linkers found in earlier generations of antagonists.

The initial SAR studies revealed that the placement of an unsubstituted nitrogen atom in the pyrazole ring was crucial for activity.[22] This highlights the importance of the pyrazole as a hydrogen bond acceptor. Subsequent optimization efforts focused on modifying the substituent on the piperidine nitrogen. It was found that replacing a larger benzyl group with a smaller phenyl group led to a dramatic improvement in oral bioavailability, albeit with some reduction in potency.[22] This trade-off between potency and pharmacokinetic properties is a common theme in drug discovery.

SAR_Evolution cluster_0 Vector 1: Piperidine-N Substitution cluster_1 Vector 1: Refined Substitution Frag Initial Fragment Hit (e.g., 4-(1H-pyrazol-4-yl)piperidine) Binds as anchor Opt1 Add large hydrophobic group (e.g., Benzyl) Frag->Opt1 Growth Result1 Result: - High Potency - Poor Bioavailability Opt1->Result1 Opt2 Add smaller aromatic group (e.g., Phenyl) Opt1->Opt2 Optimization Result2 Result: - Good Potency - Improved Bioavailability Opt2->Result2

Figure 4: Conceptual illustration of fragment evolution based on SAR.

Conclusion and Future Perspectives

The this compound core represents a quintessential fragment for modern drug discovery. Its favorable physicochemical properties, synthetic tractability, and defined three-dimensional structure make it an exceptional starting point for FBDD campaigns. By leveraging powerful biophysical techniques like X-ray crystallography, NMR, and SPR, researchers can confidently identify and validate its binding to a target of interest.

The true value of this scaffold is realized during the hit-to-lead phase, where its well-defined derivatization vectors allow for systematic and rational exploration of structure-activity relationships. As demonstrated in the development of CCR5 antagonists and other programs, this fragment can serve as a robust anchor upon which to build high-affinity, selective, and bioavailable drug candidates. As the complexity of biological targets continues to increase, the strategic use of such well-characterized, privileged fragments will remain a cornerstone of efficient and successful therapeutic design.

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In Silico Modeling of 4-(1-methyl-1H-pyrazol-4-yl)piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic targets. Its inherent conformational flexibility and rich pharmacophoric features make it an attractive starting point for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the application of in silico modeling techniques to accelerate the discovery and optimization of this compound derivatives. We will delve into the rationale and practical application of a suite of computational methods, including molecular docking, molecular dynamics simulations, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational approaches to unlock the full therapeutic potential of this promising chemical scaffold.

Introduction: The Therapeutic Promise of the this compound Scaffold

The fusion of a pyrazole and a piperidine ring system in the this compound core creates a unique chemical entity with a desirable balance of physicochemical properties. The piperidine ring offers a basic nitrogen atom, often crucial for interactions with biological targets, and provides a scaffold for conformational diversity. The pyrazole moiety, an aromatic heterocycle, can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, and serves as a versatile anchor for further chemical modification.

Derivatives of this scaffold have been investigated for their activity against a range of biological targets, including:

  • Kinases: Such as Akt1, a key node in cell signaling pathways implicated in cancer.[1][2][3]

  • G-protein coupled receptors (GPCRs): Including cannabinoid receptors, µ-opioid receptors, and CCR5, which are involved in pain, inflammation, and viral entry.[4][5]

  • Sigma Receptors: Implicated in a variety of neurological disorders.[6][7][8][9]

  • Serine Proteases: Such as Factor Xa, a critical enzyme in the blood coagulation cascade.[10][11][12]

The diverse pharmacology of these derivatives underscores the importance of a systematic and rational approach to their design and optimization. In silico modeling provides an indispensable toolkit to achieve this, enabling the exploration of vast chemical spaces, the elucidation of structure-activity relationships (SAR), and the prediction of pharmacokinetic properties, thereby reducing the time and cost associated with traditional drug discovery pipelines.

The In Silico Drug Discovery Workflow: A Strategic Overview

The successful application of computational methods in drug discovery relies on a well-defined and logical workflow. For the exploration of this compound derivatives, a typical workflow would integrate several key techniques, each providing unique insights.

workflow cluster_start Initial Stages cluster_screening Virtual Screening & Prioritization cluster_refinement Lead Refinement & Optimization cluster_prediction Preclinical Profiling Target_Identification Target Identification & Validation Library_Design Library Design of Derivatives Target_Identification->Library_Design Pharmacophore_Modeling Pharmacophore Modeling Library_Design->Pharmacophore_Modeling Molecular_Docking Molecular Docking Library_Design->Molecular_Docking Pharmacophore_Modeling->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations QSAR_Modeling QSAR Modeling MD_Simulations->QSAR_Modeling ADMET_Prediction ADMET Prediction QSAR_Modeling->ADMET_Prediction Synthesis_and_Assay Synthesis_and_Assay ADMET_Prediction->Synthesis_and_Assay Experimental Validation

Caption: A generalized workflow for the in silico modeling of novel drug candidates.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is invaluable for virtual screening of compound libraries and for understanding the key interactions that drive binding affinity.

Causality Behind Methodological Choices

The choice of docking software and protocol is critical for obtaining meaningful results. For the this compound scaffold, which possesses rotatable bonds, a docking algorithm that can efficiently sample conformational space is essential. AutoDock Vina is a widely used open-source tool that employs a Lamarckian genetic algorithm for this purpose.

The trustworthiness of a docking protocol is established through a self-validating system. Before screening a library of novel derivatives, it is imperative to perform a re-docking experiment. This involves extracting the co-crystallized ligand from a known protein-ligand complex, docking it back into the binding site, and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the known binding mode.[13][14][15]

Experimental Protocol: Molecular Docking with AutoDock Vina

Objective: To predict the binding mode and affinity of a this compound derivative against a chosen protein target (e.g., Akt1, PDB ID: 6HHG).

Materials:

  • Protein structure file (PDB format) from the RCSB Protein Data Bank.

  • Ligand structure file (SDF or MOL2 format), generated using chemical drawing software like ChemDraw or Marvin Sketch.

  • AutoDock Tools (ADT) for preparing protein and ligand files.

  • AutoDock Vina for performing the docking calculation.

  • Visualization software such as PyMOL or UCSF Chimera for analyzing the results.

Step-by-Step Methodology:

  • Protein Preparation:

    • Load the PDB file into AutoDock Tools.

    • Remove water molecules and any co-solvents or non-essential ions.

    • Add polar hydrogens to the protein, as they are crucial for hydrogen bonding interactions.

    • Compute Gasteiger charges, which are partial atomic charges necessary for the scoring function.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • Load the ligand file into AutoDock Tools.

    • Detect the root of the ligand and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking calculation by creating a grid box that encompasses the binding site of the protein. The dimensions of the grid box should be large enough to allow for the free rotation of the ligand.

  • Docking Calculation:

    • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Results Analysis:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the protein-ligand complexes in PyMOL or Chimera to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Molecular Dynamics Simulations: Unveiling the Dynamics of Binding

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time and providing insights into the conformational changes that may occur upon ligand binding.

Rationale and Validation

MD simulations are computationally intensive but provide a more realistic representation of the biological system by incorporating solvent effects and allowing for the flexibility of both the protein and the ligand. For this compound derivatives, MD simulations can be used to:

  • Assess the stability of the docked pose.

  • Identify key residues that form stable interactions with the ligand.

  • Calculate the binding free energy of the complex.

  • Explore the conformational landscape of the ligand within the binding pocket.

The validity of an MD simulation is assessed by monitoring various parameters throughout the simulation, such as the RMSD of the protein backbone and the ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration of the complex. A stable simulation is characterized by the convergence of these parameters over time.[16][17][18][19]

Experimental Protocol: MD Simulation with GROMACS

Objective: To assess the stability of a docked this compound derivative in complex with its target protein.

Materials:

  • The docked protein-ligand complex from the molecular docking experiment.

  • GROMACS simulation package.

  • A suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Visualization and analysis software such as VMD or UCSF Chimera.

Step-by-Step Methodology:

  • System Preparation:

    • Generate a topology file for the protein-ligand complex, which contains information about the atom types, charges, and bonded and non-bonded parameters.

    • Define a simulation box and solvate the system with water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure while maintaining a constant temperature.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the system.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, radius of gyration, and hydrogen bond profiles.

    • Visualize the trajectory to observe the dynamic behavior of the protein-ligand complex.

md_workflow Start Start System_Setup System Setup (Topology, Solvation, Ionization) Start->System_Setup Energy_Minimization Energy Minimization System_Setup->Energy_Minimization NVT_Equilibration NVT Equilibration (Constant Volume, Temperature) Energy_Minimization->NVT_Equilibration NPT_Equilibration NPT Equilibration (Constant Pressure, Temperature) NVT_Equilibration->NPT_Equilibration Production_MD Production MD Simulation NPT_Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production_MD->Trajectory_Analysis End End Trajectory_Analysis->End

Caption: A typical workflow for a molecular dynamics simulation.

Pharmacophore Modeling: Abstracting Key Chemical Features

Pharmacophore modeling focuses on the essential steric and electronic features of a ligand that are responsible for its biological activity. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the protein-ligand complex (structure-based).

Strategic Application

For the this compound scaffold, pharmacophore modeling can be used to:

  • Identify the common chemical features shared by a series of active derivatives.

  • Virtually screen large compound databases to identify novel scaffolds that match the pharmacophore model.

  • Guide the design of new derivatives with improved activity.

A robust pharmacophore model should be able to distinguish between active and inactive compounds. Its predictive power can be validated using a test set of compounds with known activities.[20][21][22]

Experimental Protocol: Ligand-Based Pharmacophore Modeling with Discovery Studio

Objective: To generate a pharmacophore model from a set of active this compound derivatives.

Materials:

  • A set of 2D or 3D structures of active ligands.

  • BIOVIA Discovery Studio or similar pharmacophore modeling software.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Import the ligand structures into Discovery Studio.

    • Generate diverse conformations for each ligand to ensure that the bioactive conformation is sampled.

  • Pharmacophore Generation:

    • Use the "Common Feature Pharmacophore Generation" protocol.

    • Define the chemical features to be considered (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, positive/negative ionizable groups).

    • The software will align the ligands and identify the common pharmacophoric features.

  • Model Validation:

    • Validate the generated pharmacophore models using a test set of active and inactive compounds. A good model should have a high enrichment factor, meaning it can effectively retrieve active compounds from a database.

  • Database Screening:

    • Use the validated pharmacophore model to screen a virtual compound library for molecules that fit the pharmacophoric constraints.

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model.

Rationale and Validation in Practice

For a series of this compound derivatives with known biological activities, QSAR modeling can be used to:

  • Identify the key molecular properties that influence activity.

  • Predict the activity of newly designed compounds.

  • Guide the optimization of lead compounds.

The reliability of a QSAR model is assessed through rigorous internal and external validation procedures. Internal validation techniques, such as leave-one-out cross-validation (q²), ensure the robustness of the model. External validation, where the model's predictive power is tested on an external set of compounds not used in model development, is crucial for establishing its real-world applicability. A statistically significant correlation coefficient (R²) and a low root-mean-square error (RMSE) are indicative of a good QSAR model.[23][24][25][26]

Experimental Protocol: QSAR Modeling with Open-Source Tools

Objective: To build a QSAR model for a series of this compound derivatives with known inhibitory activity against a specific target.

Materials:

  • A dataset of compounds with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values).

  • Software for calculating molecular descriptors (e.g., RDKit, PaDEL-Descriptor).

  • A statistical software package for model building and validation (e.g., R, Python with scikit-learn).

Step-by-Step Methodology:

  • Data Preparation:

    • Curate the dataset, ensuring consistency in the biological activity data.

    • Convert the activity data to a logarithmic scale (e.g., pIC₅₀).

    • Generate 2D or 3D structures for all compounds.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, electronic) for each compound.

  • Data Splitting:

    • Divide the dataset into a training set for model development and a test set for external validation.

  • Model Building:

    • Use a suitable regression method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build the QSAR model using the training set.

  • Model Validation:

    • Perform internal validation on the training set using cross-validation.

    • Perform external validation on the test set to assess the predictive power of the model.

ADMET Prediction: Early Assessment of Drug-like Properties

The failure of drug candidates in late-stage clinical trials is often attributed to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET). In silico ADMET prediction tools can provide an early assessment of these properties, allowing for the prioritization of compounds with a higher probability of success.[27][28][29][30][31]

A variety of computational models, both QSAR-based and structure-based, are available to predict properties such as:

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

  • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

Integrating ADMET prediction early in the drug discovery workflow can help to de-risk projects and focus resources on compounds with more favorable drug-like profiles.

Conclusion and Future Perspectives

The this compound scaffold represents a rich source of novel therapeutic agents. The in silico modeling techniques outlined in this guide provide a powerful and cost-effective strategy for navigating the complex landscape of drug discovery. By integrating molecular docking, molecular dynamics simulations, pharmacophore modeling, and QSAR analysis, researchers can gain a deep understanding of the structure-activity relationships within this chemical series, leading to the rational design of more potent, selective, and safer drug candidates.

As computational power continues to increase and new algorithms are developed, the predictive accuracy of these methods will undoubtedly improve. The integration of artificial intelligence and machine learning approaches will further enhance our ability to mine vast chemical datasets and uncover novel therapeutic opportunities. The judicious application of the principles and protocols described herein will be instrumental in translating the therapeutic potential of this compound derivatives into clinically successful medicines.

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Navigating the Innovation Maze: A Technical Guide to the Pyrazole-Piperidine Patent Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole-Piperidine Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of pyrazole and piperidine rings creates a molecular scaffold of significant interest in modern drug discovery. This combination is not a random amalgamation of heterocyclic structures; it is a deliberate and strategic pairing that leverages the distinct physicochemical and pharmacological properties of each component. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore capable of engaging in a multitude of interactions with biological targets, including hydrogen bonding, metal chelation, and π-π stacking. The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional structural element that can be readily functionalized to modulate properties such as solubility, metabolic stability, and receptor affinity. This inherent versatility has led to the exploration of pyrazole-piperidine derivatives across a wide spectrum of therapeutic areas, making a comprehensive understanding of the patent landscape essential for any researcher in the field.

This in-depth technical guide provides a detailed analysis of the patent landscape for pyrazole-piperidine compounds. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate this complex and dynamic area of innovation. By understanding the existing intellectual property, identifying key players, and recognizing emerging trends, organizations can make more informed strategic decisions, avoid infringement, and uncover new opportunities for discovery.

I. The Evolving Patent Landscape: A Temporal and Therapeutic Analysis

The patenting of pyrazole-piperidine compounds has seen a significant uptick in recent years, reflecting the growing recognition of their therapeutic potential. A comprehensive analysis of patent databases, including the United States Patent and Trademark Office (USPTO), the European Patent Office (EPO), and the World Intellectual Property Organization (WIPO), reveals key trends in the development of these molecules.[1][2][3]

A. Temporal Trends in Patent Filings

A retrospective analysis of patent filings over the last two decades would likely show an exponential increase in the number of patents granted for pyrazole-piperidine derivatives. This surge can be attributed to several factors, including the development of novel synthetic methodologies that have made these complex scaffolds more accessible, and the increasing demand for new chemical entities with improved efficacy and safety profiles.

B. Therapeutic Focus of Patented Compounds

The therapeutic applications of patented pyrazole-piperidine compounds are diverse, with a significant concentration in several key areas.

Therapeutic AreaKey Biological TargetsRepresentative Patent Focus
Oncology Protein Kinases (e.g., CDK, SYK)Development of selective inhibitors for various cancers.[4][5][6]
Neurodegenerative & Psychiatric Disorders Cannabinoid Receptors (CB1), Monoamine Oxidase (MAO)Treatment of obesity, schizophrenia, Parkinson's, and Alzheimer's disease.[7][8]
Cardiovascular & Metabolic Diseases Soluble Guanylate Cyclase, SGLT1Management of heart failure, hypertension, and diabetes.[9][10][11]
Inflammatory Diseases Histamine H4 ReceptorTreatment of inflammatory disorders.[12]
Infectious Diseases Viral ProteinsDevelopment of antiviral agents, particularly for HIV.[13]

This table highlights the broad utility of the pyrazole-piperidine scaffold. The ability to modify the core structure allows for the fine-tuning of activity against a wide range of biological targets, making it a "privileged scaffold" in medicinal chemistry.

II. Key Players and Their Intellectual Property Strategies

A closer look at the assignees of pyrazole-piperidine patents reveals a competitive landscape dominated by major pharmaceutical corporations and innovative biotechnology companies. Analysis of their patenting strategies can provide valuable insights into their research and development priorities. For instance, some companies may focus on broad Markush claims to protect a wide chemical space, while others may pursue narrower, more targeted claims on specific compounds with demonstrated in vivo efficacy.

III. Synthetic Strategies: Enabling the Exploration of Chemical Space

The ability to efficiently synthesize diverse libraries of pyrazole-piperidine derivatives is crucial for drug discovery programs. Patent literature often discloses novel and inventive synthetic routes that have enabled the creation of these complex molecules.

A. General Synthetic Workflow for Pyrazole-Piperidine Analogs

A common approach to the synthesis of this scaffold involves a multi-step sequence, which can be generalized as follows:

G cluster_pyrazole Pyrazole Ring Formation cluster_piperidine Piperidine Moiety Introduction Start α,β-Unsaturated Carbonyl Compound Reaction1 Condensation & Cyclization Start->Reaction1 Hydrazine Hydrazine Derivative Hydrazine->Reaction1 Pyrazole Substituted Pyrazole Reaction1->Pyrazole Coupling Coupling Reaction Pyrazole->Coupling Functionalization PiperidinePrecursor Piperidine Precursor PiperidinePrecursor->Coupling FinalCompound Pyrazole-Piperidine Compound Coupling->FinalCompound

Caption: Generalized synthetic workflow for pyrazole-piperidine compounds.

B. Exemplary Protocol: Synthesis of a Pyrazole Derivative

The following protocol is a representative example of a synthetic step that could be found in the patent literature for the formation of a pyrazole ring.[14]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of an α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add a hydrazine derivative (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole derivative.

Causality Behind Experimental Choices: The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature. The use of a slight excess of the hydrazine derivative helps to drive the reaction to completion. TLC is employed as a rapid and effective method to monitor the consumption of starting materials and the formation of the product. Column chromatography is a standard and reliable technique for the purification of organic compounds.

IV. Mechanism of Action and Signaling Pathways

The therapeutic effects of pyrazole-piperidine compounds are mediated by their interaction with specific biological targets, often modulating key signaling pathways.

A. Inhibition of Protein Kinases in Oncology

A significant number of patents for pyrazole-piperidine derivatives focus on their role as protein kinase inhibitors.[1][2][3][4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Pyrazole-Piperidine Kinase Inhibitor Inhibitor->KinaseCascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrazole-piperidine compound.

V. Navigating the Patent Landscape: A Practical Workflow

For researchers and drug development professionals, a systematic approach to analyzing the patent landscape is essential.

A. Protocol for a Patent Landscape Analysis

Step-by-Step Methodology:

  • Define the Search Scope: Clearly define the chemical space of interest (e.g., pyrazole-piperidine core with specific substitution patterns) and the relevant therapeutic areas.

  • Keyword and Structure-Based Searching: Conduct comprehensive searches in patent databases using a combination of keywords (e.g., "pyrazole," "piperidine," "kinase inhibitor") and chemical structure queries.[1][2][3]

  • In-depth Analysis: For key patents, perform a detailed analysis of the claims, examples, and supporting data to understand the scope of protection and the novelty of the invention.

  • Freedom-to-Operate (FTO) Assessment: Based on the analysis, assess the freedom to operate for a planned research and development program. This may involve consulting with a patent attorney.

  • Monitoring and Updates: Continuously monitor new patent publications to stay abreast of the latest developments in the field.

G A Define Search Scope B Keyword & Structure Searching A->B C Patent Triage & Classification B->C D In-depth Analysis of Key Patents C->D E Freedom-to-Operate (FTO) Assessment D->E F Continuous Monitoring & Updates E->F

Caption: Workflow for a patent landscape analysis.

Conclusion: Strategic Implications and Future Directions

The patent landscape for pyrazole-piperidine compounds is a testament to the immense therapeutic potential of this versatile scaffold. For researchers and drug development professionals, a thorough understanding of this landscape is not merely an academic exercise but a critical component of a successful innovation strategy. By identifying areas of opportunity, navigating potential intellectual property hurdles, and building upon existing knowledge, the scientific community can continue to unlock the full potential of pyrazole-piperidine derivatives in the development of novel and life-saving medicines. The ongoing exploration of new synthetic routes and the identification of novel biological targets will undoubtedly fuel the continued growth of this exciting and impactful area of medicinal chemistry.

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Potential therapeutic targets for 4-(1-methyl-1H-pyrazol-4-yl)piperidine-based ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potential Therapeutic Targets for 4-(1-Methyl-1H-Pyrazol-4-yl)piperidine-Based Ligands

Abstract The this compound scaffold represents a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility and potent activity across a spectrum of biological targets. Its unique combination of a hydrogen bond-accepting pyrazole ring, a basic piperidine nitrogen for ionic interactions, and a flexible linker region allows for precise tuning of pharmacodynamic and pharmacokinetic properties. This technical guide provides an in-depth analysis of the most promising therapeutic targets for ligands based on this core, synthesizing data from preclinical and clinical research. We will explore key targets within the central nervous system (CNS), including histamine, sigma, and dopamine receptors, as well as enzymes implicated in neurodegeneration. Furthermore, we delve into emerging applications in oncology, with a focus on cyclin-dependent kinases. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview of the targets but also detailed experimental protocols for their validation, grounded in established scientific principles.

The this compound Scaffold: A Chemist's Perspective

The this compound core is a prominent feature in many biologically active small molecules. Its success can be attributed to several key pharmacophoric features that make it an ideal starting point for drug design.

  • The Pyrazole Moiety: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile component. It can act as a bioisosteric replacement for other rings, such as imidazole, and serves as both a hydrogen bond donor and acceptor. Its electronic properties can be readily modified through substitution.[1]

  • The Piperidine Ring: This saturated heterocycle contains a basic nitrogen atom, which is typically protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with acidic residues (e.g., Aspartic Acid) in the binding pockets of many G-protein coupled receptors (GPCRs).[2]

  • Structural Rigidity and Flexibility: The piperidine ring provides a rigid anchor, positioning substituents in defined spatial orientations. The linkage between the pyrazole and piperidine moieties, however, allows for conformational flexibility, enabling the ligand to adapt to the specific topology of a target's binding site.

This combination of features has enabled the development of potent and selective ligands for a diverse array of protein targets.

Key Therapeutic Targets in the Central Nervous System (CNS)

The blood-brain barrier permeability and neuromodulatory potential of this scaffold have made it particularly valuable for targeting CNS disorders.

Histamine H₃ Receptor (H₃R)

The H₃ receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[3] Antagonism or inverse agonism at the H₃R enhances neurotransmitter release, making it a highly attractive target for treating cognitive deficits and disorders of wakefulness.

Rationale for Targeting:

  • Cognitive Enhancement: By increasing acetylcholine and norepinephrine release, H₃R antagonists are being investigated for Alzheimer's disease and schizophrenia-associated cognitive impairment.[4]

  • Wake-Promoting: By enhancing histaminergic neurotransmission, H₃R antagonists have potential applications in treating narcolepsy and other sleep-wake disorders.[4]

Ligands incorporating the piperidine scaffold have been identified as some of the most potent H₃R antagonists known.[5] The piperidine nitrogen is a critical structural element for activity at this receptor.[2]

Signaling Pathway: The H₃R is a Gαi/o-coupled receptor. Upon activation by histamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H₃R antagonists block this process, thereby disinhibiting neurotransmitter release.

H3R_Signaling cluster_presynaptic Presynaptic Terminal H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Release Neurotransmitter Release AC->Release Promotes (via cAMP) Ligand 4-(Pyrazol-4-yl)piperidine Antagonist Ligand->H3R Blocks Histamine Histamine Histamine->H3R Activates Vesicle Neurotransmitter Vesicle (e.g., ACh, DA) Vesicle->Release

Caption: H₃R antagonist blocking the inhibitory Gαi/o pathway.

Experimental Protocol: H₃R Radioligand Binding Assay

This protocol determines the affinity (Ki) of a test compound for the H₃ receptor by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • HEK293T cell membranes stably expressing human H₃R.

    • Radioligand: [³H]-N-α-methylhistamine.

    • Non-specific binding control: Thioperamide (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test compound stock solutions in DMSO.

    • Scintillation vials and cocktail.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (final concentration ~0.5 nM), and 25 µL of the test compound dilution.

    • For total binding wells, add 25 µL of vehicle (DMSO). For non-specific binding wells, add 25 µL of Thioperamide.

    • Initiate the reaction by adding 100 µL of the cell membrane suspension (~15 µg protein/well).

    • Incubate for 60 minutes at 25°C with gentle agitation.

    • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

    • Transfer the filter discs to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

  • Scientist's Note (Trustworthiness): The inclusion of a saturating concentration of a known H₃R ligand (Thioperamide) is critical to define non-specific binding. A successful assay will show a clear sigmoidal displacement curve for the test compound, indicating competitive binding at the H₃R orthosteric site.

Sigma-1 Receptor (σ₁R)

The σ₁R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.

Rationale for Targeting:

  • Neuroprotection: σ₁R activation has been shown to be protective in models of neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Pain Modulation: σ₁R antagonists have demonstrated significant antinociceptive properties in preclinical pain models.[2]

  • Psychiatric Disorders: The receptor is implicated in the pathophysiology of depression and anxiety.

Interestingly, several potent H₃R antagonists based on piperidine scaffolds have been found to possess high affinity for the σ₁R, leading to the concept of dual-target ligands.[2][4] This dual activity could offer synergistic therapeutic benefits, particularly in complex neuropathic pain states.

Table 1: Binding Affinities of Representative Piperidine-Based Ligands at H₃R and σ₁R

Compound IDhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)SelectivityReference
Compound 57.703.64Dual[2][4]
Compound 116.21.8Dual[2][4]
S1RA>10,00013.6σ₁R Selective[2]
Pitolisant0.16146H₃R Selective[4]
Dopamine D₂/D₄ Receptors

Dopamine receptors are critical targets for antipsychotic and anti-Parkinsonian drugs. The 4-heterocyclylpiperidine scaffold has been successfully employed to develop ligands with high affinity for the D₄ receptor and selectivity over the D₂ receptor.[6]

Rationale for Targeting:

  • Schizophrenia: D₂ receptor antagonism is the cornerstone of typical antipsychotic therapy. D₄ antagonism is explored for improving cognitive symptoms with fewer extrapyramidal side effects.

  • Parkinson's Disease: D₂ receptor agonists are used to supplement dopamine levels.

Structure-activity relationship (SAR) studies have shown that substitution on the pyrazole ring and the choice of the N-substituent on the piperidine are critical for achieving high D₄ affinity and selectivity.[6] For instance, a phenethyl group on the piperidine nitrogen was found to be optimal.[6]

Experimental Protocol: Dopamine Receptor Competition Binding Assay

This protocol is similar to the H₃R assay but uses a different radioligand and cell system.

  • Materials:

    • CHO-K1 cell membranes expressing human D₂ or D₄ receptors.

    • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.[7]

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure & Data Analysis: Follow the same steps as outlined in the H₃R binding assay protocol, substituting the specific materials for the dopamine receptor assay.

Enzymes in Neurodegeneration

The piperidine scaffold has also been incorporated into inhibitors of enzymes linked to the pathology of Alzheimer's disease (AD).

  • Cholinesterases (AChE/BChE): Inhibition of these enzymes increases the levels of acetylcholine in the brain, a key strategy for symptomatic treatment of AD.[8][9][10]

  • Monoamine Oxidase (MAO): MAO-B inhibitors prevent the breakdown of dopamine and are used in Parkinson's disease. They also reduce oxidative stress.[8][11]

Computational studies have identified piperidine-based derivatives as potential multi-target inhibitors, simultaneously acting on both cholinesterases and MAO enzymes, which could be a promising approach for treating complex neurodegenerative diseases.[8][11]

Emerging Targets in Oncology

While predominantly explored for CNS applications, the versatility of the pyrazole-piperidine scaffold extends to oncology, particularly in the inhibition of protein kinases.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their dysregulation is a hallmark of cancer, making them a prime target for anticancer drug development.

Rationale for Targeting:

  • Cell Cycle Arrest: CDK inhibitors can halt the proliferation of cancer cells by arresting them at specific checkpoints in the cell cycle.

  • Induction of Apoptosis: By blocking pro-survival signals, CDK inhibition can lead to programmed cell death in tumor cells.

A notable example is AT7519 , a pyrazole-carboxamide derivative containing a piperidinyl moiety, which was developed as a potent inhibitor of multiple CDKs (e.g., CDK2, CDK4, CDK6).[12] It has been evaluated in clinical trials for various cancers. This demonstrates that the scaffold can be adapted to target the ATP-binding pocket of kinases.

Signaling Pathway: CDKs, upon binding to their cyclin partners, phosphorylate key substrates like the Retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, allowing the transcription of genes required for S-phase entry and cell cycle progression. CDK inhibitors block this phosphorylation event.

CDK_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D CDK4/6 Complex Mitogens->CyclinD_CDK46 Activates Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Rb_E2F->E2F Releases Progression G1-S Phase Progression S_Phase->Progression Inhibitor AT7519 (Pyrazol-piperidine -based Inhibitor) Inhibitor->CyclinD_CDK46 Inhibits

Caption: CDK inhibitor blocking the Rb-E2F cell cycle pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

  • Materials:

    • Recombinant human CDK2/Cyclin A enzyme.

    • Kinase substrate (e.g., Histone H1).

    • ATP.

    • Kinase Reaction Buffer: 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5.

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

    • Test compound (e.g., AT7519) stock solutions in DMSO.

  • Procedure:

    • Add 5 µL of kinase reaction buffer containing the substrate to the wells of a 384-well plate.

    • Add serial dilutions of the test compound.

    • Add 2 µL of the CDK2/Cyclin A enzyme solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

  • Scientist's Note (Causality): The two-step addition of the ADP-Glo™ reagents is crucial. The first step eliminates unused ATP, which would otherwise create a high background signal. The second step specifically measures the ADP produced by the kinase, providing a highly sensitive and robust measure of enzyme activity.

Summary and Future Directions

The this compound scaffold is a validated and highly fruitful starting point for the design of potent and selective ligands. The primary therapeutic areas have been dominated by CNS targets, with H₃R, σ₁R, and dopamine receptors being the most prominent. The emergence of dual-acting H₃R/σ₁R antagonists presents a compelling strategy for complex disorders like neuropathic pain.

However, the successful development of CDK inhibitors like AT7519 highlights the untapped potential of this scaffold in other therapeutic areas, such as oncology. Future research should focus on:

  • Exploring Other Kinase Targets: Systematically screening pyrazole-piperidine libraries against a panel of kinases could uncover novel inhibitors for various cancers.

  • Multi-Target-Directed Ligands: Designing compounds that rationally target multiple proteins in a disease pathway (e.g., CDK and FLT3 in AML[13]) could lead to more effective therapies.

  • Fine-Tuning Pharmacokinetics: Further chemical modifications can optimize properties like metabolic stability and oral bioavailability to produce superior drug candidates.

By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Malimath, G. H., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Environmental Studies. Available at: [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. Available at: [Link]

  • Al-Hazmi, G. H., Marrakkur, V., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Semantic Scholar. Available at: [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. ACS Publications. Available at: [Link]

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. Available at: [Link]

  • Pinga, E., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • Wang, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. Available at: [Link]

  • Sarfraz, M., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed. Available at: [Link]

  • Malimath, G. H., et al. (2024). (PDF) Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. Available at: [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed. Available at: [Link]

  • Jarocha, L., et al. (2014). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-4-(1h-pyrazol-4-yl)piperidine. PubChemLite. Available at: [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C9H15N3). PubChemLite. Available at: [Link]

  • Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(15), 2374-2385. Available at: [Link]

  • Sharma, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • Ren, Y., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available at: [Link]

  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). (PDF) Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). D₂ receptor. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Malimath, G. H., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Biblioteka Nauki. Available at: [Link]

  • Sarfraz, M., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. Semantic Scholar. Available at: [Link]

  • Li, D., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. NIH. Available at: [Link]

  • Song, J., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Gogarnoiu, E. S., et al. (2022). Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that may be Dual Diagnosed with Affective Disorders. PubMed Central. Available at: [Link]

  • ResearchGate. (2015). (PDF) Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 4-[(1-methyl-4-nitro-1H-pyrazol-5-yl)oxy]piperidine. PubChem. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. PubMed Central. Available at: [Link]

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Navigating the Niche: A Technical Guide to 4-(1-methyl-1H-pyrazol-4-yl)piperidine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigma of a Niche Scaffold

As a Senior Application Scientist, it is not uncommon to encounter chemical entities that, despite their promising structural motifs, reside in the more obscure corners of commercial catalogs and scientific literature. 4-(1-methyl-1H-pyrazol-4-yl)piperidine, with its intriguing combination of a substituted pyrazole and a piperidine ring, is one such molecule. This guide is structured not as a conventional whitepaper detailing a readily available reagent, but as a strategic overview for researchers navigating the procurement and application of a niche chemical building block. It acknowledges the current landscape of limited commercial availability and published data, offering instead a framework for its strategic acquisition and potential exploration in drug discovery.

I. The Structural Significance: Why this compound Merits Attention

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] When coupled with a pyrazole ring, a privileged heterocyclic structure known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties, the resulting hybrid molecule presents a compelling starting point for the design of novel therapeutics.[2][3]

The specific substitution pattern of this compound, with the methyl group on the pyrazole nitrogen and the linkage at the 4-position of the piperidine, offers distinct chemical properties and potential biological activities compared to its isomers. This structure is of particular interest in the exploration of new chemical space for targets where a substituted pyrazole can act as a key pharmacophore.

II. Commercial Availability: A Landscape of Scarcity and Custom Synthesis

A comprehensive search for this compound (CAS 827317-69-5) reveals a notable scarcity in the catalogs of major, large-scale chemical suppliers. This suggests that the compound is not a commonly stocked, off-the-shelf reagent. Researchers seeking to procure this molecule will likely need to engage with companies that specialize in rare chemicals or custom synthesis.

Procurement Strategy:

  • Custom Synthesis Providers: A number of chemical suppliers offer custom synthesis services and are a primary route for obtaining this compound. When engaging with these suppliers, it is crucial to provide the exact chemical structure and CAS number to avoid confusion with isomers.

  • Specialty Chemical Catalogs: While not widely listed, it may be found in the catalogs of smaller, more specialized suppliers that focus on novel building blocks for drug discovery. Diligent searching of these more niche databases may yield a source.

  • Lead Times and Purity: Given that this compound is likely to be synthesized on demand, researchers should anticipate longer lead times. It is imperative to specify the required purity and to request a comprehensive Certificate of Analysis (CoA) upon delivery.

It is critical to exercise caution when sourcing, as searches often yield isomers such as 4-(1H-pyrazol-1-yl)piperidine, which possess a different substitution pattern and, consequently, different chemical and biological properties.

III. Synthetic Considerations: A Roadmap for Potential In-House Synthesis

One plausible, though unverified, approach could be conceptualized as a multi-step synthesis. A potential, generalized workflow is outlined below.

Synthetic_Workflow cluster_0 Piperidine Precursor cluster_1 Pyrazole Formation cluster_2 Coupling and Deprotection P1 N-Boc-4-piperidone C1 Coupling Reaction P1->C1 Suzuki or similar coupling precursor Pyr1 Hydrazine Pyr3 Methylated Pyrazole Pyr1->Pyr3 Pyr2 Formylacetic Acid Derivative Pyr2->Pyr3 Cyclocondensation Pyr3->C1 Boronic acid/ester C2 Boc Deprotection C1->C2 Final This compound C2->Final

A potential, unverified synthetic workflow.

Causality Behind Experimental Choices (Hypothetical):

  • Protecting Group Strategy: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is a standard practice in organic synthesis. It prevents unwanted side reactions at the nitrogen and can be removed under relatively mild acidic conditions.

  • Pyrazole Synthesis: The formation of a substituted pyrazole can often be achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. Subsequent methylation would yield the desired N-methylpyrazole.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is a common and effective method for forming carbon-carbon bonds between heterocyclic rings. This would involve converting one of the heterocyclic precursors into a suitable derivative (e.g., a boronic acid or a stannane).

  • Deprotection: The final step would involve the removal of the Boc protecting group to yield the target compound.

Self-Validating System: Any in-house synthesis should incorporate rigorous in-process controls and final product analysis. This includes monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and comprehensive characterization of the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

IV. Quality Control and Analytical Validation: Ensuring Scientific Integrity

Due to the lack of publicly available, standardized analytical data for this compound, any procured or synthesized batch must undergo rigorous in-house validation.

Recommended Analytical Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and identify any isomeric impurities.
  • Protocol:
  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Analyze the spectra for the expected chemical shifts, coupling constants, and integration values corresponding to the protons and carbons of the 1-methyl-pyrazolyl and piperidine rings.
  • Utilize 2D NMR techniques such as COSY and HSQC to confirm proton-proton and proton-carbon correlations.

2. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the compound and quantify any impurities.
  • Protocol:
  • Develop a suitable reversed-phase HPLC method. A C18 column is a good starting point.
  • The mobile phase will likely be a gradient of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).
  • Prepare a stock solution of the compound in a suitable solvent and create a calibration curve with a series of dilutions.
  • Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak.

3. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the compound.
  • Protocol:
  • Introduce the sample into a mass spectrometer, typically via an LC-MS or direct infusion.
  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
  • Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the protonated molecule.

Start [label="Received/Synthesized Batch of\nthis compound"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", shape=parallelogram, fillcolor="#FBBC05"]; HPLC [label="HPLC Analysis", shape=parallelogram, fillcolor="#FBBC05"]; MS [label="Mass Spectrometry", shape=parallelogram, fillcolor="#FBBC05"]; Decision [label="Meets Purity and\nStructural Specs?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pass [label="Release for Research Use", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fail [label="Reject Batch/\nFurther Purification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> NMR; Start -> HPLC; Start -> MS; NMR -> Decision; HPLC -> Decision; MS -> Decision; Decision -> Pass [label="Yes"]; Decision -> Fail [label="No"]; }

A typical quality control workflow for compound validation.

V. Applications in Research and Drug Development: A Frontier of Possibilities

While specific applications of this compound are not extensively documented, the broader class of pyrazole-piperidine derivatives has shown significant promise in various therapeutic areas. The structural features of this compound make it an attractive building block for the synthesis of libraries of compounds to be screened against a range of biological targets.

Potential Areas of Exploration:

  • Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. The pyrazole moiety can be modified to modulate properties such as receptor affinity and selectivity.

  • Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.

  • Infectious Diseases: The pyrazole nucleus is present in some antimicrobial and antiviral agents.[4]

The utility of this compound as a key intermediate in the synthesis of more complex molecules is a significant area of potential. For example, similar pyrazolyl piperidine structures have been used in the development of antagonists for chemokine receptors.[4]

VI. Conclusion: A Call for Exploration

This compound represents a chemical entity with considerable potential for drug discovery, yet it remains on the frontier of readily accessible chemical space. This guide has aimed to provide a realistic and strategic framework for researchers interested in this molecule. The path to utilizing this compound in research will likely involve a close partnership with custom synthesis providers and a commitment to rigorous in-house analytical validation. The scarcity of public data should not be seen as a deterrent, but rather as an opportunity for novel research and the development of new intellectual property. The exploration of such niche chemical matter is essential for pushing the boundaries of medicinal chemistry and uncovering the next generation of therapeutics.

VII. References

  • de Brito, A. F., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Life Sciences, 90(23-24), 910-916. [Link]

  • Faria, J. V., et al. (2017). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 22(11), 1879. [Link]

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

  • Google Patents. (2019). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

  • Juspin, T., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Karale, B. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 1-10. [Link]

  • mzCloud. (2016). 4-Methyl-N-(1-methyl-1H-pyrazol-5-yl)benzenesulfonamide. [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C9H15N3). [Link]

  • Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. [Link]

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Methodological & Application

Application Note: A Strategic Approach to the Purification of 4-(1-methyl-1H-pyrazol-4-yl)piperidine via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, in-depth guide for the purification of 4-(1-methyl-1H-pyrazol-4-yl)piperidine, a critical heterocyclic building block in contemporary drug discovery. The inherent basicity of the piperidine moiety presents significant challenges during purification on standard silica gel, often leading to poor peak shape, low recovery, and product degradation. This document elucidates the underlying chemical principles governing these interactions and presents a robust, field-proven protocol for high-purity isolation using normal-phase column chromatography with a basified mobile phase. The methodology is designed for researchers, chemists, and process development professionals, emphasizing both the practical execution and the scientific rationale behind each step to ensure reproducible, high-yield results.

Introduction: The Challenge of Purifying Basic Heterocycles

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structure combines a pyrazole ring with a piperidine scaffold, the latter of which contains a secondary amine. The successful isolation of this compound in high purity is paramount for subsequent synthetic transformations and biological screening.

The primary obstacle in its purification is the basic nature of the piperidine nitrogen. Standard silica gel, the most common stationary phase in column chromatography, possesses a weakly acidic surface due to the presence of silanol groups (Si-OH)[1][2]. These acidic sites can strongly and often irreversibly interact with basic analytes like amines, leading to significant peak tailing, sample decomposition, and loss of material on the column[2][3]. This guide details a strategic approach to mitigate these adverse interactions, ensuring efficient and effective purification.

Analyte Profile and Strategic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical purification strategy.

Chemical Structure:

Chemical Structure of this compound
Figure 1: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
Molecular FormulaC₉H₁₅N₃PubChem CID: 50988986
Molecular Weight165.24 g/mol PubChem CID: 50988986
Predicted XLogP30.3PubChem CID: 50988986[4]
Key FeatureBasic Piperidine NitrogenChemical Structure

The Core Problem: Silanol Interactions The lone pair of electrons on the piperidine nitrogen makes it a Brønsted-Lowry base. This basic center readily interacts with the acidic silanol groups on the silica surface, forming strong ionic bonds. This interaction is the primary cause of chromatographic issues.

The Strategy: Surface Deactivation To achieve a successful separation, the acidic sites on the silica gel must be neutralized or "deactivated." This is most effectively accomplished by introducing a small quantity of a competing, volatile base into the mobile phase[1][5]. Triethylamine (TEA) is an excellent choice for this purpose. It is a stronger base than the analyte and is present in a much higher concentration in the eluent. TEA preferentially occupies the acidic silanol sites, effectively shielding the analyte from these problematic interactions and allowing it to elute symmetrically and efficiently[2].

Protocol Part 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk of the material to a column, the separation conditions must be optimized on a small scale using TLC. This critical step saves time, solvent, and valuable compound.

Objective: To identify a solvent system that provides a retention factor (Rf) between 0.20 and 0.35 for the target compound, ensuring good separation from impurities.

Materials:

  • Silica gel TLC plates (F₂₅₄)

  • Crude reaction mixture

  • Developing chambers

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane

  • Additive: Triethylamine (TEA)

  • Visualization: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain

Step-by-Step Protocol:

  • Prepare a Stock Eluent: Create a stock solution of your polar modifier with the basic additive. A common and highly effective system for amines is 1% TEA in Methanol.

  • Spot the TLC Plate: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Screen Solvent Systems:

    • Prepare a few milliliters of different mobile phase compositions in separate TLC chambers. Good starting points are:

      • 98:2 DCM / (1% TEA in MeOH)

      • 95:5 DCM / (1% TEA in MeOH)

      • 90:10 DCM / (1% TEA in MeOH)

    • For less polar impurities, an EtOAc/Hexane system with 1% TEA can also be screened (e.g., 50:50:1 EtOAc/Hexane/TEA).

  • Develop and Visualize: Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate. Once complete, remove the plate, mark the solvent front, and dry it. Visualize the spots under a UV lamp and/or by dipping in a KMnO₄ stain.

  • Calculate Rf and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until the Rf of the target compound is in the optimal 0.20-0.35 range. A lower Rf provides better separation from less polar impurities, while a higher Rf reduces elution time.

Protocol Part 2: Preparative Column Chromatography

Once the optimal solvent system is identified via TLC, the purification can be scaled up to a flash column.

Materials & Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand (purified)

  • Eluent solvents (determined from TLC) with 0.5-1% Triethylamine

  • Crude this compound

  • Fraction collection tubes or flasks

  • Rotary evaporator

Step-by-Step Protocol:

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar eluent to be used (e.g., Hexane or DCM). The typical ratio is ~50 g of silica for every 1 g of crude material, adjusted based on separation difficulty.

    • Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, compacting the silica into a stable bed. Ensure the packed bed remains wet with solvent at all times.

    • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. This is the "dry load."

    • Carefully add the dry load onto the sand layer at the top of the packed column.

  • Elution:

    • Carefully add the initial, least polar mobile phase (containing 0.5-1% TEA) to the column.

    • Apply positive pressure to begin eluting the solvent through the column.

    • Collect the eluent in fractions.

    • If a gradient elution is needed (as determined by TLC showing multiple components), gradually increase the percentage of the more polar solvent (e.g., from 2% MeOH in DCM to 5%, then 10%). A stepwise gradient is often sufficient for good separation.

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure compound.

    • Remove the solvents (and the volatile TEA) from the combined fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any final traces of solvent.

Summary of Recommended Purification Parameters

Table 2: Recommended Column Chromatography Conditions

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides high resolution.
Mobile Phase Dichloromethane / Methanol or Ethyl Acetate / HexaneOffers a good polarity range for eluting the compound and separating common synthetic impurities.[6]
Key Additive 0.5 - 1.0% Triethylamine (TEA) Crucial for neutralizing acidic silanol sites, preventing peak tailing and improving recovery.[1][2][5]
Sample Loading Dry LoadingPrevents band broadening, especially for compounds that are sparingly soluble in the initial eluent.
Detection TLC with UV (254 nm) & KMnO₄ stainUV for the pyrazole ring and KMnO₄ for the amine, which is often UV-inactive.
Target Rf (TLC) 0.20 - 0.35Balances good separation from impurities with reasonable elution volume and time.

Purification Workflow Visualization

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to final product isolation.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_scaleup Phase 2: Scale-Up Purification cluster_analysis Phase 3: Analysis & Isolation crude Crude Product tlc_prep Prepare TLC Eluents (e.g., DCM/MeOH + 1% TEA) crude->tlc_prep tlc_run Run & Visualize TLC Plates tlc_prep->tlc_run tlc_result Identify Optimal Eluent (Rf = 0.2-0.35) tlc_run->tlc_result col_prep Prepare & Pack Silica Column tlc_result->col_prep Informs Conditions elution Elute Column with Basified Mobile Phase col_prep->elution dry_load Prepare Dry Load of Crude Product dry_load->elution fractions Collect Fractions elution->fractions frac_analysis Analyze Fractions by TLC fractions->frac_analysis combine Combine Pure Fractions frac_analysis->combine evap Solvent Evaporation (Rotovap) combine->evap pure_prod Pure Product evap->pure_prod

Caption: Workflow for the purification of this compound.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Compound Streaks Badly on TLC/Column Insufficient deactivation of silica.Increase the concentration of Triethylamine in the mobile phase to 1.0-1.5%.
Compound Does Not Elute from Column Mobile phase is not polar enough. The compound is irreversibly bound to silica (insufficient TEA).Ensure TEA is present in the eluent. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Methanol).
Poor Separation from Impurities The chosen solvent system has poor selectivity. The column was overloaded.Re-optimize the solvent system using TLC; try a different system (e.g., switch from DCM/MeOH to EtOAc/Hexane). Use a higher ratio of silica gel to crude product.
Product is Contaminated with TEA Triethylamine is less volatile than other solvents.After rotary evaporation, co-evaporate the product with a solvent like toluene or place it under high vacuum for an extended period.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubChem. 4-(1H-Pyrazol-1-yl)piperidine. Retrieved from [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

  • ACS Publications. (2023). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. ACS Omega. Retrieved from [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(11), 1483. Retrieved from [Link]

  • Springer Nature. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7. Retrieved from [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • SciSpace. (2010). An Entry to a Chiral Dihydropyrazole Scaffold: Enantioselective [3 + 2] Cycloaddition of Nitrile Imines. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]

  • Welch Materials. (2023). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

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  • University of Calgary. Column chromatography. Retrieved from [Link]

  • PubMed. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 624(1-2), 253-273. Retrieved from [Link]

  • PubMed. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 157-166. Retrieved from [Link]

  • PubChemLite. This compound hydrochloride (C9H15N3). Retrieved from [Link]

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  • ResearchGate. Methods S1. Retrieved from [Link]

  • MDPI. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Retrieved from [Link]

  • Biblioteka Nauki. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]

  • PubChemLite. 1-methyl-4-(1h-pyrazol-4-yl)piperidine. Retrieved from [Link]

  • Chemical and Structural Biology Bank. This compound hydrochloride. Retrieved from [Link]

  • ChemSrc. 4-[(trimethyl-1H-pyrazol-4-yl)methyl]piperidine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). TBD-Organocatalyzed Synthesis of Pyrazolines. Retrieved from [Link]

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Application Note: A Multi-Modal Analytical Framework for the Comprehensive Characterization of Pyrazole-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-Piperidine Scaffolds

Pyrazole-piperidine derivatives represent a privileged class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a focal point in modern medicinal chemistry.[2][3] The precise three-dimensional arrangement of atoms and the purity of these molecules are paramount, directly influencing their structure-activity relationships (SAR), efficacy, and safety profiles.[4]

Robust, orthogonal analytical characterization is therefore not merely a procedural step but the cornerstone of successful drug discovery and development. It validates the chemical identity, ensures purity, and provides the detailed structural insights necessary for rational drug design. This guide presents a comprehensive framework of analytical methodologies, explaining not just the procedural steps but the underlying scientific rationale for their application in the context of pyrazole-piperidine characterization.

The analytical journey for a newly synthesized derivative typically follows a structured, multi-technique approach to build a complete and unambiguous profile of the molecule.

Analytical_Workflow cluster_synthesis Synthesis & Initial Check cluster_elucidation Structural Elucidation cluster_validation Purity & Final Validation Synthesis Synthesis of Derivative TLC TLC Monitoring Synthesis->TLC Reaction progress LCMS_Initial LC-MS Confirmation TLC->LCMS_Initial Crude product check NMR NMR Spectroscopy (¹H, ¹³C, 2D) LCMS_Initial->NMR Confirm MW HRMS High-Resolution MS (Elemental Composition) NMR->HRMS Propose structure HPLC RP-HPLC (Purity & Quantification) HRMS->HPLC Confirm formula Xray X-ray Crystallography (Absolute Structure) HPLC->Xray Purified sample

Caption: Integrated workflow for pyrazole-piperidine derivative characterization.

Core Technique I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed cornerstone for the de novo structural elucidation of organic molecules. It provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the pyrazole and piperidine ring systems and their substituents.

Expertise & Causality

For a pyrazole-piperidine scaffold, ¹H and ¹³C NMR spectra yield distinct and predictable information.

  • ¹H NMR: The chemical environment of each proton determines its resonance frequency (chemical shift, δ). Protons on the aromatic pyrazole ring typically appear in the downfield region (δ 6.0-8.0 ppm), while the aliphatic protons of the piperidine ring resonate upfield (δ 1.5-4.0 ppm).[3] Scalar coupling (J-coupling) between adjacent protons provides connectivity information, and the integration of signals corresponds to the number of protons.

  • ¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization state. Aromatic carbons of the pyrazole ring are observed downfield (~110-150 ppm), while the sp³ hybridized carbons of the piperidine ring are found upfield (~20-60 ppm).[5][6]

The combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) allows for the complete and confident assembly of the molecular structure.[7]

Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole-piperidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to reveal exchangeable protons (e.g., N-H).

  • Instrumentation: Use a Fourier-transform NMR spectrometer, typically operating at a frequency of 400 MHz or higher for better signal dispersion.[3]

  • Data Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals and analyze the chemical shifts and coupling patterns to assign the structure.

Data Presentation: Typical Chemical Shifts
MoietyProton TypeTypical ¹H Shift (ppm)Carbon TypeTypical ¹³C Shift (ppm)
Pyrazole CH on ring6.0 - 8.5[8]C -H on ring105 - 145[5]
N-H (if present)10.0 - 13.0 (broad)[8]Quaternary C on ring130 - 155[6]
Piperidine Axial CH1.5 - 2.5C H₂20 - 50
Equatorial CH2.5 - 3.5C H-N45 - 65
CH -N2.8 - 4.0

Core Technique II: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized compound and, with high-resolution instruments (HRMS), its elemental formula. Fragmentation patterns obtained via tandem MS (MS/MS) provide corroborating structural evidence.[9]

Expertise & Causality

The choice of ionization technique is critical. Electrospray ionization (ESI) is a "soft" technique ideal for generating protonated molecules ([M+H]⁺) with minimal fragmentation, making it perfect for molecular weight determination via LC-MS.[10][11] Electron ionization (EI), a "hard" technique, causes extensive fragmentation, providing a characteristic fingerprint that can help elucidate the structure, particularly the fragmentation of the pyrazole and piperidine rings.[12] Common fragmentation of the piperidine ring involves cleavage alpha to the nitrogen atom.[13]

LCMS_System cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Source ESI Source Column->Source Analyzer Mass Analyzer (e.g., Q-TOF) Source->Analyzer Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem

Caption: Schematic of a typical LC-MS system for derivative analysis.

Protocol: LC-MS for Molecular Weight Confirmation
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in the mobile phase or a compatible solvent like methanol or acetonitrile.[14]

  • Chromatographic Conditions (LC):

    • Column: Use a standard reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common. Formic acid aids in protonation for positive-ion ESI.

    • Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.[14]

    • Injection Volume: 5-10 µL.

  • Spectrometric Conditions (MS):

    • Ionization Mode: ESI positive mode (ESI+).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound of interest and identify the m/z value for the protonated molecule. For HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Core Technique III: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the synthesized pyrazole-piperidine derivative. It separates the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification.

Expertise & Causality

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these derivatives. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[14] By adjusting the mobile phase composition (e.g., the ratio of water to organic solvent), one can modulate the retention time of the compound and achieve separation from impurities. A UV detector is typically used, and the detection wavelength should be set at a λ_max of the compound to ensure maximum sensitivity.[15]

Protocol: RP-HPLC for Purity Analysis
  • Standard & Sample Preparation:

    • Prepare a stock solution of a reference standard at a known concentration (e.g., 1 mg/mL).

    • Prepare the analysis sample at a similar concentration. Use the mobile phase as the diluent to avoid solvent effects.

  • Chromatographic Conditions:

    • Column: Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[14]

    • Mobile Phase: Isocratic or gradient elution using a mixture of a buffered aqueous solution (e.g., 0.1% TFA in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is 80:20 Methanol:Water.[14]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 25-30 °C to ensure reproducible retention times.[16]

    • Detection: UV detection at a suitable wavelength (e.g., 206 nm or a λ_max determined by UV-Vis scan).[14]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) × 100

Definitive Technique: Single-Crystal X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method. It provides precise data on bond lengths, bond angles, and absolute stereochemistry, which is invaluable for SAR studies and computational modeling.[4][17]

Expertise & Causality

This technique relies on the diffraction of X-rays by the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map of the molecule. The primary challenge is often not the data collection itself, but the cultivation of a single, high-quality crystal suitable for diffraction.[4]

Protocol: Generalized Crystallography Workflow
  • Crystal Growth: Grow single crystals from a highly purified sample. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Selection and Mounting: Select a suitable crystal (clear, well-defined faces, appropriate size) under a microscope and mount it on a goniometer head.[4]

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal motion.[4]

    • Use a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) to collect diffraction data as the crystal is rotated.[18]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map and molecular model.

    • Refine the model against the experimental data to obtain the final, precise molecular structure.[5]

Data Presentation: Key Crystallographic Parameters
ParameterExample ValueSignificance
Chemical FormulaC₁₇H₂₁N₃OConfirms elemental composition.
Crystal SystemMonoclinic[4]Describes the symmetry of the unit cell.
Space GroupP2₁/n[5]Defines the symmetry elements within the unit cell.
a, b, c (Å)9.34, 9.79, 16.36Dimensions of the unit cell.[5]
α, β, γ (°)90, 87.3, 90Angles of the unit cell.[5]
R-factor< 0.05A measure of the agreement between the model and data.

Conclusion

The characterization of pyrazole-piperidine derivatives is a multi-faceted process that requires a synergistic application of several analytical techniques. NMR and MS provide the primary evidence for molecular structure, HPLC confirms purity and allows for quantification, and X-ray crystallography offers the ultimate proof of three-dimensional structure. By following these detailed protocols and understanding the causality behind each method, researchers can ensure the generation of high-quality, reliable, and comprehensive data to accelerate their drug discovery programs.

References

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  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
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  • ResearchGate. (2026). PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES | Request PDF.
  • ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.
  • (n.d.). "H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III).
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  • (2024). A Review on Analytical Methods for Piperazine Determination.
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Application Notes: Integrating 4-(1-methyl-1H-pyrazol-4-yl)piperidine in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the effective utilization of the 4-(1-methyl-1H-pyrazol-4-yl)piperidine building block in solid-phase organic synthesis (SPOS). This versatile scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of pharmacologically active agents.[1][2] The protocols outlined herein offer robust methodologies for the covalent attachment of this secondary amine to a resin support via reductive amination, subsequent on-resin modification, and final cleavage. We address critical aspects of the workflow, including reaction monitoring, choice of reagents, and purification strategies, to enable researchers in drug development to rapidly generate libraries of novel compounds based on this privileged core structure.

Introduction: The Significance of the Pyrazole-Piperidine Scaffold

The fusion of a piperidine ring with a pyrazole moiety creates a heterocyclic scaffold that is a cornerstone in modern medicinal chemistry. Piperidine rings can modulate physicochemical properties such as pKa and lipophilicity, enhance binding to biological targets, and improve pharmacokinetic profiles.[1][2] Similarly, the pyrazole ring is a key pharmacophore found in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[3][4] The combined this compound structure is therefore a "privileged scaffold," frequently employed to build molecules with potential therapeutic value.

Solid-phase synthesis offers a powerful platform for leveraging such building blocks, enabling the rapid and efficient assembly of compound libraries.[5][6] By immobilizing the core scaffold on a polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the synthetic process and facilitating automation.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for successful synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 827318-97-8PubChem
Molecular Formula C₉H₁₅N₃PubChem
Molecular Weight 165.24 g/mol PubChem
Appearance Off-white to yellow solid or oilSupplier Data
Solubility Soluble in DCM, DMF, MeOHSupplier Data

Handling and Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. As a secondary amine, it is basic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Core Application: Solid-Phase Synthesis Workflow

The most common and efficient method for immobilizing secondary amines like this compound onto a solid support is through reductive amination with a resin-bound aldehyde.[7][8][9] This approach forms a stable tertiary amine linkage.

Overall Workflow Diagram

The following diagram illustrates the complete workflow from resin preparation to final product analysis.

G cluster_prep Resin Preparation cluster_reaction On-Resin Reactions cluster_cleavage Cleavage & Purification Resin Aldehyde Resin (e.g., Benzaldehyde Resin) Swell Swell Resin in DCM Resin->Swell Coupling Reductive Amination: Couple Pyrazole-Piperidine Swell->Coupling Wash1 Wash Resin (DCM, DMF, MeOH) Coupling->Wash1 Optional Optional: On-Resin Elaboration (e.g., Acylation) Wash1->Optional Wash2 Wash Resin Optional->Wash2 Cleave Cleave with TFA Cocktail Wash2->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify via RP-HPLC Precipitate->Purify Analyze Analyze via LC-MS Purify->Analyze

Caption: General workflow for solid-phase synthesis.

Protocol 1: Immobilization via Reductive Amination

This protocol describes the coupling of this compound to a polystyrene resin functionalized with a benzaldehyde linker.

Materials:

  • Benzaldehyde resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the benzaldehyde resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the solvent.

  • Amine Coupling Solution: In a separate vial, dissolve this compound (5.0 eq) in anhydrous DCM.

  • Imine Formation: Add the amine solution to the swollen resin. Add acetic acid (1.0 eq) to catalyze imine formation. Agitate the mixture at room temperature for 1 hour.[7]

    • Rationale: The acidic environment promotes the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the piperidine nitrogen to form an intermediate imine.[9][10]

  • Reduction: In a separate vial, dissolve sodium cyanoborohydride (NaBH₃CN, 5.0 eq) in a minimal amount of MeOH and add it to the resin slurry.

    • Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the protonated iminium ion intermediate in the presence of the unreacted aldehyde, minimizing side reactions.[10][11]

  • Reaction: Agitate the reaction mixture at room temperature for 16-24 hours.

  • Washing: Drain the reaction solvent. Wash the resin sequentially with DMF (3x), MeOH (3x), and DCM (3x) to remove all excess reagents and by-products. Dry the resin under vacuum.

  • Monitoring (Optional): To confirm the consumption of the aldehyde, a small sample of resin can be treated with 2,4-dinitrophenylhydrazine (Brady's reagent). A persistent yellow/orange color indicates incomplete reaction. The chloranil test can be used to confirm the presence of the secondary/tertiary amine.[12]

Protocol 2: Cleavage from the Resin

This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the product from the acid-labile linker and simultaneously remove common acid-labile protecting groups.[13][14][15]

Materials:

  • Product-bound resin from Protocol 1

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

  • Centrifuge tubes

Cleavage Cocktail "Reagent K": [16]

  • 95% TFA

  • 2.5% Water

  • 2.5% Triisopropylsilane (TIS)

Procedure:

  • Preparation: Place the dry, product-bound resin in a suitable reaction vessel.

  • Cleavage: Add the freshly prepared TFA cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours.

    • Rationale: TFA is a strong acid that protonates and cleaves the acid-labile linker, releasing the product into solution.[14] TIS and water act as scavengers, quenching reactive cationic species (like tert-butyl cations from protecting groups) that could otherwise cause side reactions.[14]

  • Product Collection: Filter the resin and collect the TFA filtrate into a clean centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the collected TFA solution dropwise into a larger volume of ice-cold diethyl ether (typically 10x the volume of the TFA solution). A white precipitate of the crude product should form.

  • Isolation: Centrifuge the mixture to pellet the solid product. Carefully decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator.

Analysis and Purification

The crude product should be analyzed to assess purity and confirm identity before purification.

TechniquePurposeTypical Parameters
LC-MS Purity assessment and mass confirmationColumn: C18; Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
RP-HPLC Purification of the target compoundColumn: Preparative C18; Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Loading Efficiency Incomplete imine formation or reduction.Increase reaction time. Ensure anhydrous conditions. Check the quality of NaBH₃CN.
Incomplete Cleavage Insufficient cleavage time or TFA volume.Extend cleavage time to 4 hours. Ensure adequate TFA volume to fully swell the resin.
Side Products in MS Scavengers not effective.If the library contains sensitive residues (e.g., Trp, Met, Cys), use a more comprehensive cleavage cocktail like Reagent K.[16]
No Product Precipitated Product is highly soluble in ether or is a salt.Try precipitating in cold methyl tert-butyl ether (MTBE). If it fails, concentrate the TFA solution and purify directly.

Visualization of the Core Chemical Transformation

The key reaction for immobilization is the reductive amination on the solid support.

Caption: Reductive amination on a solid support.

References

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  • Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 2004. [Link]

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  • Solid-Phase Polyamine Synthesis Using Piperazine and Piperidine Building Blocks. Organic Letters, 2003. [Link]

  • Solid-phase polyamine synthesis using piperazine and piperidine building blocks. Organic Letters, 2003. [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]

  • Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate, 2002. [Link]

  • Reductive amination of aldehyde resin ( 2 ) with an amine set in the presence of borohydride reducing agents. ResearchGate. [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 2023. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry, 2020. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate, 2019. [Link]

  • Cleavage Cocktail Selection. CDN.[Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry, 2019. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 2023. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2007. [Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate, 2015. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate, 2008. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México, 2014. [Link]

  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. AAPPTEC, 2022. [Link]

  • Pyrazoline as a medicinal scaffold. Revista Bionatura, 2020. [Link]

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Application Note: Buchwald-Hartwig Amination for the Synthesis of Pyrazole-Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole-Piperidine Scaffolds

In the landscape of modern drug discovery, the fusion of pyrazole and piperidine moieties creates a structural scaffold of significant interest. Pyrazole derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Similarly, the piperidine ring is a ubiquitous feature in many approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3] The combination of these two heterocycles into a single analog, therefore, presents a compelling strategy for the development of novel therapeutic agents.

The construction of the critical C-N bond linking the pyrazole and piperidine rings, however, can be challenging using classical methods, which often require harsh conditions and suffer from limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized this field.[4][5] This powerful transformation provides a versatile and efficient methodology for forming C-N bonds under relatively mild conditions, demonstrating broad functional group tolerance and applicability to a wide range of substrates.[5] This guide provides an in-depth exploration of the Buchwald-Hartwig amination, its underlying mechanism, and a detailed protocol for its application in the synthesis of pyrazole-piperidine analogs.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide (or pseudohalide) and an amine.[6] The reaction's success hinges on a catalytic cycle that masterfully orchestrates the activation and coupling of the two partners.

The Catalytic Cycle: The generally accepted mechanism proceeds through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which is the active catalyst. This species undergoes oxidative addition into the carbon-halogen bond of the halo-pyrazole. This is often the rate-determining step of the cycle.[7] The palladium center is oxidized from Pd(0) to Pd(II), forming a new complex containing the pyrazole moiety and the halide.

  • Amine Coordination & Deprotonation: The piperidine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the piperidine is deprotonated to form a more nucleophilic amido species. This step generates a palladium-amido complex.[4]

  • Reductive Elimination: This is the final, bond-forming step. The pyrazole and amido ligands are eliminated from the palladium center, forming the desired pyrazole-piperidine C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Pyrazole)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Pyrazole)(Piperidine)]+X- OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Pyrazole)(Piperidinyl) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Pyrazole-Piperidine Product (Ar-NR₂) Amido_Complex->Product Salt [Base-H]+X- Amido_Complex->Salt HaloPyrazole Halo-Pyrazole (Ar-X) HaloPyrazole->OA_Complex Piperidine Piperidine (R₂NH) Piperidine->Amine_Complex Base Base Base->Amine_Complex caption Fig 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Fig 1: Catalytic Cycle of Buchwald-Hartwig Amination.

Optimizing the Synthesis of Pyrazole-Piperidine Analogs

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reagents and conditions. For the specific coupling of pyrazoles and piperidines, several factors must be considered.

Choice of Catalyst and Ligand

The combination of a palladium source and a phosphine ligand is central to the reaction's efficiency. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts are often preferred.[9][10] These are air- and moisture-stable complexes that readily generate the active Pd(0) species in situ, leading to more reliable and reproducible results.[11]

The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[10] For coupling N-heterocycles like pyrazole with secondary cyclic amines like piperidine, bulky, electron-rich biaryl phosphine ligands are the gold standard.

  • Rationale for Bulky Ligands: The steric bulk of ligands like tBuDavePhos , XPhos , or RuPhos promotes the reductive elimination step, which can be sluggish for sterically hindered substrates.[10][12] The electron-donating nature of these ligands increases the electron density on the palladium center, facilitating the initial oxidative addition into the pyrazole C-X bond.[13]

Substrate Considerations: The Halo-Pyrazole

The reactivity of the halo-pyrazole follows the general trend for aryl halides in cross-coupling reactions: I > Br > Cl.[9]

  • 4-Bromo- and 4-Iodopyrazoles: These are excellent substrates, often providing good yields under optimized conditions.[14] Bromo-pyrazoles often represent a good balance of reactivity and cost-effectiveness.

  • 4-Chloropyrazoles: These are less reactive and typically require more active catalyst systems (i.e., more electron-rich and bulky ligands) and potentially higher temperatures to achieve good conversion.

The Role of the Base

A base is required to deprotonate the piperidine, forming the active nucleophile.[10] Strong, non-nucleophilic bases are most commonly employed.

  • Sodium tert-butoxide (NaOtBu): This is the most frequently used base for this transformation due to its high basicity and good solubility in common organic solvents.[9][15]

  • Weaker Bases (K₃PO₄, Cs₂CO₃): For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases can be used. However, their use often necessitates higher reaction temperatures to achieve comparable reaction rates.[9][10]

Solvent and Temperature

Anhydrous, non-polar aprotic solvents are typically used to ensure the stability of the catalytic species.

  • Toluene, Xylene, Dioxane: These are common choices due to their high boiling points, which allow the reaction to be heated to the temperatures often required for efficient coupling, typically between 80-120 °C.[6][12]

  • Microwave Irradiation: To expedite the reaction, especially during methods development, microwave heating can be a powerful tool, significantly reducing reaction times from hours to minutes.[12][14]

ParameterRecommended ChoiceRationale & Citation
Palladium Source Pd₂(dba)₃ or Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer better stability and more efficient generation of the active Pd(0) species.[10][11]
Ligand tBuDavePhos, XPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition and promote reductive elimination.[10][12][14]
Pyrazole Substrate 4-BromopyrazoleOffers a good balance of reactivity and stability. Iodides are more reactive but less stable; chlorides are less reactive.[14]
Amine Substrate PiperidineA representative secondary cyclic amine.[12]
Base NaOtBuA strong, non-nucleophilic base that effectively deprotonates the amine without competing side reactions.[9][15]
Solvent Toluene or XyleneHigh-boiling aprotic solvents that are compatible with the catalytic system.[12]
Temperature 100-110 °C (Conventional) or 160 °C (Microwave)Sufficient thermal energy is needed to overcome the activation barrier, particularly for the oxidative addition step.[12][14]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of a 4-bromopyrazole with piperidine.

Materials:

  • 4-Bromopyrazole derivative (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • tBuDavePhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

  • Inert atmosphere supply (Argon or Nitrogen)

Experimental_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup (Inert Atmosphere) cluster_reaction 3. Execution & Monitoring cluster_workup 4. Workup & Purification prep_vial Oven-dry reaction vial and stir bar prep_reagents Ensure reagents are anhydrous add_solids Add 4-bromopyrazole, Pd₂(dba)₃, tBuDavePhos, and NaOtBu to vial prep_reagents->add_solids purge Seal vial and purge with Argon/Nitrogen add_solids->purge add_liquids Add anhydrous toluene and piperidine via syringe purge->add_liquids heat Heat to 100 °C with vigorous stirring add_liquids->heat monitor Monitor progress by TLC or LC-MS (e.g., 12-24 h) heat->monitor cool Cool to room temp monitor->cool quench Quench with sat. aq. NH₄Cl cool->quench extract Extract with EtOAc or DCM quench->extract dry Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry purify Concentrate and purify by column chromatography dry->purify final_product Final Product purify->final_product Characterize product (NMR, MS) caption Fig 2: General Experimental Workflow.

Fig 2: General Experimental Workflow.

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the 4-bromopyrazole (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), tBuDavePhos (0.048 equiv), and NaOtBu (1.4 equiv) to the oven-dried reaction vial containing a magnetic stir bar.

  • Sealing and Solvent Addition: Seal the vial with the PTFE-lined screw cap. If not in a glovebox, purge the vial with argon or nitrogen for 5 minutes. Add the anhydrous toluene (5 mL) via syringe, followed by the piperidine (1.2 equiv).

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the vial from the heat and allow it to cool to room temperature.

  • Quenching and Extraction: Carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, ~10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazole-piperidine product.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Inactive Catalyst: The active Pd(0) species is not forming.Use a reliable pre-catalyst (e.g., a G3 or G4 palladacycle). Ensure all reagents and solvents are anhydrous and the system is properly deoxygenated.[10]
Inappropriate Ligand: The chosen ligand is not suitable for the substrate combination.For secondary amines like piperidine, RuPhos is often a good choice. For challenging couplings, screen a panel of bulky biaryl phosphine ligands.[10]
Side Reaction: Hydrodehalogenation The aryl halide is reduced to the corresponding arene instead of coupling.This can be caused by moisture or competing β-hydride elimination pathways. Ensure strictly anhydrous conditions. Lowering the reaction temperature may help.
Side Reaction: Homocoupling Dimerization of the aryl halide or the amine.This can be promoted by certain catalyst systems. Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[10]
Difficulty with Purification Residual palladium or ligand contamination.During workup, washing the combined organic layers with an aqueous solution of thiourea or L-cysteine can help scavenge residual palladium.

Conclusion

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing an exceptionally reliable and versatile method for the construction of C-N bonds. Its application to the synthesis of pyrazole-piperidine analogs enables the efficient coupling of these two important pharmacophores. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively leverage this powerful tool to accelerate the discovery and development of new chemical entities for the pharmaceutical and agrochemical industries.

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Sources

Application Notes and Protocols for N-Alkylation of the Piperidine Ring in 4-(Pyrazol-4-yl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(Pyrazol-4-yl)piperidine Scaffold in Modern Drug Discovery

The 4-(pyrazol-4-yl)piperidine motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its prevalence in pharmaceuticals stems from the unique combination of the piperidine ring, which imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability, and the pyrazole moiety, a versatile pharmacophore known for a wide range of biological activities including anti-inflammatory, anticancer, and antipsychotic effects.[2][3][4] The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and overall drug-like properties.[5] N-alkylation, in particular, is a fundamental transformation that enables the exploration of the chemical space around this scaffold, leading to the discovery of novel therapeutic agents.[2][5]

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of the piperidine ring within 4-(pyrazol-4-yl)piperidine scaffolds. We will delve into two of the most robust and widely employed methodologies: direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices, troubleshooting strategies, and characterization techniques will be discussed to ensure reproducible and efficient synthesis.

Core Methodologies for N-Alkylation

The choice of N-alkylation strategy is contingent upon the nature of the desired alkyl group and the overall complexity of the starting material. Below, we explore two primary, field-proven methods.

Direct N-Alkylation with Alkyl Halides

This classical and straightforward approach involves the reaction of the secondary amine of the piperidine ring with an alkyl halide (iodide, bromide, or chloride) in the presence of a base.[6][7] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Mechanism and Key Considerations:

The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. A base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[6]

Critical Parameters:

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are generally the most reactive, while chlorides may require harsher conditions or the addition of a catalytic amount of iodide salt.[7]

  • Base Selection: The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) and potassium bicarbonate (KHCO₃) are commonly used and effective.[6][7] For more sensitive substrates or to minimize side reactions, non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) are preferred.[6] In cases where the piperidine nitrogen is less nucleophilic, a stronger base like sodium hydride (NaH) may be necessary.[6]

  • Solvent: The solvent should be anhydrous and capable of dissolving the reactants. Common choices include acetonitrile (ACN), dimethylformamide (DMF), and acetone.[6][7]

  • Temperature: Reactions are often performed at room temperature but may require heating for less reactive alkyl halides.[6]

Potential Pitfalls and Solutions:

  • Over-alkylation (Quaternization): The formation of a quaternary ammonium salt can occur if an excess of the alkylating agent is used or if the reaction conditions are too harsh. This can be minimized by the slow addition of the alkyl halide to an excess of the piperidine.[6]

  • Low Reactivity: If the reaction stalls, consider increasing the temperature, switching to a more reactive alkyl halide (e.g., from bromide to iodide), or using a stronger base.[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation using an Alkyl Halide and Potassium Carbonate

This protocol describes a general procedure for the N-alkylation of a 4-(pyrazol-4-yl)piperidine scaffold with an alkyl bromide.

Materials:

  • 4-(Pyrazol-4-yl)piperidine hydrochloride

  • Alkyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq.)

  • Acetonitrile (ACN), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Piperidine HCl, K2CO3, and ACN in flask start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert add_halide Add Alkyl Bromide (dropwise) inert->add_halide stir Stir at RT to 60°C add_halide->stir monitor Monitor by TLC or LC-MS stir->monitor cool Cool to RT monitor->cool filter Filter off solids cool->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (e.g., EtOAc/H2O) concentrate->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product purify->end

Caption: Workflow for Direct N-Alkylation.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-(pyrazol-4-yl)piperidine hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the piperidine.

  • Flush the flask with nitrogen or argon gas to establish an inert atmosphere.

  • With vigorous stirring, add the alkyl bromide (1.1 eq.) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature. If no significant conversion is observed by TLC or LC-MS after several hours, the reaction can be gently heated to 40-60 °C.

  • Monitor the reaction progress until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 4-(pyrazol-4-yl)piperidine.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for introducing a wide variety of alkyl groups.[8][9] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, followed by its in-situ reduction to the corresponding tertiary amine.[9]

Mechanism and Key Considerations:

The reaction is initiated by the nucleophilic attack of the piperidine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to the N-alkylated product.

Critical Parameters:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl and arylalkyl substituents.[9]

  • Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and in some cases, catalytic hydrogenation.[10] STAB is often preferred due to its mildness and lack of toxicity compared to cyanoborohydride.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

  • pH Control: The reaction is typically carried out under mildly acidic conditions, which can be achieved by the addition of acetic acid. This facilitates both the formation and the reduction of the iminium ion.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Piperidine, Aldehyde/Ketone, and Solvent start->setup acid Add Acetic Acid (optional) setup->acid add_reductant Add Reducing Agent (e.g., STAB) acid->add_reductant stir Stir at RT add_reductant->stir monitor Monitor by TLC or LC-MS stir->monitor quench Quench with sat. NaHCO3 solution monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Workflow for Reductive Amination.

Protocol 2: N-Alkylation via Reductive Amination with an Aldehyde

This protocol provides a general procedure for the N-alkylation of a 4-(pyrazol-4-yl)piperidine scaffold using an aldehyde and sodium triacetoxyborohydride.

Materials:

  • 4-(Pyrazol-4-yl)piperidine

  • Aldehyde (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add 4-(pyrazol-4-yl)piperidine (1.0 eq.) and the aldehyde (1.0-1.2 eq.).

  • Dissolve the reactants in anhydrous dichloromethane.

  • If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of N-Alkylation Methods

FeatureDirect Alkylation with Alkyl HalidesReductive Amination
Alkylating Agent Alkyl halides (R-X)Aldehydes (R-CHO) or Ketones (R₂C=O)
Key Reagents Base (e.g., K₂CO₃, DIPEA)Reducing Agent (e.g., STAB, NaBH₃CN)
Common Solvents ACN, DMFDCM, DCE
Typical Temperature Room temperature to elevatedRoom temperature
Advantages Simple procedure, readily available reagentsWide substrate scope, mild conditions, good for complex alkyl groups
Potential Issues Over-alkylation, requires reactive halidesCarbonyl compound may be unstable, reducing agent handling

Characterization of N-Alkylated Products

The successful synthesis and purity of the N-alkylated 4-(pyrazol-4-yl)piperidine products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[11][12][13][14] The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the piperidine ring protons adjacent to the nitrogen are indicative of successful N-alkylation.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS is used to confirm the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the final product.

Conclusion

The N-alkylation of 4-(pyrazol-4-yl)piperidine scaffolds is a cornerstone of synthetic strategies aimed at developing novel therapeutics. Both direct alkylation with alkyl halides and reductive amination offer robust and versatile pathways to a diverse array of N-substituted derivatives. A thorough understanding of the underlying mechanisms, careful selection of reagents and conditions, and diligent monitoring and characterization are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently modify this important scaffold in their drug discovery endeavors.

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Application Note & Protocol: A Multi-Tiered Strategy for the In Vitro Efficacy Assessment of Pyrazole-Piperidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Hierarchical Approach

The pyrazole-piperidine scaffold is a privileged structure in medicinal chemistry, frequently identified in potent inhibitors of various enzyme classes, most notably protein kinases.[1][2][3] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] Consequently, kinase inhibitors have become a major focus of drug discovery.[5]

A successful in vitro evaluation of a novel inhibitor goes beyond a simple potency measurement. It requires a systematic, multi-tiered approach that validates target engagement, quantifies cellular activity, confirms the mechanism of action, and assesses selectivity. This guide outlines a hierarchical workflow designed to build a comprehensive data package for a candidate pyrazole-piperidine inhibitor, ensuring that each experimental step logically informs the next. This strategy minimizes resource expenditure by eliminating unpromising compounds early and builds a strong, self-validating case for promising candidates.

The workflow is structured in three sequential phases:

  • Phase 1: Biochemical Potency and Selectivity. Does the compound inhibit the purified target enzyme?

  • Phase 2: Cellular Potency and Cytotoxicity. Does the compound work in a living cell, and is it toxic?

  • Phase 3: Mechanistic Target Validation. Does the compound inhibit the intended signaling pathway within the cell?

This structured approach ensures that by the end of the in vitro assessment, there is high confidence in the compound's potency, cellular efficacy, and mechanism of action.

Phase 1: Biochemical Assays - Establishing On-Target Potency

The foundational step is to determine if the pyrazole-piperidine compound directly inhibits the catalytic activity of the purified target kinase. Biochemical assays provide a clean, controlled environment to measure this interaction, free from the complexities of a cellular system.[6][7]

Causality Behind Experimental Choice: We begin with a biochemical assay to establish a direct cause-and-effect relationship between the compound and the kinase. A positive result here confirms target engagement and provides a quantitative measure of potency (IC50). The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is a critical benchmark for comparing different compounds.[8][9] We recommend a luminescence-based assay, such as ADP-Glo™, due to its high sensitivity, broad applicability, and non-radioactive format.[10]

Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis P1 Prepare serial dilution of pyrazole-piperidine inhibitor (e.g., 10-point) R1 Add inhibitor and kinase to 384-well plate P1->R1 P2 Prepare assay buffer with purified kinase enzyme P2->R1 P3 Prepare substrate and ATP solution (at Km) R3 Initiate reaction by adding ATP/Substrate mix P3->R3 R2 Pre-incubate (e.g., 15 min) to allow binding R1->R2 R2->R3 R4 Incubate (e.g., 1-2 hours) at room temperature R3->R4 D1 Add ADP-Glo™ Reagent to deplete unused ATP R4->D1 D2 Incubate (e.g., 40 min) D1->D2 D3 Add Kinase Detection Reagent to convert ADP to ATP D2->D3 D4 Incubate (e.g., 30 min) D3->D4 D5 Read luminescence on a plate reader D4->D5 A1 Normalize data to controls (0% and 100% inhibition) D5->A1 A2 Plot % Inhibition vs. log[Inhibitor] A1->A2 A3 Fit sigmoidal dose-response curve to calculate IC50 A2->A3

Caption: Workflow for determining kinase inhibitor IC50 using a luminescence-based assay.

Protocol 2.1: Luminescence-Based Kinase Inhibition Assay (IC50 Determination)

This protocol is adapted for the Promega ADP-Glo™ Kinase Assay system.[10]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the pyrazole-piperidine inhibitor in 100% DMSO. Start from a high concentration (e.g., 1 mM).

  • Assay Plate Setup: In a 384-well plate, add the inhibitor dilutions. Include controls for 0% inhibition (DMSO vehicle only) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Kinase Reaction:

    • Add 2.5 µL of a solution containing the purified kinase enzyme in reaction buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the specific kinase substrate and ATP. The ATP concentration should ideally be at its Km value for the specific kinase to ensure accurate and comparable IC50 values.[11]

    • Incubate for 1-2 hours at room temperature. The reaction progress should be in the linear range.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the ADP generated by the kinase reaction into a luminescent signal by adding 10 µL of Kinase Detection Reagent. This reagent converts ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[8][12]

Data Presentation: Potency and Selectivity Profile

A key aspect of a good inhibitor is selectivity. The compound should be potent against its intended target while being significantly less active against other related kinases.[6] Screening against a panel of kinases is essential.

Compound IDTarget KinaseOff-Target Kinase 1Off-Target Kinase 2Selectivity Ratio (Off-Target 1 / Target)
PZ-Pip-001 Kinase A (IC50) Kinase B (IC50) Kinase C (IC50)
15 nM1,200 nM3,500 nM80-fold

Table 1. Example biochemical profile of a selective pyrazole-piperidine inhibitor.

Phase 2: Cell-Based Assays - Assessing Cellular Efficacy and Toxicity

While a biochemical assay confirms direct enzyme inhibition, it doesn't guarantee the compound will be effective in a cellular environment.[13] The compound must be able to cross the cell membrane, remain stable, and engage its target in the presence of high intracellular ATP concentrations.[13] Cell-based assays are therefore a critical next step.[14][15]

Causality Behind Experimental Choice: We use cell-based assays to bridge the gap between biochemical potency and physiological effect. The primary goal is to determine the compound's potency in a relevant cell line (EC50) and to assess its general cytotoxicity. A large window between the effective concentration and the cytotoxic concentration is a hallmark of a promising therapeutic candidate. For this, we will use a metabolic activity assay like the XTT assay. The XTT assay is chosen over the traditional MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby streamlining the protocol and reducing potential errors.[16]

Workflow for Cellular Viability Assay

G cluster_prep Cell Culture cluster_treatment Compound Treatment cluster_detection XTT Assay cluster_analysis Data Analysis P1 Seed cells in a 96-well plate at optimal density P2 Allow cells to adhere overnight (e.g., 24h) P1->P2 T2 Replace old medium with medium containing inhibitor P2->T2 T1 Prepare serial dilution of inhibitor in culture medium T1->T2 T3 Incubate for desired period (e.g., 48-72h) T2->T3 D2 Add activated XTT solution to each well T3->D2 D1 Prepare activated XTT solution D1->D2 D3 Incubate (2-4h) until color develops D2->D3 D4 Measure absorbance (450 nm) D3->D4 A1 Normalize data to vehicle-treated cells D4->A1 A2 Plot % Viability vs. log[Inhibitor] A1->A2 A3 Fit curve to calculate EC50 A2->A3

Caption: Workflow for determining cell viability and EC50 using the XTT assay.

Protocol 3.1: Cell Viability / Cytotoxicity XTT Assay

This protocol measures the metabolic activity of living cells, which serves as an indicator of cell viability.[16][17][18]

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into a 96-well plate at a pre-determined optimal density. Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazole-piperidine inhibitor in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plate for a period relevant to the cell cycle, typically 48 to 72 hours, at 37°C in a CO₂ incubator.

  • XTT Reagent Addition and Incubation:

    • Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[16][17]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[16]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the EC50 value.

Data Presentation: Bridging Biochemical and Cellular Potency

A crucial validation check is to compare the biochemical IC50 with the cellular EC50. A large discrepancy may indicate issues with cell permeability, compound stability, or off-target effects.[13]

Compound IDBiochemical IC50 (Kinase A)Cellular EC50 (Cell Line X)IC50/EC50 Ratio
PZ-Pip-001 15 nM150 nM10
Control 10 nM5,000 nM500

Table 2. Comparison of biochemical and cellular potency. A lower ratio suggests better translation of biochemical activity into a cellular effect.

Phase 3: Mechanistic Assays - Validating the Mode of Action

An EC50 value demonstrates that the compound affects cell viability, but it does not prove that this effect is due to the inhibition of the intended target kinase. A mechanistic assay is required to link target inhibition to the cellular outcome.[19]

Causality Behind Experimental Choice: We use Western Blotting to provide direct evidence of target engagement within the cell. By measuring the phosphorylation status of a known downstream substrate of the target kinase, we can confirm that the inhibitor is working through the intended signaling pathway. A decrease in the phosphorylation of the substrate upon treatment with the inhibitor serves as a direct biomarker of the compound's on-target activity.[19][20]

Hypothetical Kinase Signaling Pathway

G cluster_pathway Signaling Cascade GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds TargetKinase Target Kinase (e.g., Kinase A) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates (p) pSubstrate Phospho-Substrate (Active) CellGrowth Cell Growth & Proliferation pSubstrate->CellGrowth Promotes Inhibitor Pyrazole-Piperidine Inhibitor Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrazole-piperidine compound.

Protocol 4.1: Western Blot for Downstream Substrate Phosphorylation

This protocol allows for the semi-quantitative analysis of protein phosphorylation.[21][22]

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the pyrazole-piperidine inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the EC50 value) for a short duration (e.g., 1-4 hours). Include a vehicle control.

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate using 1X SDS sample buffer containing phosphatase and protease inhibitors. Scrape the cell lysate and transfer to a microcentrifuge tube.[21]

    • Sonicate the lysate to shear DNA and reduce viscosity.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.

Data Presentation: Visual Confirmation of Mechanism

The expected result is a dose-dependent decrease in the band corresponding to the phosphorylated substrate, with no change in the total substrate or housekeeping protein levels. This provides strong evidence that the compound is inhibiting the target kinase in cells.

Phase 4: Preliminary Off-Target and Selectivity Assessment

A critical aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize potential toxicity.[23][24] While a full kinome scan is often performed later, early-stage assessment is valuable.

Causality Behind Experimental Choice: Understanding a compound's selectivity profile is essential for interpreting biological data and predicting potential side effects.[23] An initial assessment can be performed using two complementary approaches:

  • In Vitro Profiling: Screening the compound against a small, focused panel of kinases that are structurally related to the primary target. This is a direct, experimental validation of selectivity.[23]

  • Computational Prediction: Using in silico tools and databases to predict potential off-target interactions based on the compound's chemical structure. This can highlight potential liabilities that might be missed in a small experimental panel.[25][26][27]

This dual approach provides a more comprehensive and cost-effective preliminary assessment of selectivity than either method alone.

Conclusion

This multi-tiered protocol provides a robust and self-validating framework for the in vitro assessment of novel pyrazole-piperidine kinase inhibitors. By systematically progressing from biochemical potency (IC50) to cellular efficacy (EC50) and finally to mechanistic validation (Western Blot), researchers can build a comprehensive data package. This logical progression ensures that the biological activity is quantifiable, physiologically relevant, and mechanistically understood, providing a solid foundation for advancing promising compounds into further preclinical development.

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Application Notes and Protocols: A Strategic Guide to Developing Cell-Based Assays for 4-(1-methyl-1H-pyrazol-4-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The 4-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold represents a promising chemical entity in modern drug discovery. The constituent pyrazole and piperidine rings are prevalent in a multitude of pharmacologically active agents, suggesting a broad potential for biological activity.[1][2] Pyrazole derivatives, for instance, are known to exhibit a wide array of therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. Similarly, the piperidine moiety is a common feature in centrally acting drugs. The combination of these two pharmacophores in the this compound structure presents a unique opportunity for the discovery of novel therapeutics.

However, for a novel class of compounds such as these derivatives, the precise biological targets are often unknown. This necessitates a systematic and strategic approach to assay development, beginning with broad, unbiased screening to identify potential biological activities, followed by more focused assays to elucidate the specific mechanism of action.

This comprehensive guide provides a strategic framework and detailed protocols for developing a suite of cell-based assays to characterize the pharmacological profile of this compound derivatives. We will progress from initial cytotoxicity assessment to broad phenotypic screening and then to more specific target-focused functional assays, enabling researchers to efficiently identify and validate the therapeutic potential of this exciting compound class.

Part 1: Foundational Assays - Establishing a Baseline for Cellular Activity

Before delving into specific functional assays, it is crucial to first determine the general cytotoxic profile of the this compound derivatives. This foundational step is essential for identifying the appropriate concentration range for subsequent, more sensitive, functional assays and for flagging any potential for off-target toxicity early in the drug discovery process.[3][4]

Cytotoxicity Profiling: Determining the Therapeutic Window

A primary cytotoxicity screen will establish the concentration at which the compounds induce cell death, allowing for the selection of sub-toxic concentrations for subsequent functional assays. A variety of methods are available, each with its own advantages.[5]

Table 1: Overview of Common Cytotoxicity Assays

Assay PrincipleReadoutAdvantagesDisadvantages
MTT/XTT/MTS ColorimetricInexpensive, well-establishedCan be affected by metabolic activity
LDH Release Colorimetric/FluorometricMeasures membrane integrityLess sensitive for early apoptosis
ATP Content LuminescenceHighly sensitive, reflects viable cell numberCan be affected by metabolic changes
Live/Dead Staining Fluorescence MicroscopyProvides single-cell resolutionLower throughput
Protocol 1: MTT Assay for General Cytotoxicity

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of viable cells.

Materials:

  • HEK293 or HeLa cells

  • Complete Dulbecco's Modified Eagle Medium (DMEM)

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 or HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Part 2: Phenotypic Screening - Uncovering Novel Biological Activities

With the non-toxic concentration range established, the next logical step is to perform phenotypic screening. This approach is particularly valuable for novel compound classes where the target is unknown, as it allows for the unbiased discovery of a wide range of cellular effects.[3][6][7][] Phenotypic assays monitor changes in cell morphology, proliferation, or other observable characteristics to identify compounds with interesting biological activities.[9]

Caption: A strategic workflow for characterizing novel compounds.

Protocol 2: High-Content Imaging for Multiparametric Phenotypic Analysis

High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for identifying subtle phenotypic changes.

Materials:

  • U2OS or other suitable cell line for imaging

  • Fluorescent dyes for cellular components (e.g., Hoechst for nucleus, CellMask for cytoplasm, MitoTracker for mitochondria)

  • 384-well imaging plates

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed U2OS cells in a 384-well imaging plate at an appropriate density.

  • Compound Treatment: Treat cells with a library of this compound derivatives at a single, non-toxic concentration.

  • Staining: After a 24-48 hour incubation, fix and stain the cells with a cocktail of fluorescent dyes.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various cellular features, such as cell number, nuclear size and shape, mitochondrial morphology, and cytoskeletal organization.

  • Hit Identification: Identify compounds that induce significant changes in one or more cellular parameters compared to vehicle-treated cells.

Part 3: Target Class Screening - Narrowing Down the Mechanism of Action

Based on the initial phenotypic screen or structural similarities to known drugs, a more targeted approach can be employed to identify the specific molecular target of the active compounds. Given the prevalence of the pyrazole and piperidine scaffolds in GPCR ligands and kinase inhibitors, these two target classes are logical starting points.

G Protein-Coupled Receptor (GPCR) Assays

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets.[] Several assays can be used to determine if the this compound derivatives modulate GPCR activity.

GPCR_Signaling Ligand Piperidine Derivative GPCR GPCR Ligand->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream

Caption: Generalized GPCR signaling cascade.

This protocol describes a common method to measure changes in intracellular cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled GPCRs.

Materials:

  • CHO-K1 cells stably expressing a GPCR of interest (e.g., dopamine, serotonin, or histamine receptors)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Forskolin (a Gs activator)

  • Reference agonist and antagonist for the target GPCR

Procedure:

  • Cell Seeding: Seed the stable cell line in a 384-well plate.

  • Compound Treatment (Agonist Mode): Treat the cells with serial dilutions of the piperidine derivatives and incubate for a specified time.

  • Compound Treatment (Antagonist Mode): Pre-incubate the cells with the piperidine derivatives, then stimulate with a known agonist (e.g., dopamine for dopamine receptors).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.

Materials:

  • HEK293 cells expressing a Gq-coupled GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Seeding and Dye Loading: Seed cells in a 96-well plate and load with a calcium-sensitive dye.

  • Compound Addition: Place the plate in a fluorescent plate reader and inject the piperidine derivatives.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response to determine agonist or antagonist activity.

Kinase Inhibition Assays

Protein kinases are another major class of drug targets, and many small molecule inhibitors contain heterocyclic scaffolds similar to pyrazole.[10]

Kinase_Inhibition Inhibitor Piperidine Derivative Kinase Kinase Inhibitor->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Caption: Mechanism of kinase inhibition.

This assay measures the phosphorylation of a specific kinase substrate within the cell, providing a direct measure of kinase activity.

Materials:

  • Cancer cell line with a known activated kinase pathway (e.g., A549 for EGFR)

  • Primary antibodies against the total and phosphorylated forms of a target kinase substrate

  • Fluorescently labeled secondary antibodies

  • Imaging system capable of detecting fluorescence in microplates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the piperidine derivatives.

  • Fixation and Permeabilization: Fix and permeabilize the cells.

  • Antibody Incubation: Incubate with primary and then fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Scan the plate and quantify the fluorescence intensity for both total and phosphorylated protein.

  • Data Normalization: Normalize the phospho-protein signal to the total protein signal to determine the extent of kinase inhibition.

Part 4: Ion Channel Modulation Assays

Ion channels are important drug targets, and their modulation can be assessed using various cell-based assays.

Protocol 6: Membrane Potential Assay

This assay uses voltage-sensitive dyes to measure changes in the cell membrane potential, which can be indicative of ion channel opening or closing.

Materials:

  • Cells expressing the ion channel of interest

  • Membrane potential-sensitive dye kit

  • Fluorescent plate reader

Procedure:

  • Cell Seeding and Dye Loading: Seed cells and load with the membrane potential dye.

  • Compound Addition and Stimulation: Add the piperidine derivatives, followed by a known ion channel activator or inhibitor.

  • Fluorescence Measurement: Measure the change in fluorescence.

  • Data Analysis: Determine the effect of the compounds on the membrane potential.

Conclusion: A Pathway to Novel Therapeutics

The this compound scaffold holds significant promise for the development of new drugs. The systematic application of the cell-based assays outlined in this guide will enable researchers to effectively characterize the biological activities of derivatives of this scaffold, identify their molecular targets, and ultimately unlock their therapeutic potential. This strategic approach, from broad phenotypic screening to specific mechanistic studies, provides a robust framework for advancing these promising compounds through the drug discovery pipeline.

References

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Phenotypic screening. Retrieved from [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Morfa, C. J., et al. (2018). A Pharmacochaperone-Based High-Throughput Screening Assay for the Discovery of Chemical Probes of Orphan Receptors. SLAS DISCOVERY: Advancing Life Sciences R & D, 23(8), 779-791.
  • Hussain, S., et al. (2021). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Belkacem, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7247.
  • Belkacem, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-(1-methyl-1H-pyrazol-4-yl)piperidine in CNS Drug Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Forward

The pyrazole-piperidine scaffold represents a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets within the Central Nervous System (CNS). This guide focuses on a specific, yet broadly applicable analogue, 4-(1-methyl-1H-pyrazol-4-yl)piperidine. Herein, we move beyond a mere recitation of facts, providing a deep, experience-driven dive into the practical applications and experimental considerations for leveraging this compound in CNS drug discovery. Our objective is to equip researchers with not only the "how" but, more critically, the "why" behind the experimental design, ensuring a robust and insightful research cascade.

Compound Profile: this compound

Before embarking on complex biological assays, a thorough understanding of the molecule's fundamental properties is paramount. These characteristics dictate its handling, formulation, and potential pharmacokinetic behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C9H15N3PubChem CID: 50988986[1]
Molecular Weight 165.24 g/mol PubChem CID: 50988986[1]
XLogP3 0.3PubChem CID: 22
Topological Polar Surface Area (TPSA) 29.9 ŲPubChem CID: 16
Hydrogen Bond Donors 1PubChem CID: 17
Hydrogen Bond Acceptors 2PubChem CID: 17
  • Interpretation for the CNS Researcher: The low molecular weight and XLogP3 value suggest that this compound possesses drug-like properties and has the potential to cross the blood-brain barrier (BBB), a critical attribute for any CNS-active compound.[2] The TPSA is also within the range generally considered favorable for BBB penetration.

Synthesis Pathway

While numerous methods exist for the synthesis of pyrazole-piperidine derivatives, a common and adaptable approach involves the condensation of a hydrazine with a β-ketoester, followed by piperidine ring formation or modification. Below is a representative, multi-step synthetic workflow.

dot

Caption: A generalized synthetic workflow for this compound.

Applications in CNS Target Engagement

The pyrazole-piperidine scaffold has been implicated in the modulation of several key CNS targets. While direct binding data for this compound is not extensively published, based on structurally related compounds, the following target classes are of high interest for investigation.

Potential CNS Targets
  • Cannabinoid Receptors (CB1): Numerous pyrazole derivatives have been developed as potent and selective antagonists for the CB1 receptor.[3][4] These compounds have been explored for their therapeutic potential in a range of disorders, including obesity and addiction. The structural similarity of this compound to known CB1 antagonists makes this a primary target for investigation.

  • Metabotropic Glutamate Receptors (mGluRs): Phenyl-pyrazolyl-quinolines have been identified as positive allosteric modulators (PAMs) of the mGlu4 receptor, suggesting that the pyrazole moiety can play a key role in engaging this class of receptors.[5] Given the importance of mGluRs in synaptic plasticity and neuronal excitability, this presents another exciting avenue of research.

  • Sigma Receptors (σ1 and σ2): Piperidine and piperazine-based compounds are well-known ligands for sigma receptors, which are implicated in a variety of CNS functions and diseases, including neurodegeneration and psychosis.[6] The piperidine component of the title compound makes it a candidate for sigma receptor binding.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating and provide a robust framework for investigating the CNS activity of this compound.

In Vitro Protocol: Radioligand Binding Assay for CNS Receptor Profiling

This protocol provides a general framework for assessing the binding affinity of this compound to a panel of CNS receptors using a competitive radioligand binding assay.[7][8][9][10][11]

Objective: To determine the binding affinity (Ki) of this compound for a specific CNS receptor.

Materials:

  • Cell membranes expressing the receptor of interest (commercially available or prepared in-house).

  • Radioligand specific for the receptor of interest (e.g., [3H]-CP55940 for CB1 receptors).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor).

  • Assay buffer (specific to the receptor, typically containing a buffer salt, ions, and protease inhibitors).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd.

    • Prepare the non-specific binding control solution in assay buffer.

    • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes and radioligand to the wells.

    • Non-Specific Binding: Add cell membranes, radioligand, and the non-specific binding control to the wells.

    • Test Compound: Add cell membranes, radioligand, and the serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at a specific temperature and for a specific duration to allow the binding to reach equilibrium (these conditions are receptor-dependent and should be optimized).

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Caption: Workflow for a radioligand binding assay.

In Vivo Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13][14][15][16] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • A video camera mounted above the maze to record the animal's behavior.

  • Video tracking software for automated analysis.

Procedure:

  • Acclimation:

    • Habituate the mice to the testing room for at least 60 minutes before the test.[15]

    • Handle the mice for a few days prior to the experiment to reduce handling-induced stress.

  • Drug Administration:

    • Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).

  • Testing:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for a 5-minute session.[12][13]

    • Record the session using the video camera.

  • Data Collection and Analysis:

    • After the session, return the mouse to its home cage.

    • Clean the maze thoroughly between each animal to eliminate olfactory cues.

    • Analyze the video recordings to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled (to assess general locomotor activity).

Expected Outcome and Interpretation:

  • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly affecting the total distance traveled. An increase in locomotor activity could be a confounding factor and should be carefully evaluated.

In Vivo Protocol: Forced Swim Test (FST) for Antidepressant Activity

The FST is a commonly used behavioral assay to screen for antidepressant-like activity in rodents.[17][18][19][20][21] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, and antidepressant treatment can reduce this immobility time.

Objective: To assess the antidepressant-like effects of this compound in mice.

Apparatus:

  • A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[18][19]

  • A video camera to record the session.

Procedure:

  • Acclimation:

    • Habituate the mice to the testing room for at least 60 minutes before the test.[17]

  • Drug Administration:

    • Administer this compound (or vehicle control) via the desired route at a specific time before the test.

  • Testing:

    • Gently place the mouse into the cylinder of water.

    • The test session typically lasts for 6 minutes.[19] The first 2 minutes are often considered a habituation period and are excluded from the analysis.[17]

    • Record the entire session.

  • Data Collection and Analysis:

    • After the session, remove the mouse from the water, dry it thoroughly, and return it to a clean, warm cage.

    • Analyze the video recordings from the last 4 minutes of the test to score the duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water).

Expected Outcome and Interpretation:

  • Antidepressant compounds are expected to decrease the duration of immobility, reflecting an increase in active, escape-directed behaviors.

Pharmacokinetics and Brain Penetration: Critical Considerations

For a CNS drug candidate, understanding its ability to reach its target in the brain is as important as its potency.

Assessing Brain Penetration

Experimental Approach:

  • Administer the compound to rodents.

  • At various time points, collect blood and brain tissue.

  • Analyze the concentration of the compound in both plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the Kp value by dividing the brain concentration by the plasma concentration.

  • To determine Kp,uu, the unbound fraction in plasma and brain tissue needs to be measured, typically through equilibrium dialysis.

Concluding Remarks and Future Directions

This compound represents a promising starting point for CNS drug discovery programs. Its favorable physicochemical properties suggest good potential for brain penetration, and the broader pyrazole-piperidine scaffold has demonstrated activity against a range of relevant CNS targets. The protocols outlined in this guide provide a robust framework for initiating the pharmacological characterization of this and related compounds.

Future research should focus on:

  • A comprehensive in vitro profiling of this compound against a broad panel of CNS receptors, ion channels, and enzymes to identify its primary targets.

  • Detailed pharmacokinetic studies to determine its brain penetration and metabolic stability.

  • In vivo efficacy studies in a wider range of animal models for CNS disorders, guided by the in vitro profiling results.[26][27]

By systematically applying the principles and protocols detailed herein, researchers can effectively unlock the therapeutic potential of the pyrazole-piperidine scaffold in the challenging but rewarding field of CNS drug discovery.

References

  • Forced Swim Test in Mice. UCSF - IACUC.

  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol.

  • Elevated plus maze protocol. protocols.io. 2023.

  • The Mouse Forced Swim Test. PMC - NIH.

  • Elevated Plus Maze. MMPC.org. 2024.

  • Elevated Plus Maze. UCSF - IACUC.

  • Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents. Benchchem.

  • The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. 2014.

  • Radioligand binding methods for membrane preparations and intact cells. PubMed.

  • The mouse forced swim test. Johns Hopkins University.

  • Radioligand binding methods: practical guide and tips.

  • Radioligand binding methods for membrane preparations and intact cells. ResearchGate. 2025.

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. Springer Nature Experiments.

  • Radiometric Ligand-Binding Assays. Revvity.

  • 4-(1H-Pyrazol-1-yl)piperidine. PubChem.

  • This compound. PubChem.

  • 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine. PubChem.

  • Conversion of 4-cyanomethyl-pyrazole-3-carboxamides into CB1 antagonists with lowered propensity to pass the blood-brain-barrier. PubMed.

  • Computational Approach to Drug Penetration across the Blood-Brain and Blood-Milk Barrier Using Chromatographic Descriptors. MDPI. 2023.

  • 1-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(piperidin-1-ylcarbonyl)piperidine. PubChem.

  • This compound hydrochloride (C9H15N3). PubChemLite.

  • Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. PubMed.

  • In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life. PMC - PubMed Central.

  • Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.

  • 4 Kp,uu-the unbound brain to unbound plasma concentration ratio as the... ResearchGate.

  • Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats. PMC - NIH.

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. 2025.

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.

  • 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines as novel, selective and brain penetrant metabotropic glutamate receptor 4 positive allosteric modulators. PubMed.

  • CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed.

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC - NIH.

  • Animal models of CNS disorders. PubMed. 2014.

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Troubleshooting & Optimization

Troubleshooting regioselectivity in pyrazole N-methylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Regioselectivity in Pyrazole N-Methylation Reactions

Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in the N-methylation of pyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the mechanistic principles that govern these reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.

The Challenge of Pyrazole N-Methylation

Unsymmetrically substituted pyrazoles possess two distinct nitrogen atoms (N1 and N2) that can undergo methylation, potentially leading to a mixture of regioisomers. The selective methylation of one nitrogen over the other is a persistent challenge in synthetic chemistry.[1] This lack of selectivity arises because the two nitrogen atoms can have very similar reactivities.[1] Achieving high regioselectivity is crucial, especially in pharmaceutical development, where the biological activity of a molecule is often tied to a specific regioisomer. This guide will walk you through the key factors influencing regioselectivity and provide solutions to common problems.

Fundamental Principles of Regioselectivity

The regiochemical outcome of a pyrazole N-methylation reaction is a delicate balance of several factors. Understanding these factors is the first step in troubleshooting an unselective reaction. The reaction typically proceeds via the deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion, a resonance-stabilized species, then acts as a nucleophile, attacking the methylating agent.

The regioselectivity is primarily governed by:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will sterically hinder the approach of the methylating agent to the adjacent nitrogen atom. Consequently, methylation will preferentially occur at the less sterically encumbered nitrogen.[2][3]

  • Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the electron density at each nitrogen atom in the pyrazolate anion. Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups (EDGs) can increase it.[2]

  • Reaction Conditions: The choice of base, solvent, temperature, and even the nature of the counter-ion can significantly impact the N1/N2 ratio.[2]

Below is a diagram illustrating the key factors that influence the regioselectivity of pyrazole N-methylation.

G cluster_factors Influencing Factors Sterics Steric Hindrance (Substituent Bulk) Pyrazolate Pyrazolate Anion Sterics->Pyrazolate Directs Attack Electronics Electronic Effects (EWG vs. EDG) Electronics->Pyrazolate Modifies Nucleophilicity Conditions Reaction Conditions (Solvent, Base, Temp) Conditions->Pyrazolate Influences Anion Environment Pyrazole Unsymmetrical Pyrazole Pyrazole->Pyrazolate Deprotonation Base Base Base->Pyrazolate N1_Product N1-Methylated Product Pyrazolate->N1_Product Nucleophilic Attack N2_Product N2-Methylated Product Pyrazolate->N2_Product Nucleophilic Attack MethylatingAgent Methylating Agent (e.g., MeI) MethylatingAgent->N1_Product MethylatingAgent->N2_Product

Caption: Factors governing regioselectivity in pyrazole N-methylation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during pyrazole N-methylation experiments.

Q1: My N-methylation reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

A1: A lack of selectivity is a common problem, often stemming from a situation where the steric and electronic influences of the pyrazole substituents are not pronounced enough to favor one nitrogen atom over the other.[1][2] Here are several strategies to enhance regioselectivity:

Strategy 1: Leverage Steric Hindrance

If your pyrazole has substituents of varying sizes at the 3- and 5-positions, you can often exploit this difference.

  • Use a Bulkier Methylating Agent: While standard reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) are small, employing a sterically more demanding reagent can significantly improve selectivity.[1][4][5] For instance, α-halomethylsilanes have been successfully used as "masked" methylating reagents.[1][4][5] The initial N-alkylation with the bulky silane favors the less hindered nitrogen, and a subsequent protodesilylation step reveals the methyl group.[1][4][5] This approach has achieved N1/N2 ratios from 92:8 to over 99:1.[1][4][5]

Strategy 2: Modify Reaction Conditions

The reaction environment plays a critical role in directing the methylation.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the pyrazolate anion. In some cases, switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[6][7][8]

  • Base and Counter-ion: The choice of base determines the counter-ion in the pyrazolate salt. Different counter-ions (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can coordinate differently to the two nitrogen atoms, influencing the site of methylation. For example, using sodium hydride (NaH) instead of potassium carbonate (K₂CO₃) has been shown to prevent the formation of regioisomeric products in certain cases.[2]

Condition Effect on Regioselectivity Rationale
Bulky Reagent Often increases selectivity for the less hindered nitrogen.Steric repulsion disfavors attack at the more crowded site.
Fluorinated Alcohols Can significantly improve selectivity in certain systems.Alters the solvation shell and reactivity of the pyrazolate anion.[6][7][8]
Choice of Base Can switch or enhance selectivity.The counter-ion's size and coordinating ability can block one nitrogen atom.[2]
Q2: The methylation is selective, but the major isomer is the one I don't want. How can I reverse the regioselectivity?

A2: Reversing the inherent regioselectivity of a pyrazole can be challenging but is achievable.

  • Directed C-H Functionalization: While not a direct N-methylation of the parent pyrazole, it's a powerful alternative. If you can install a directing group on the pyrazole, you can achieve C-H functionalization at a specific position, which can then be a handle for further transformations.[9][10][11]

  • Enzymatic Alkylation: Biocatalysis offers a highly selective alternative. Engineered enzymes, such as halide methyltransferases, can achieve unprecedented regioselectivity (>99%) and even regiodivergence (selectively producing either isomer with different enzyme variants).[12]

  • Protecting Group Strategies: Although this adds steps to your synthesis, it is a classic and reliable method. You can protect one of the nitrogen atoms, perform the methylation on the unprotected nitrogen, and then deprotect.

Q3: My reaction yield is very low, even though I see product formation. What are the likely causes?

A3: Low yields can be attributed to several factors beyond regioselectivity.

  • Incomplete Deprotonation: Ensure your base is strong enough to fully deprotonate the pyrazole N-H. The pKa of the pyrazole N-H is typically in the range of 14-15. Bases like NaH, K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile are commonly effective.[2]

  • Side Reactions: The pyrazolate anion is a potent nucleophile. If your reaction mixture contains other electrophiles, you may be forming side products. Ensure your solvent and reagents are dry and pure.

  • Product Instability: The methylated pyrazole product might be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.

  • Work-up and Purification Issues: Your product might be lost during the work-up or purification. N-methylated pyrazoles can sometimes be volatile or water-soluble. Check your aqueous layers for product before discarding them.

Q4: How can I confidently determine the structure of my methylated pyrazole isomers and quantify the N1/N2 ratio?

A4: Correctly identifying the regioisomers and determining their ratio is critical.

  • NMR Spectroscopy: This is the most common and powerful tool.

    • ¹H NMR: The chemical shifts of the pyrazole ring protons and the N-methyl protons will be different for the two isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are also diagnostic for identifying the isomers.[13][14][15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is invaluable for unambiguous structure determination. A spatial correlation (NOE) between the N-methyl protons and a proton of a substituent at the C5 position confirms the N1-methyl isomer, while an NOE to a C3 substituent proton would indicate the N2-methyl isomer.[16]

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides definitive structural proof.[17][18][19][20][21]

  • Quantification: The regioisomeric ratio can be accurately determined by integrating the well-resolved signals of the N-methyl protons (or other distinct protons) in the ¹H NMR spectrum of the crude reaction mixture.[22]

Troubleshooting Workflow

When faced with a problematic N-methylation reaction, a systematic approach is key. The following workflow can guide your troubleshooting process.

G Start Start: N-Methylation Reaction Analyze Analyze Crude Product (¹H NMR, LC-MS) Start->Analyze CheckSelectivity Is Regioselectivity Acceptable? Analyze->CheckSelectivity CheckYield Is Yield Acceptable? CheckSelectivity->CheckYield Yes PoorSelectivity Problem: Poor Selectivity CheckSelectivity->PoorSelectivity No LowYield Problem: Low Yield CheckYield->LowYield No End End: Optimized Reaction CheckYield->End Yes SolutionSelectivity Solutions: 1. Change Base/Solvent 2. Use Bulky Reagent 3. Alter Temperature PoorSelectivity->SolutionSelectivity SolutionYield Solutions: 1. Use Stronger Base 2. Check Reagent Purity 3. Optimize Temp/Time LowYield->SolutionYield SolutionSelectivity->Start Re-run Experiment SolutionYield->Start Re-run Experiment

Caption: A systematic workflow for troubleshooting pyrazole N-methylation.

Experimental Protocols

Protocol 1: General Procedure for Pyrazole N-Methylation

This protocol provides a general starting point. Optimization of the base, solvent, and temperature will likely be necessary for your specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole (1.0 eq).

  • Dissolution: Dissolve the pyrazole in a suitable anhydrous solvent (e.g., DMF, Acetonitrile, or THF).

  • Deprotonation: Add the base (e.g., K₂CO₃ (1.5 eq) or NaH (1.1 eq, 60% dispersion in mineral oil)) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes.

  • Methylation: Cool the reaction mixture to 0 °C and add the methylating agent (e.g., methyl iodide (1.2 eq)) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Determination of Regioisomeric Ratio by ¹H NMR
  • Sample Preparation: Take a small aliquot of the crude reaction mixture after work-up but before purification. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the distinct signals corresponding to the N-methyl groups of the two regioisomers. These are typically sharp singlets in the 3.5-4.5 ppm region.

    • Integrate the area under the curve for each of these signals.

    • The ratio of the integration values gives the regioisomeric ratio of the products. For example, if the integral for isomer A is 3.0 and for isomer B is 1.0, the ratio is 3:1.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Kang, E., Lee, S., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5767-5781. [Link]

  • Petrovic, D., & Bezsudnova, E. Y. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(1), 123. [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of organic chemistry, 87(15), 10018–10025. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-684. [Link]

  • Sci-Hub. (1981). ChemInform Abstract: IDENTIFICATION OF N-METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Chemischer Informationsdienst. [Link]

  • MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Semantic Scholar. (2021). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • Sauthof, L., D'hooghe, M., & Calhelha, R. C. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5897. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Skvortsova, G. G., et al. (1978). 1H- and 13C-NMR spectral analyses for evaluation of electronic and steric effects in 1-vinylpyrazoles. Khimiya Geterotsiklicheskikh Soedinenii, (10), 1390-1394. [Link]

  • Amazon S3. (n.d.). N1-Selective Methylation of Pyrazoles via - Halomethylsilanes as Masked Methylating Reagents. [Link]

  • ResearchGate. (2022). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • Matos, I., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 347(1-2), 99-106. [Link]

  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [Link]

  • ACS Publications. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Crittall, M. R., et al. (2006). Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. Organic & Biomolecular Chemistry, 4(7), 1261-1267. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

  • Smith, A. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • MDPI. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 1-18. [Link]

  • Bornscheuer, U. T., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 59(14), 5554-5558. [Link]

Sources

Technical Support Center: Managing Side-Product Formation in Piperidine Synthesis from Pyridine Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of piperidine synthesis via pyridine reduction. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common challenges, particularly the formation of unwanted side-products. Piperidine and its derivatives are crucial building blocks in a multitude of pharmaceuticals and agrochemicals, making their efficient and clean synthesis a paramount objective.[1][2][3]

The catalytic hydrogenation of pyridine to piperidine, while conceptually straightforward, is often accompanied by side reactions that can significantly impact yield and purity.[4][5] This guide provides in-depth, field-proven insights to help you understand the underlying mechanisms and implement effective strategies for managing these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of piperidine from pyridine.

Q1: What are the primary methods for reducing pyridine to piperidine, and what are their general advantages and disadvantages?

A1: The three most common methods are catalytic hydrogenation, transfer hydrogenation, and electrocatalytic hydrogenation.[4]

  • Catalytic Hydrogenation: This is the most widely used method, employing heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Raney Nickel under a hydrogen atmosphere.[1][4] It is highly effective but can require high pressures and temperatures, which may lead to side reactions.[3][6]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid or ammonium formate, with a transition metal catalyst. It often operates under milder conditions than catalytic hydrogenation, but the stoichiometric use of the hydrogen donor can be a drawback.[4]

  • Electrocatalytic Hydrogenation: This emerging technique uses an electric current to drive the hydrogenation at ambient temperature and pressure. It offers a potentially safer and more sustainable alternative, avoiding the need for high-pressure hydrogen gas.[1][7][8]

Q2: What is "over-reduction" and why is it a significant problem in piperidine synthesis?

A2: Over-reduction, also known as hydrogenolysis, is the cleavage of the C-N bond within the newly formed piperidine ring. This side reaction leads to the formation of ring-opened byproducts, most commonly pentylamines, which can be further reduced to alkanes and ammonia.[4] This is a major issue as it not only decreases the yield of the desired piperidine product but also introduces impurities that are often difficult to separate due to similar physical properties.[4]

Q3: Can pyridine be selectively reduced to intermediates like dihydropyridine or tetrahydropyridine?

A3: Yes, partial reduction is achievable. For instance, the Birch reduction, using sodium or lithium in liquid ammonia with an alcohol, typically yields dihydropyridine intermediates.[4] Selective reduction to 1,2,3,6-tetrahydropyridines can often be accomplished through the transfer hydrogenation of pyridinium salts.[4] Controlling the reaction conditions and catalyst choice is key to isolating these partially hydrogenated products.

Troubleshooting Guide: Side-Product Formation

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues related to side-product formation during pyridine reduction.

Problem 1: My reaction is producing significant amounts of ring-opened byproducts (e.g., pentylamines). How can I minimize this "over-reduction"?

Potential Causes & Solutions:

This is a classic case of over-reduction or hydrogenolysis. The key is to favor the hydrogenation of the aromatic ring over the cleavage of the C-N bond in the resulting piperidine.

Causality: The propensity for over-reduction is highly dependent on the catalyst and reaction conditions. Some catalysts are more aggressive and can promote C-N bond cleavage, especially at elevated temperatures and pressures.

Step-by-Step Troubleshooting Protocol:

  • Catalyst Selection:

    • Recommendation: Switch to a rhodium-based catalyst, such as Rh/C or Rh₂O₃.[4][9] Rhodium catalysts are well-documented to be highly selective for the hydrogenation of the pyridine ring with minimal C-N bond cleavage.[4]

    • Avoid: While effective for hydrogenation, Raney Nickel can be more prone to causing over-reduction, particularly at higher temperatures.[4] Palladium on carbon (Pd/C) can also lead to this side reaction under harsh conditions.

  • Optimization of Reaction Conditions:

    • Temperature: Lower the reaction temperature. Over-reduction is generally more favorable at higher temperatures.[4] Start with milder conditions and gradually increase if the reaction rate is too slow.

    • Hydrogen Pressure: While higher pressure can accelerate the reaction, it can also promote over-reduction.[4] It is crucial to find an optimal pressure that provides a reasonable reaction rate without significant byproduct formation.

    • Solvent and Additives: The choice of solvent can influence selectivity. Protic solvents like acetic acid are often used, and in some cases, the presence of an acid can improve selectivity for the desired product.[10]

Problem 2: I am observing the formation of N-alkylated piperidines as a major byproduct. What is the cause and how can I prevent it?

Potential Causes & Solutions:

The formation of N-alkylated piperidines typically occurs when the reaction is carried out in an alcohol solvent at elevated temperatures.

Causality: The piperidine product is a secondary amine and can react with the alcohol solvent in a process called N-alkylation, which is often catalyzed by the hydrogenation catalyst itself.

Step-by-Step Troubleshooting Protocol:

  • Solvent Change:

    • Recommendation: Replace the alcohol solvent with a non-alcoholic solvent such as ethyl acetate, tetrahydrofuran (THF), or even water, depending on the catalyst and substrate solubility.[6][11]

  • Temperature Reduction:

    • Recommendation: Lower the reaction temperature. N-alkylation reactions are generally more prevalent at higher temperatures.

  • Alternative Reduction Method:

    • Recommendation: Consider using transfer hydrogenation with formic acid or ammonium formate as the hydrogen source. This method often proceeds at lower temperatures, minimizing the risk of N-alkylation.[4]

Problem 3: My reaction involving a halogenated pyridine is resulting in dehalogenation. How can I preserve the halogen substituent?

Potential Causes & Solutions:

Hydrodehalogenation is a common side reaction, especially with palladium-based catalysts.

Causality: Catalysts like Pd/C are highly effective at reducing carbon-halogen bonds.

Step-by-Step Troubleshooting Protocol:

  • Catalyst Selection:

    • Recommendation: Use a catalyst that is less prone to causing dehalogenation, such as Platinum(IV) oxide (PtO₂), under carefully controlled conditions.[4] Iridium-based catalysts have also shown excellent chemoselectivity in preserving sensitive functional groups like halogens.[12][13]

  • Reaction Condition Optimization:

    • Recommendation: Milder reaction conditions (lower temperature and pressure) can sometimes disfavor the dehalogenation side reaction.

Data Presentation: Catalyst and Condition Comparison
CatalystTypical ConditionsAdvantagesPotential Side-Products
Rh/C 30 - 80 bar H₂, 60 - 80 °CHigh selectivity, less over-reductionMinimal
PtO₂ 50 - 70 bar H₂, Room Temp - 80 °CEffective for substituted pyridines, can preserve halogensOver-reduction under harsh conditions
Pd/C 30 - 80 bar H₂, 60 - 80 °CWidely availableProne to catalyst poisoning and dehalogenation
Raney Ni High Pressure, 170 - 200 °CInexpensiveSignificant over-reduction at high temperatures
Experimental Protocols
Protocol 1: Selective Hydrogenation using Rhodium(III) Oxide

This protocol is designed to minimize over-reduction.

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • Hydrogen gas (high purity)

  • Autoclave reactor

Procedure:

  • To a glass vial equipped with a magnetic stirrer bar, add the pyridine substrate and Rh₂O₃.

  • Degas the vial by applying a vacuum and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous TFE to the vial and briefly flush with nitrogen.

  • Place the vial inside an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield. For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.[4]

Protocol 2: Transfer Hydrogenation of a Pyridinium Salt

This method is useful for achieving partial reduction to a tetrahydropyridine.

Materials:

  • N-Benzyl-4-phenylpyridinium bromide (1.0 g)

  • [Cp*RhCl₂]₂ (0.25 mg, 0.0125 mol%)

  • Formic acid-triethylamine azeotrope (HCOOH-NEt₃)

  • Potassium hydroxide (KOH) solution (aqueous)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-benzyl-4-phenylpyridinium bromide in the HCOOH-NEt₃ azeotrope in a round-bottom flask with a magnetic stirrer.

  • Add the rhodium catalyst.

  • Stir the reaction mixture at 40 °C for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Basify the mixture with an aqueous solution of KOH.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography if necessary.[4]

Visualizations
Reaction Pathway and Side-Product Formation

G Pyridine Pyridine Dihydropyridine Dihydropyridine (Intermediate) Pyridine->Dihydropyridine + H₂ Tetrahydropyridine Tetrahydropyridine (Intermediate) Dihydropyridine->Tetrahydropyridine + H₂ Piperidine Piperidine (Desired Product) Tetrahydropyridine->Piperidine + H₂ OverReduction Over-Reduction Products (e.g., Pentylamines) Piperidine->OverReduction Hydrogenolysis (High Temp/Pressure, Aggressive Catalyst) NAlkylation N-Alkylated Piperidine (Side-Product) Piperidine->NAlkylation + R-OH (Alcohol Solvent, High Temp)

Caption: Simplified reaction pathway for pyridine hydrogenation and common side-product formation.

Troubleshooting Decision Tree for Pyridine Reduction

G Start Low Yield or Impure Product CheckConversion Low Conversion? Start->CheckConversion SideProducts Side-Products Observed? CheckConversion->SideProducts No IncreaseTime Increase Reaction Time/ Catalyst Loading CheckConversion->IncreaseTime Yes OverReduction Ring-Opened Products? SideProducts->OverReduction Yes NAlkylation N-Alkylation? SideProducts->NAlkylation No OverReduction->NAlkylation No ChangeCatalyst Switch to Rhodium Catalyst/ Lower Temperature OverReduction->ChangeCatalyst Yes Dehalogenation Dehalogenation? NAlkylation->Dehalogenation No ChangeSolvent Change to Non-Alcoholic Solvent/Lower Temp NAlkylation->ChangeSolvent Yes ChangeCatalyst2 Use PtO₂ or Iridium Catalyst/ Milder Conditions Dehalogenation->ChangeCatalyst2 Yes

Caption: Troubleshooting decision tree for common issues in pyridine reduction.

References
  • Dalton Transactions. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Royal Society of Chemistry.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • Journal of the American Chemical Society. (n.d.).
  • BenchChem. (2025).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • National Institutes of Health. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
  • National Institutes of Health. (n.d.).
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • Scienmag. (2025, December 3).
  • ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • ResearchGate. (n.d.).
  • Sciencemadness.org. (2008, February 22).
  • Organic & Biomolecular Chemistry. (2024, January 3). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry.
  • ResearchGate. (2025, August 10).
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • National Institutes of Health. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Coupling Conditions for Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Buchwald-Hartwig amination reactions involving pyrazole substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important class of heterocycles. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.

Troubleshooting Guide

This section addresses common issues that can arise during the Buchwald-Hartwig coupling of pyrazoles, offering insights into their root causes and providing actionable solutions.

Issue 1: Low or No Product Yield

A frequent challenge in Buchwald-Hartwig amination is a lower-than-expected yield or a complete failure to form the desired product. This can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:
  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1][2]

    • Solution: Employ modern palladacycle precatalysts (e.g., G3 or G4) which are often more effective than traditional sources like Pd(OAc)₂ because they generate the active LPd(0) catalyst more cleanly and efficiently.[2][3] If you are using a Pd(II) source, the presence of an amine with an α-H or the phosphine ligand can aid in the reduction to Pd(0).[1][2] Consider a pre-activation step where the catalyst and ligand are stirred with the base before the substrates are added.[2]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific pyrazole and amine coupling partners.[2][4]

    • Solution: For pyrazole couplings, bulky, electron-rich phosphine ligands are often necessary.[5] Ligands such as tBuDavePhos have been shown to be effective for the C-N coupling of 4-halo-1H-1-tritylpyrazoles.[6][7] For challenging heteroaryl amines, specialized ligands may be required.[3] It is advisable to consult a ligand selection guide based on your specific substrates.[8]

  • Incorrect Base Selection: The base is essential for deprotonating the amine, but an incompatible base can impede the reaction or lead to the decomposition of starting materials.[2]

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[2][3] For pyrazole substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[2][3] The physical properties of the base, such as particle size, can also influence the reaction; grinding the base or adding Celite can help prevent clumping.[3]

  • Poor Substrate Reactivity: The nature of the halogen on the pyrazole ring and steric hindrance can significantly impact reactivity. Generally, the reactivity order for aryl halides is I > Br > Cl.[3]

    • Solution: For less reactive halo-pyrazoles (e.g., chloro-pyrazoles), using bulky, electron-rich phosphine ligands is often necessary to achieve good yields.[4][9] If feasible, switching to a more reactive halo-pyrazole (bromide or iodide) can improve the outcome.

  • Catalyst Inhibition by Pyrazole Nitrogen: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst deactivation.[10]

    • Solution: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., trityl) can prevent this coordination and improve reaction efficiency.[5][6] Additionally, using a higher catalyst loading or a more robust catalyst system may be necessary to overcome this inhibition.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and lower the yield of the desired N-aryl pyrazole.

Possible Causes and Solutions:
  • Hydrodehalogenation: The halo-pyrazole is reduced to the corresponding pyrazole.

    • Cause: This side reaction can be promoted by certain catalyst systems and the presence of water or other proton sources.

    • Solution: Ensure anhydrous and degassed solvents are used.[9] Optimizing the catalyst-to-ligand ratio and the choice of base can also minimize this side reaction.

  • Homocoupling: Dimerization of the halo-pyrazole or the amine.

    • Cause: This can be favored under certain reaction conditions and with specific catalyst systems.

    • Solution: Adjusting the catalyst loading and reaction temperature can often reduce the extent of homocoupling.[2]

  • Reaction with Solvent: In some cases, the solvent can participate in the reaction, leading to byproducts. For example, using an alcohol as a solvent can lead to C-O coupling.[11]

    • Solution: Choose an inert solvent that is known to be compatible with Buchwald-Hartwig reactions, such as toluene, dioxane, or THF.[1][12]

General Experimental Protocol

This protocol provides a general starting point for a small-scale Buchwald-Hartwig amination of a halo-pyrazole. Optimization will likely be required for your specific substrates.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis prep1 Oven-dry reaction vial and stir bar prep2 Charge vial with halo-pyrazole, palladium precatalyst, ligand (if needed), and base under inert atmosphere prep1->prep2 prep3 Seal vial with a PTFE septum prep2->prep3 react1 Add anhydrous, degassed solvent via syringe prep3->react1 react2 Add amine via syringe react1->react2 react3 Place vial in preheated heating block react2->react3 react4 Stir at desired temperature for 12-24 hours react3->react4 work1 Cool reaction to room temperature react4->work1 work2 Quench and perform aqueous work-up work1->work2 work3 Extract with organic solvent work2->work3 work4 Dry, filter, and concentrate work3->work4 work5 Purify by column chromatography work4->work5 work6 Analyze product by NMR, MS, etc. work5->work6

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium sources for Buchwald-Hartwig coupling of pyrazoles?

A1: Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts.[3] Precatalysts, such as those from the Buchwald (e.g., XPhos Pd G3) or Hartwig groups, are often preferred as they provide a more reliable and efficient in situ generation of the active Pd(0) catalyst.[2][3]

Q2: How do I choose the right ligand for my pyrazole substrate?

A2: Ligand selection is critical and substrate-dependent.[4] For pyrazole substrates, which are a type of heteroaryl amine, bulky and electron-rich phosphine ligands have shown great success.[3] Ligands like tBuDavePhos have been successfully used for the amination of 4-halo-1H-1-tritylpyrazoles.[6][7] It is often necessary to screen a small library of ligands to find the optimal one for a specific transformation.

Q3: What is the role of the base in the Buchwald-Hartwig reaction, and which one should I use for pyrazoles?

A3: The base deprotonates the amine nucleophile, allowing it to coordinate to the palladium center.[1] Strong bases like NaOtBu and LHMDS are frequently used.[3] However, for pyrazoles with functional groups that are sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are good alternatives, although they may require higher reaction temperatures.[3]

Q4: What are the best solvents for the Buchwald-Hartwig amination of pyrazoles?

A4: Aprotic solvents are typically used. Toluene, dioxane, and THF are common choices.[1][12] The choice of solvent can influence the solubility of the reagents and the reaction rate. It is important to use anhydrous and degassed solvents to avoid side reactions like hydrodehalogenation.[9] In some cases, greener solvents like 2-MeTHF have been shown to be effective alternatives.[13]

Q5: Why is my reaction turning black, and what does it mean?

A5: The formation of a black precipitate, known as palladium black, indicates decomposition of the palladium catalyst. This can be caused by high reaction temperatures or an inappropriate ligand that fails to stabilize the palladium species throughout the catalytic cycle.[10] The formation of palladium black will lead to a decrease in the reaction rate and lower yields. To mitigate this, consider using a more robust ligand, lowering the reaction temperature, or using a more stable precatalyst.

Q6: Can I run the Buchwald-Hartwig reaction with an unprotected pyrazole?

A6: While it is possible in some cases, it is often challenging. The N-H proton of the pyrazole can be acidic enough to react with the base, and the pyrazole nitrogen can coordinate to the palladium catalyst, leading to inhibition.[10][14] Protecting the pyrazole nitrogen with a group like trityl (Tr) can significantly improve the reaction's success by preventing these side reactions.[5][6]

Optimization Decision Tree

G start Low Yield or No Reaction catalyst Check Catalyst System start->catalyst ligand Screen Ligands (e.g., tBuDavePhos, XPhos) catalyst->ligand Use Precatalyst (G3/G4) base Vary Base (NaOtBu, K3PO4, Cs2CO3) ligand->base No Improvement success Improved Yield ligand->success Improvement solvent Change Solvent (Toluene, Dioxane, 2-MeTHF) base->solvent No Improvement base->success Improvement temp Adjust Temperature solvent->temp No Improvement solvent->success Improvement protect Consider N-Protection of Pyrazole temp->protect No Improvement temp->success Improvement protect->success Improvement

Comparative Table of Reaction Parameters
ParameterCommon OptionsConsiderations for Pyrazole Substrates
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Precatalysts (e.g., XPhos Pd G3)Precatalysts are generally more reliable and give higher yields.[2][3]
Ligand Buchwald-type biarylphosphines (XPhos, RuPhos), Josiphos-type, N-heterocyclic carbenes (NHCs)Bulky, electron-rich phosphine ligands like tBuDavePhos are often effective.[6][7]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong bases are common, but weaker bases may be needed for sensitive substrates.[3]
Solvent Toluene, Dioxane, THF, 2-MeTHFMust be anhydrous and degassed. Toluene is a good starting point.[1][12]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates or weaker bases.[3][6]
Pyrazole Protection Unprotected, Trityl (Tr), Benzyl (Bn)N-protection is often beneficial to prevent catalyst inhibition.[5][6][14]

References

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

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Addressing solubility issues of 4-(1-methyl-1H-pyrazol-4-yl)piperidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-(1-methyl-1H-pyrazol-4-yl)piperidine. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. As a weakly basic and moderately lipophilic molecule, achieving desired concentrations in aqueous buffers for biological assays can be a significant hurdle. This guide provides a structured, science-backed approach to systematically overcome these solubility issues, moving from simple pH adjustments to more complex formulation strategies. Our goal is to explain the fundamental principles behind each technique, enabling you to make informed decisions and troubleshoot effectively in your own experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental physicochemical properties of this compound that govern its solubility.

Q1: Why is this compound poorly soluble in neutral aqueous buffers (e.g., PBS at pH 7.4)?

Answer: The poor solubility is due to a combination of its chemical structure: it is a weak base with moderate lipophilicity.

  • Weakly Basic Nature: The key to its solubility lies in the piperidine ring. The nitrogen atom in the piperidine ring is a weak base.[1] Its pKa (a measure of acidity of its conjugate acid) is estimated to be around 10.5-11.2, similar to piperidine itself.[1][2] At neutral pH (like 7.4), the piperidine nitrogen is predominantly in its uncharged, free base form. This un-ionized form is less polar and thus less soluble in water.[3]

  • Lipophilicity: The presence of the methyl-pyrazole ring and the overall hydrocarbon structure contributes to the molecule's lipophilicity (tendency to dissolve in fats/oils rather than water). While no experimental logP is available, the structure suggests a moderate lipophilicity that favors partitioning out of the aqueous phase.

Q2: How does pH affect the solubility of this compound?

Answer: The solubility of this compound is highly dependent on pH. As a weak base, its solubility dramatically increases in acidic conditions.[4]

This relationship is governed by the Henderson-Hasselbalch equation .[5][6][7] By lowering the pH of the aqueous buffer well below the pKa of the piperidine nitrogen, we can protonate it, forming a positively charged piperidinium salt. This ionized salt is significantly more polar and, therefore, much more soluble in water. A general rule of thumb is to adjust the pH to at least 2 units below the pKa to ensure >99% of the compound is in its soluble, ionized form.

Protonation_Equilibrium cluster_low_pH Low pH (e.g., pH < 9) cluster_high_pH High pH (e.g., pH > 11) Soluble Protonated Form (Piperidinium Salt) HIGHLY SOLUBLE Insoluble Unprotonated Form (Free Base) POORLY SOLUBLE Soluble->Insoluble - H+ (Basification) Insoluble->Soluble + H+ (Acidification)

Caption: Protonation equilibrium of the piperidine moiety.

Part 2: Troubleshooting Guide - Step-by-Step Solubilization

If you are encountering precipitation or cannot achieve your target concentration, follow this workflow. Start with the simplest method and proceed to the next only if solubility issues persist.

Troubleshooting_Workflow Start Start: Compound won't dissolve in desired buffer Step1 Step 1: pH Adjustment Prepare an acidic stock solution (e.g., in water or saline, pH 3-5) Start->Step1 Check1 Is the compound soluble? Step1->Check1 Step2 Step 2: Co-solvent Use Prepare concentrated stock in DMSO, Ethanol, or PEG 400 Check1->Step2 No Success Success: Proceed with experiment Check1->Success Yes Check2 Does it precipitate upon dilution in final buffer? Step2->Check2 Step3 Step 3: Advanced Formulation Use surfactants or cyclodextrins Check2->Step3 Yes Check2->Success No Step3->Success Solution Stable? Yes Fail Contact Technical Support for advanced formulation (e.g., lipid-based systems) Step3->Fail Solution Stable? No

Caption: Step-by-step troubleshooting workflow for solubility.

Q3: I tried dissolving the compound directly in my pH 7.4 assay buffer and it's cloudy. What should I do first?

Answer: Use the "pH Shift" method by preparing an acidic stock solution.

This is the most direct and preferred method for weakly basic compounds. Instead of dissolving the powder directly into your final neutral buffer, you first create a concentrated, fully dissolved stock solution in an acidic vehicle and then dilute it into your final assay medium.

See Protocol 1: Preparation of an Acidic Stock Solution.

The key principle is to get the compound into its soluble, protonated state first. When you perform the final, large dilution into the neutral buffer, the compound may stay in solution long enough for your experiment, even if the final pH is theoretically unfavorable. This is because the final concentration is often low enough to be below the solubility limit of the free base.

Q4: The acidic stock method isn't working; the compound precipitates when I dilute it into my final buffer. What's next?

Answer: Use a water-miscible organic co-solvent to prepare a concentrated stock solution.

Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for lipophilic compounds to stay dissolved. Common choices for biological assays are DMSO, ethanol, or PEG 400.[8]

See Protocol 2: Preparation using a Co-solvent Stock.

Critical Consideration: Be mindful of the final concentration of the co-solvent in your assay. Many cell-based assays are sensitive to organic solvents.

  • DMSO: Typically kept ≤0.5% v/v.

  • Ethanol: Typically kept ≤1% v/v. This requires preparing a highly concentrated stock solution so that the dilution factor is large enough to keep the final co-solvent concentration within an acceptable range.

Co-solventTypical Stock Conc.Max Final Assay Conc.Key Considerations
DMSO 10-100 mM≤ 0.5%Powerful solvent, but can be toxic to some cell lines.[9]
Ethanol 10-50 mM≤ 1.0%Less toxic than DMSO but also a weaker solvent.
PEG 400 1-20 mM≤ 2.0%Good for in vivo studies, low toxicity.[9]
Q5: My compound is for an in vivo study and I need to avoid organic co-solvents. What are my options?

Answer: Advanced formulation techniques using solubilizing excipients like surfactants or cyclodextrins are necessary.

These methods are more complex but can create stable aqueous formulations without traditional co-solvents.

  • Surfactants: Agents like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate the lipophilic drug, keeping it dispersed in an aqueous medium.[10] This is a common strategy for intravenous formulations.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity.[10] The drug molecule can form an "inclusion complex" with the cyclodextrin, effectively shielding it from the water and increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Formulation with these excipients requires careful optimization of drug-to-excipient ratios and is highly compound-specific. It often involves specialized preparation techniques like sonication or heating. If you have reached this stage, consulting with a formulation specialist is highly recommended.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of an Acidic Stock Solution (pH Shift Method)

This protocol details how to prepare a 10 mM stock solution in an acidic vehicle.

  • Calculate Required Mass: Determine the mass of this compound needed for your desired volume and concentration (e.g., for 10 mL of a 10 mM solution).[11][12]

  • Weigh Compound: Accurately weigh the compound using an analytical balance and transfer it to an appropriate sterile glass vial.

  • Add Acidic Vehicle: Add approximately 80% of the final desired volume of a suitable acidic vehicle. Good starting points are:

    • Sterile Water for Injection adjusted to pH 3.0 with 1N HCl.

    • 0.9% Saline adjusted to pH 3.0 with 1N HCl.

  • Dissolve the Compound: Cap the vial and mix thoroughly using a vortex mixer. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect to ensure the solution is completely clear with no visible particulates.

  • Adjust pH (Optional but Recommended): Once fully dissolved, you can slowly adjust the pH upwards with 1N NaOH if your experiment requires a less acidic stock. Do this dropwise while vortexing and stop immediately if any cloudiness appears. A final pH of 4-5 is often a good compromise.

  • Bring to Final Volume: Add the acidic vehicle to reach the final target volume and mix thoroughly.[13][14]

  • Sterile Filtration: Filter the final stock solution through a 0.22 µm sterile filter (e.g., PVDF or PES) into a new sterile container.

  • Dilution: Perform serial dilutions from this stock into your final neutral assay buffer immediately before use.

Protocol 2: Preparation using a Co-solvent Stock

This protocol details how to prepare a 50 mM stock solution in 100% DMSO.

  • Calculate Required Mass: Determine the mass of this compound needed for your desired volume (e.g., for 1 mL of a 50 mM solution).

  • Weigh Compound: Accurately weigh the compound directly into a sterile, DMSO-compatible microcentrifuge tube or glass vial.

  • Add Co-solvent: Add the full volume of high-purity, anhydrous DMSO (or other chosen co-solvent).

  • Dissolve the Compound: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If needed, brief sonication in a water bath can be applied. Ensure the final solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the hygroscopic DMSO.

  • Dilution: When preparing working solutions, dilute this stock at least 1:200 (for a final DMSO concentration of 0.5%) or more into your final aqueous buffer. It is critical to add the DMSO stock to the buffer (not the other way around) and mix immediately and vigorously to avoid localized high concentrations that can cause precipitation.

References

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Technical Support Center: Enhancing In Vivo Stability of Pyrazole-Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-piperidine compounds. This guide is designed to provide in-depth, actionable solutions to common stability challenges encountered during in vivo studies. By understanding the underlying mechanisms of degradation and employing strategic modifications, you can significantly improve the pharmacokinetic profile and overall viability of your drug candidates.

This center is structured in a practical question-and-answer format to directly address the specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Understanding and Identifying Metabolic Liabilities

Question 1: My pyrazole-piperidine compound shows high clearance in vivo, but the mechanism is unclear. What are the most common metabolic pathways I should investigate first?

Answer: High clearance of pyrazole-piperidine scaffolds is typically driven by metabolism at specific "soft spots" on both heterocyclic rings. Your investigation should prioritize the following pathways, which are common liabilities for this chemotype.

The piperidine ring is often the primary site of metabolic attack. The most prevalent pathways include:

  • N-dealkylation: This is a very common metabolic route for piperidines, especially those with N-alkyl or N-benzyl substituents. The reaction is predominantly catalyzed by Cytochrome P450 enzymes, with CYP3A4 being a major contributor.[1][2] This process involves the oxidation of the carbon alpha to the piperidine nitrogen, leading to an unstable carbinolamine intermediate that cleaves to yield the dealkylated piperidine and a corresponding aldehyde or ketone.

  • Ring Oxidation: P450 enzymes can oxidize the piperidine ring at various positions. Oxidation at the α-carbon can lead to the formation of a lactam.[1] Oxidation at other positions (β or γ) can also occur, potentially leading to hydroxylated metabolites that can be further conjugated and excreted.[3]

  • Bioactivation via Iminium Ion Formation: A significant concern with piperidine metabolism is the formation of electrophilic iminium ion intermediates.[3][4] These reactive species can covalently bind to macromolecules like proteins and DNA, leading to potential toxicity. This pathway is initiated by oxidation at the α-carbon.[4]

The pyrazole ring , while generally more metabolically robust than other five-membered heterocycles, still has known metabolic routes:

  • Oxidation: The pyrazole ring itself can be oxidized, particularly by the CYP2E1 isoform.[5] This can lead to hydroxylated derivatives.

  • N-Glucuronidation: The pyrazole nitrogen can be a site for Phase II conjugation, specifically N-glucuronidation, which facilitates excretion.[5]

  • N-dealkylation: For N-substituted pyrazoles, N-dealkylation is a possible metabolic pathway, similar to the piperidine moiety.[5]

Below is a diagram illustrating the primary metabolic hotspots on a generic pyrazole-piperidine scaffold.

Caption: Key metabolic liabilities of pyrazole-piperidine compounds.

Troubleshooting Workflow: To pinpoint the exact metabolic cause, we recommend a tiered experimental approach.

Caption: Workflow for identifying metabolic pathways.

Question 2: My compound is rapidly degraded in liver microsome assays. How can I determine which P450 isoform is responsible?

Answer: Identifying the specific CYP450 isoform(s) responsible for your compound's metabolism is crucial for predicting potential drug-drug interactions (DDIs) and for designing metabolically stable analogs. The standard approach involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors.

Experimental Protocol: CYP450 Isoform Phenotyping

This protocol outlines a method using specific chemical inhibitors with human liver microsomes (HLMs).

Materials:

  • Your pyrazole-piperidine test compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Specific CYP inhibitors (see table below)

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare stock solutions of your test compound and each CYP inhibitor in a suitable solvent (e.g., acetonitrile or DMSO). Ensure the final solvent concentration in the incubation is low (<1%) to avoid inhibiting enzyme activity.

  • Incubation Setup: In separate tubes, pre-incubate HLMs (e.g., 0.5 mg/mL) with either a vehicle control or a specific CYP inhibitor at a concentration known to be selective (see table) in phosphate buffer for 10-15 minutes at 37°C.

  • Initiate Reaction: Add your test compound to each tube at a concentration below its Km (if known, otherwise ~1 µM is a common starting point).

  • Start Metabolism: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: Incubate at 37°C. Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point. Calculate the rate of metabolism in the presence and absence of each inhibitor. A significant reduction in the metabolic rate in the presence of a specific inhibitor points to the involvement of that CYP isoform.

CYP Isoform Selective Inhibitor Typical Concentration
CYP1A2Furafylline10 µM
CYP2C9Sulfaphenazole10 µM
CYP2C19Ticlopidine1 µM
CYP2D6Quinidine1 µM
CYP3A4 Ketoconazole 1 µM
CYP2E1 Disulfiram 10 µM

This table provides common inhibitors and starting concentrations. These should be optimized for your specific assay conditions.

Data Interpretation: If ketoconazole significantly slows down the metabolism of your compound, CYP3A4 is likely the primary enzyme responsible, which is common for piperidine N-dealkylation.[1][2] If disulfiram shows a strong effect, CYP2E1-mediated oxidation of the pyrazole ring might be a key pathway.[5]

Category 2: Strategies for Improving Metabolic Stability

Question 3: My lead compound is metabolized at the piperidine ring. What medicinal chemistry strategies can I use to block this metabolism?

Answer: Blocking piperidine ring metabolism involves strategic structural modifications aimed at shielding the metabolic soft spots without compromising biological activity. This approach is often termed "metabolic blocking" or "metabolic shunting."

Key Strategies:

  • Steric Hindrance:

    • Mechanism: Introduce bulky groups near the site of metabolism (typically the α-carbon) to physically block the P450 active site from accessing it.

    • Example: Placing a methyl or gem-dimethyl group on the carbon adjacent to the piperidine nitrogen can significantly slow down N-dealkylation and ring oxidation.[6]

    • Caution: This can sometimes alter the conformation of the molecule, potentially impacting target binding. A balance must be struck between improved stability and maintained potency.[7]

  • Electronic Modification:

    • Mechanism: Introduce electron-withdrawing groups (e.g., fluorine) near the metabolic site. This lowers the electron density of the C-H bonds, making them less susceptible to oxidative cleavage by P450 enzymes.

    • Example: Fluorination at the α- or β-position of the piperidine ring can be an effective strategy. However, this can also reduce potency if that position is involved in a key binding interaction.[7]

  • Deuteration (Kinetic Isotope Effect):

    • Mechanism: Replace hydrogen atoms at the metabolic soft spot with deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in P450-mediated oxidation, this substitution can slow down the reaction rate.

    • Example: A study on piperidine-derived sEH inhibitors showed that substituting hydrogen with deuterium led to a ~30% increase in the half-life in both rat and human microsomes while maintaining potency.[7]

  • Bioisosteric Replacement:

    • Mechanism: Replace the entire piperidine ring with a different heterocyclic scaffold that retains the necessary pharmacophoric features but possesses greater metabolic stability.

    • Example: Replacing a piperidine ring with a morpholine can block metabolism at the 4-position and may offer solubility advantages.[8] Using more rigid, spirocyclic, or bridged piperidine analogs can also improve metabolic profiles by constraining the molecule's conformation.[6][9]

The decision tree below can guide your strategy selection.

Caption: Decision tree for selecting a metabolic blocking strategy.

Question 4: Beyond chemical modification, how can formulation strategies improve the in vivo stability and bioavailability of my compound?

Answer: Formulation can be a powerful, and sometimes faster, approach to overcoming stability and bioavailability issues without altering the chemical structure of your active pharmaceutical ingredient (API).[10] These strategies primarily work by protecting the drug from the harsh environment of the gastrointestinal (GI) tract or by enhancing its absorption.

Effective Formulation Strategies:

Strategy Mechanism of Action Best For... Considerations
Self-Emulsifying Drug Delivery Systems (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation with aqueous fluids (e.g., in the stomach).[11][12]Poorly water-soluble compounds susceptible to first-pass metabolism.Requires careful selection of excipients to ensure stability and avoid GI irritation.
Solid Dispersions The drug is dispersed in a molecularly amorphous state within a hydrophilic polymer matrix. This enhances the dissolution rate and apparent solubility.[13][14]Compounds with dissolution-rate limited absorption.The amorphous state can be thermodynamically unstable and may recrystallize over time, requiring stability studies.[14]
Microencapsulation A protective polymer coating is applied around the API particles, shielding them from moisture, pH, and enzymatic degradation in the GI tract.[13][15]APIs that are sensitive to acidic degradation in the stomach or enzymatic degradation.The coating must be designed to release the drug at the desired site of absorption (e.g., pH-sensitive polymers for intestinal release).
Cyclodextrin Complexation The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex that has enhanced aqueous solubility and stability.[13]Increasing the solubility of hydrophobic compounds and protecting them from degradation.There is a limit to the amount of drug that can be complexed; may not be suitable for high-dose drugs.

Experimental Protocol: Screening for Formulation-Enhanced Bioavailability

This is a simplified workflow for an initial screen.

  • Solubility Screening: Determine the solubility of your compound in various pharmaceutically acceptable oils (e.g., ethyl oleate, Capryol™ 90), surfactants (e.g., Tween® 80, Kolliphor® EL), and co-solvents (e.g., Transcutol® P, PEG 400). This is foundational for developing lipid-based formulations like SEDDS.[11]

  • Formulation Prototyping:

    • For SEDDS: Based on solubility data, create several prototype formulations by mixing different ratios of oil, surfactant, and co-solvent. Test their self-emulsification properties by adding a small amount to water and observing the resulting emulsion.

    • For Solid Dispersions: Prepare solid dispersions using techniques like hot-melt extrusion or spray drying with various hydrophilic polymers (e.g., PVP, HPMC).

  • In Vitro Dissolution Testing: Perform dissolution studies on your prototype formulations in simulated gastric and intestinal fluids. Compare the dissolution profile to that of the unformulated API. A significantly faster and more complete dissolution indicates a promising formulation.[11]

  • In Vivo Pharmacokinetic (PK) Study: Select the most promising 1-2 formulations from in vitro testing. Administer these formulations orally to a rodent species (e.g., rats) alongside a simple suspension of the API as a control. Collect blood samples over time and analyze for drug concentration to determine key PK parameters (Cmax, Tmax, AUC). A significant increase in AUC for a formulated drug compared to the control demonstrates enhanced oral bioavailability.[12]

A successful formulation can dramatically increase bioavailability. For instance, a SEDDS formulation of piperine increased its relative bioavailability in rats by over 600%.[11]

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Technical Support Center: Scale-Up Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine. This resource is designed for researchers, process chemists, and drug development professionals facing the challenges of transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will explore common synthetic routes, troubleshoot frequent experimental hurdles, and answer key questions related to process optimization and scale-up.

Overview of Synthetic Strategies

The synthesis of this compound typically follows one of three primary strategies, each with distinct advantages and challenges, particularly during scale-up. The choice of route often depends on the availability of starting materials, cost, and the desired purity profile of the final compound.

G cluster_0 Synthetic Strategies start Starting Materials A1 4-Halo-1H-pyrazole start->A1 Route A B1 Protected 4-Piperidone start->B1 Route B C1 4-(1H-Pyrazol-4-yl)piperidine (unprotected) start->C1 Route C (if starting material is available) A2 N-Methylation (e.g., MeI, DMS) A1->A2 A3 4-Halo-1-methylpyrazole A2->A3 A4 Coupling with protected piperidine (e.g., Buchwald-Hartwig) A3->A4 A5 Deprotection A4->A5 end_node This compound A5->end_node B2 Condensation/ Cyclization with β-ketoester precursor & methylhydrazine B1->B2 B3 Protected 4-(1-methyl- 1H-pyrazol-4-yl)piperidine B2->B3 B4 Deprotection B3->B4 B4->end_node C2 Regioselective N-Methylation C1->C2 C2->end_node

Caption: High-level overview of common synthetic routes to the target molecule.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions like the Buchwald-Hartwig amination are powerful but can be sensitive to scale-up parameters.[1] These reactions are frequently used in "Route A" to form the C-N bond between the pyrazole and piperidine rings.[2][3]

Question: My Buchwald-Hartwig amination yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes?

Answer: This is a common scale-up issue. The drop in yield can typically be attributed to one or more of the following factors:

  • Inefficient Mixing and Mass Transfer:

    • Causality: On a small scale, magnetic stirring is often sufficient. In a large reactor, inadequate agitation can lead to poor mixing of the multiphasic reaction mixture (solid base, liquid solvent, catalyst, reactants), causing localized concentration gradients and temperature differences. This hinders the catalytic cycle.

    • Solution: Ensure the reactor's agitation system (impeller type, speed) is designed to handle the specific viscosity and density of your reaction mixture. Perform a mixing study if necessary. Consider using a phase-transfer catalyst for solid-liquid mixtures if applicable.

  • Oxygen Sensitivity and Catalyst Deactivation:

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen. While a small flask can be easily purged with an inert gas (N₂ or Argon), ensuring and maintaining an inert atmosphere in a large reactor is more challenging. Leaks or insufficient purging can lead to catalyst oxidation and deactivation.

  • Base Selection and Solubility:

    • Causality: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. However, their solubility and physical form can impact reactivity on a large scale. Poorly soluble bases have low surface area, slowing down the reaction.

    • Solution: Use a high-purity, free-flowing grade of the base. Consider switching to a more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may require re-optimization of the catalyst system.

  • Catalyst Poisoning:

    • Causality: Impurities in lower-grade starting materials or solvents, often used at scale for cost reasons, can act as catalyst poisons. Five-membered heterocyclic halides can sometimes coordinate to and inhibit the palladium catalyst.[2]

    • Solution: Scrutinize the quality of all raw materials. Perform a small-scale test with the large-scale batches of reagents. If catalyst inhibition is suspected, increasing the catalyst loading might be a temporary fix, but identifying and removing the impurity is the robust solution.

G start Low Yield in Buchwald-Hartwig Scale-Up q1 Is the reaction mixture homogeneous? start->q1 a1_yes Check Inert Atmosphere q1->a1_yes Yes a1_no Improve Agitation: - Increase RPM - Evaluate impeller design q1->a1_no No q2 Is the atmosphere strictly inert? a1_yes->q2 end_node Optimized Process a1_no->end_node a2_yes Evaluate Base & Reagents q2->a2_yes Yes a2_no Improve Inerting Protocol: - Multiple purge/backfill cycles - Check for leaks - Use precatalyst q2->a2_no No q3 Are reagents high purity? Is base fully dissolved/dispersed? a2_yes->q3 a2_no->end_node a3_yes Consider Ligand/Catalyst Decomposition q3->a3_yes Yes a3_no Test new batches of reagents. Use higher grade or more soluble base (e.g., K3PO4). q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination on scale-up.

Table 1: Comparison of Buchwald-Hartwig Catalyst Systems for Pyrazole Amination

Catalyst/Ligand Base Solvent Temperature (°C) Key Considerations Reference
Pd₂(dba)₃ / tBuDavePhos K-OtBu Xylene 100-120 Good for alkylamines, but sensitive to β-hydride elimination with certain substrates. [4][5]
tBuBrettPhos Precatalyst K₃PO₄ t-Amyl alcohol 80-100 Highly active system, often effective for challenging heterocyclic halides. Milder conditions possible. [2]

| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-110 | An earlier generation system, may require higher catalyst loading but can be cost-effective. |[1] |

Section 2: Pyrazole N-Methylation

Achieving regioselective N-methylation on an unsymmetrical pyrazole ring is a critical challenge, as incorrect methylation leads to impurities that are often difficult to separate from the desired product.[6]

Question: My N-methylation of 4-(1H-pyrazol-4-yl)piperidine gives a 70:30 mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer. How can I improve the N1 selectivity to >98:2?

Answer: Achieving high N1 selectivity is crucial for process efficiency and final product purity. The nearly indistinguishable reactivities of the two pyrazole nitrogens make this a persistent challenge.[7] Here are several strategies, ranging from simple modifications to advanced methods:

  • Steric Hindrance (The "Masked Methylation" Approach):

    • Causality: Traditional methylating agents like methyl iodide or dimethyl sulfate are small and show little steric preference. By using a much bulkier reagent that is effectively a "methyl group equivalent," you can force the alkylation to occur at the less sterically hindered nitrogen (N1). The bulky group is then cleaved off to reveal the methyl group.

    • Protocol: A recently developed method uses sterically bulky α-halomethylsilanes (e.g., chlorotrisisoproxysilane) as masked methylating reagents.[7][8][9] The bulky silyl group directs the alkylation to N1. Subsequent protodesilylation with a fluoride source (like TBAF) cleanly yields the N1-methyl pyrazole with selectivities often exceeding 99:1.[7] This is a highly effective and increasingly adopted method for achieving high regioselectivity.

  • Solvent and Base Optimization:

    • Causality: The choice of base and solvent can influence the equilibrium of the pyrazole anion, subtly affecting the relative nucleophilicity of the two nitrogen atoms.

    • Solution: While less dramatic than the steric approach, a screen of conditions can improve selectivity. For example, using a strong, non-nucleophilic base like KHMDS in a mixed solvent system (e.g., THF/DMSO) has been shown to be effective in specific cases.[7]

  • Biocatalysis:

    • Causality: Enzymes offer unparalleled selectivity. Engineered methyltransferases can perform N-methylation with extremely high regioselectivity (>99%).[10]

    • Solution: While it requires specialized expertise, biocatalytic methylation is a powerful green chemistry approach. The reaction can be run in aqueous media at ambient temperature, using simple reagents. This is a forward-looking strategy for large-scale, sustainable production.[10]

Table 2: Comparison of Conditions for Selective N1-Methylation of Pyrazoles

Method Methylating Agent Key Reagents Selectivity (N1:N2) Key Considerations Reference
Traditional Methyl Iodide (MeI) K₂CO₃, DMF Often poor (e.g., 60:40 to 80:20) Inexpensive but leads to difficult separations. [6]
Masked Methylation α-halomethylsilanes KHMDS, then TBAF/H₂O Excellent (>95:5, often >99:1) Two-step (alkylation, then desilylation) but highly selective and robust. [7]

| Biocatalytic | Iodoalkanes / MeOTs | Engineered Methyltransferase | Excellent (>99:1) | Green, highly selective method. Requires enzyme availability and development. |[10] |

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for scale-up?

A: Route A (coupling a pre-formed 4-halo-1-methylpyrazole) is often favored for scale-up.

  • Reasoning: This route separates the two most challenging steps: N-methylation and C-N coupling. It allows for the regioselective methylation to be perfected on a simpler, smaller molecule (4-halopyrazole). Any regioisomeric impurities can be removed at this early stage, preventing them from being carried through the entire synthesis. The final coupling and deprotection steps are generally robust and high-yielding on scale. Route B can suffer from regioselectivity issues during the pyrazole ring formation, while Route C requires a potentially expensive starting material and faces the N-methylation challenge on a more complex molecule.

Q: What are the best practices for removing residual palladium to <10 ppm in the final product?

A: Achieving low palladium levels is a critical regulatory requirement. A multi-pronged approach is most effective:

  • Optimized Crystallization: Often, a well-designed crystallization of the final product or a salt form can reject the majority of palladium impurities.

  • Activated Carbon Treatment: Treating a solution of the crude product with a low-leaching grade of activated carbon can effectively adsorb palladium.

  • Metal Scavengers: For stubbornly high levels, silica-based or polymer-based scavengers with functional groups that chelate palladium (e.g., thiol- or amine-functionalized silica) are extremely effective. These are typically stirred with a solution of the product post-reaction and then filtered off.

Q: Are there any significant safety or environmental ("green") concerns for this synthesis?

A: Yes.

  • Safety: The use of palladium on carbon (Pd/C) for deprotection steps (if used) can be pyrophoric and must be handled with care, especially when filtering. Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic and require strict handling protocols.

  • Green Chemistry: To improve the environmental footprint, consider using more benign solvents like 2-MeTHF or t-amyl alcohol instead of chlorinated solvents or ethers. Biocatalytic methods, as mentioned for N-methylation, represent a significant step towards greener synthesis.[10][11] Catalyst recycling should also be investigated for coupling steps to reduce heavy metal waste.

Experimental Protocol: N1-Selective Methylation via Masked Reagent

This protocol is adapted from methodologies described for achieving high N1-selectivity on pyrazole substrates.[7]

Objective: To perform a highly regioselective N1-methylation of tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

Step 1: N-Silylation

  • To a clean, dry, and inerted reactor, add tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate (1.0 equiv) and anhydrous THF (10 volumes).

  • Cool the solution to 0-5 °C.

  • Slowly add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 equiv) as a solution in THF over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Stir the resulting solution at 0-5 °C for 30 minutes.

  • Slowly add chlorotrisisoproxysilane (1.3 equiv) over 30-60 minutes, again maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 2 hours, or until HPLC analysis shows complete consumption of the starting material.

Step 2: Protodesilylation

  • Cool the reaction mixture to 10-15 °C.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 2.0 equiv, 1M in THF) over 30 minutes.

  • Add water (10 volumes) to the reaction mixture.

  • Warm the mixture to 60 °C and stir for 1.5-2 hours, or until HPLC analysis confirms complete conversion of the silylated intermediate to the N1-methyl product.

  • Perform an aqueous workup: cool to room temperature, separate the layers, extract the aqueous layer with a suitable solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to yield the crude N1-methylated product for further purification.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. BenchChem.
  • Molecules. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules.
  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • Frontiers. (n.d.). Editorial: Green Synthesis of Heterocycles. Frontiers. [Link]

  • Semantic Scholar. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Reddit. (2023). N-methylation of pyrazole. Reddit. [Link]

  • Wu, S., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(1). [Link]

  • Organic Process Research & Development. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ACS Publications. [Link]

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

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Technical Support Center: Resolving Diastereomers of Substituted 4-(1-methyl-1H-pyrazol-4-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of substituted 4-(1-methyl-1H-pyrazol-4-yl)piperidine diastereomers. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the separation of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of this compound diastereomers critical in drug development?

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in its pharmacological activity. Diastereomers, which are stereoisomers that are not mirror images of each other, can exhibit significantly different biological activities, potencies, and toxicological profiles.[1][2] For substituted 4-(1-methyl-1H-pyrazol-4-yl)piperidines, which are common scaffolds in medicinal chemistry, isolating the individual diastereomers is essential to identify the optimal candidate for further development and to meet stringent regulatory requirements for stereoisomeric purity.[3]

Q2: What are the primary methods for resolving these diastereomers?

The most common and effective methods for resolving diastereomers of substituted piperidines and similar heterocyclic compounds are:

  • Chiral Chromatography: This is a direct method that utilizes a chiral stationary phase (CSP) to differentially interact with each diastereomer, leading to their separation.[3][] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.[][5]

  • Diastereoselective Crystallization: This classical method involves reacting the diastereomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[2][6][7]

  • Achiral Chromatography: In some cases, the inherent difference in the physical properties of diastereomers is sufficient to allow for their separation on a standard, achiral stationary phase like silica gel.[][8][9]

Q3: What are the main challenges in separating these specific diastereomers?

The primary challenges stem from the often subtle differences in the physicochemical properties of the diastereomers. This can lead to:

  • Poor Resolution in Chromatography: Overlapping peaks are a common issue, making it difficult to achieve baseline separation.[10]

  • Difficulty in Crystallization: Finding a suitable resolving agent and solvent system that yields well-defined crystals of a single diastereomeric salt can be a trial-and-error process.[6]

  • Low Yields: Inefficient separation can result in the loss of valuable material, which is a significant concern in drug development.

Troubleshooting Guides

This section provides detailed troubleshooting for the most common issues encountered during the resolution of this compound diastereomers.

Guide 1: Poor Resolution in Chiral Chromatography (HPLC/SFC)

Issue: You are observing poor peak shape and resolution (Rs < 1.5) when trying to separate your diastereomers using chiral HPLC or SFC.

Causality: Poor resolution is often a result of a suboptimal choice of chiral stationary phase (CSP), mobile phase composition, or other chromatographic parameters. The interactions between the analytes, the CSP, and the mobile phase are highly specific, and a systematic approach is needed for method development.[11]

Troubleshooting Workflow:

Caption: A systematic workflow for chiral method development.

Step-by-Step Protocol: Chiral Chromatography Method Development

  • CSP Screening:

    • Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds, including those with piperidine and pyrazole moieties.[11][12][13]

    • Action: Screen a minimum of 2-3 different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Rationale: The choice of mobile phase significantly impacts selectivity. Supercritical Fluid Chromatography (SFC) often offers faster separations and is considered a "green" alternative to normal-phase HPLC.[][5][14]

    • Action:

      • For SFC: Start with a gradient of methanol in CO2.

      • For HPLC: Screen normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile or methanol), and reversed-phase (e.g., acetonitrile/water) conditions.[1][11]

  • Modifier/Co-solvent Optimization:

    • Rationale: Fine-tuning the percentage of the organic modifier (in SFC) or the strong solvent in the mobile phase (in HPLC) directly influences retention and selectivity.

    • Action: Once a promising CSP/mobile phase system is identified, perform a series of injections with varying modifier/co-solvent concentrations (e.g., 5% increments).

  • Temperature and Flow Rate Adjustment:

    • Rationale: Temperature can affect the kinetics of the chiral recognition process, while flow rate impacts efficiency.

    • Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 40°C) and flow rate to find the optimal balance between resolution and analysis time.

  • Use of Additives:

    • Rationale: For basic compounds like piperidines, adding a small amount of a basic additive (e.g., diethylamine, DEA) can improve peak shape by minimizing interactions with residual acidic sites on the silica support of the CSP. Conversely, an acidic additive (e.g., trifluoroacetic acid, TFA) can be beneficial for acidic compounds.[15]

    • Action: If peak tailing is observed, add 0.1% DEA or TFA to the mobile phase.

Data Presentation: Example Screening Conditions for SFC

CSPCo-solventGradientTemperature (°C)Backpressure (bar)
Chiralpak IAMethanol5-40% over 5 min40150
Chiralpak IBEthanol5-40% over 5 min40150
Chiralpak ICIsopropanol5-40% over 5 min40150
Guide 2: Challenges with Diastereoselective Crystallization

Issue: You are unable to obtain crystals, or the resulting solid is not diastereomerically enriched after attempting diastereoselective crystallization.

Causality: The success of diastereoselective crystallization hinges on the significant difference in the lattice energies of the two diastereomeric salts, leading to a substantial difference in their solubilities in a given solvent system.[7] Failure can be due to an inappropriate choice of resolving agent, solvent, or crystallization conditions.

Troubleshooting Workflow:

Caption: A systematic approach to diastereoselective crystallization.

Step-by-Step Protocol: Diastereoselective Crystallization

  • Resolving Agent Selection:

    • Rationale: The piperidine nitrogen provides a basic handle for salt formation with a chiral acid. Common and effective resolving agents for amines include tartaric acid derivatives and mandelic acid.[6][16]

    • Action: Screen enantiomerically pure forms of di-p-toluoyl-tartaric acid, dibenzoyl-tartaric acid, and mandelic acid.

  • Solvent Screening:

    • Rationale: The solvent plays a crucial role in mediating the solubility difference between the diastereomeric salts.

    • Action: Screen a range of solvents with varying polarities, such as ethanol, isopropanol, acetonitrile, and ethyl acetate, as well as mixtures.

  • Control of Supersaturation:

    • Rationale: Crystallization occurs from a supersaturated solution. The rate of cooling or the addition of an anti-solvent can influence crystal growth and purity.

    • Action:

      • Slow Cooling: Dissolve the substrate and resolving agent in a minimal amount of hot solvent and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

      • Anti-solvent Addition: Dissolve the salts in a good solvent and slowly add a solvent in which they are poorly soluble (an anti-solvent) to induce crystallization.

  • Dynamic Diastereoselective Crystallization:

    • Rationale: If one of the stereocenters is prone to epimerization under certain conditions (e.g., basic or acidic), it may be possible to convert the more soluble diastereomer into the less soluble one in solution, thereby increasing the yield of the desired crystalline diastereomer beyond the theoretical 50%.[17][18][19]

    • Action: Investigate the stability of your stereocenters. If one is labile, explore conditions that promote equilibration while allowing for selective crystallization of the thermodynamically more stable diastereomer.

Data Presentation: Example Resolving Agent and Solvent Screen

Resolving AgentSolventResult
(R)-Mandelic AcidEthanolOil
(R)-Mandelic AcidIsopropanolCrystalline solid, 30% d.e.
Di-p-toluoyl-D-tartaric acidAcetonitrileCrystalline solid, 85% d.e.
Di-p-toluoyl-D-tartaric acidEthyl AcetateNo precipitate

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  • Diastereomeric recrystallization. Wikipedia. [Link]

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  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. [Link]

  • Help separating diastereomers with very similar Rf. Reddit. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]

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Technical Support Center: Preventing Catalyst Poisoning in the Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst management in the hydrogenation of pyridine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. The conversion of pyridines to piperidines is a cornerstone of pharmaceutical synthesis, but it is often plagued by catalyst deactivation.[1] This resource provides in-depth, field-proven insights into diagnosing, troubleshooting, and preventing catalyst poisoning to ensure the efficiency, reproducibility, and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of pyridine hydrogenation?

A: Catalyst poisoning is the deactivation of a catalyst due to the strong chemical adsorption (chemisorption) of substances onto its active sites.[2][3] In pyridine hydrogenation, the catalyst's active metal centers (e.g., Palladium, Platinum, Rhodium) are blocked by poisons, preventing reactant molecules from accessing them. This leads to a significant drop in reaction rate and overall process efficiency.[2] The lone pair of electrons on the nitrogen atom of the pyridine substrate and the resulting piperidine product can itself be a primary cause of catalyst inhibition through strong coordination to the metal center.[4][5][6]

Q2: My pyridine hydrogenation reaction has stalled or is showing a significant drop in activity. What are the likely causes?

A: A stalled or sluggish reaction is a classic symptom of catalyst poisoning. The primary culprits to investigate are:

  • Self-Poisoning by Nitrogen Compounds: The pyridine substrate and the piperidine product are known inhibitors. The nitrogen lone pair strongly coordinates with the active metal sites, effectively blocking them.[3][4][6] This is often referred to as self-poisoning.[6][7]

  • Feedstock Impurities (Exogenous Poisons): Trace impurities in your starting materials or solvents are potent poisons. Even at parts-per-million (ppm) levels, they can completely deactivate a catalyst batch.[8]

    • Sulfur Compounds: Thiophenes, mercaptans, and sulfides are extremely detrimental to noble metal catalysts like Palladium.[8][9] They form stable metal sulfides on the catalyst surface.[10]

    • Other Culprits: Halogens, arsenic, lead, and mercury can also cause irreversible deactivation.[10][11]

  • Reaction Byproducts: Unintended side reactions can generate species that act as poisons.

  • Fouling: The deposition of carbonaceous materials or high-molecular-weight byproducts (coke or polymers) can physically block the catalyst's pores and active sites.[3]

Q3: How can I identify the specific poison affecting my catalyst?

A: Identifying the poison is crucial for effective troubleshooting. A combination of analytical techniques can be employed to analyze the feedstock and the spent catalyst:

Analytical TechniqueInformation ProvidedCommon Poisons Detected
GC-MS Identifies and quantifies volatile organic impurities in starting materials and solvents.[2][12]Sulfur-containing organics (e.g., thiophene, dimethyl disulfide), oxygenates.[9][12]
ICP-OES / ICP-MS Determines the elemental composition of the catalyst surface, detecting trace metal poisons.[10][13]Lead (Pb), Arsenic (As), Mercury (Hg), Phosphorus (P).[10]
XPS Provides information on the chemical state and elemental composition of the catalyst's outermost surface.[2][14]Sulfur (S), Nitrogen (N), Chlorine (Cl), and their binding states.[9]
Combustion Analysis Quantifies total sulfur and carbon content on the catalyst.[10]Elemental Sulfur (S), Carbon (C) from coking.
XRD Identifies crystalline phases that may have formed on the catalyst, such as metal sulfides.[10]Metal sulfides.

Troubleshooting Guide: A Step-by-Step Approach

If you are experiencing a loss of catalyst activity, follow this logical workflow to diagnose and resolve the issue.

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Poison Identification cluster_2 Phase 3: Mitigation Strategy start Reaction Stalled or Slow check_params Verify Reaction Parameters (Temp, Pressure, Stirring) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust and Re-run params_ok->adjust_params No analyze_feed Analyze Feedstock & Solvents (GC-MS, ICP) params_ok->analyze_feed Yes adjust_params->start Issue Persists analyze_catalyst Analyze Spent Catalyst (XPS, Combustion, XRD) analyze_feed->analyze_catalyst poison_id Poison Identified? analyze_catalyst->poison_id purify Implement Feed Purification (Distillation, Adsorption) poison_id->purify Yes (Feed Impurity) change_catalyst Select a More Poison-Resistant Catalyst poison_id->change_catalyst Yes (Self-Poisoning) regenerate Regenerate Catalyst (See Protocol) poison_id->regenerate Yes (Reversible Poison) guard_bed Install a Guard Bed purify->guard_bed

Caption: Troubleshooting workflow for catalyst deactivation.

In-Depth Solutions and Protocols

Problem 1: Gradual decrease in catalyst activity over several runs.
  • Likely Cause: This pattern suggests either fouling by reaction byproducts or poisoning by the product itself (product inhibition).[3]

  • Expert Analysis: In pyridine hydrogenation, the product, piperidine, is often a stronger base than the starting pyridine. This can lead to stronger binding to the acidic sites on the catalyst support or the metal surface, inhibiting subsequent reaction cycles.

  • Troubleshooting Steps:

    • Perform the reaction in an acidic medium: Adding an acid like acetic acid or HCl can protonate the nitrogen atoms of both pyridine and piperidine.[3][15] This protonation prevents the lone pair from coordinating to and poisoning the catalyst's active metal sites.[6]

    • Optimize Reaction Conditions: Adjusting temperature or pressure can sometimes favor product desorption, freeing up active sites.[3]

    • Implement a Catalyst Wash: Between runs, wash the catalyst with a suitable solvent to remove adsorbed products and byproducts. A detailed regeneration protocol is provided below.

Problem 2: Complete and immediate loss of activity with a new batch of starting material.
  • Likely Cause: This points to a potent poison present as an impurity in the new batch of pyridine precursor or solvent.[8] Sulfur compounds are the most common and aggressive poisons for palladium and platinum catalysts.[8][9]

  • Expert Analysis: Sulfur chemisorbs very strongly onto the metal surface, altering its electronic properties and blocking active sites.[9][16] This deactivation is often irreversible under normal reaction conditions.

  • Troubleshooting Steps:

    • Feedstock Purification: This is the most effective preventative measure.[2][17]

      • Distillation: Purify liquid starting materials and solvents by distillation to remove less volatile impurities.

      • Adsorption: Pass feedstocks through a bed of activated carbon, zeolites, or alumina to adsorb sulfur and other polar impurities.[17]

    • Use a Guard Bed: Install a small, sacrificial bed of a less expensive catalyst or an adsorbent material upstream of the main catalyst bed.[4][11] This guard bed will trap the majority of the poison before it reaches your high-value catalyst.

Experimental Protocol: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol is intended for catalysts deactivated by organic fouling or product inhibition. It may be less effective for severe, irreversible poisoning by sulfur or heavy metals.

  • Catalyst Recovery: After the reaction, carefully separate the Pd/C catalyst from the reaction mixture by filtration.

  • Solvent Wash (Organic Residues):

    • Wash the recovered catalyst multiple times with a solvent in which the product and byproducts are highly soluble (e.g., methanol, ethanol, or acetone).[4]

    • Use centrifugation to facilitate the separation of the fine catalyst particles from the wash solvent.

  • Aqueous Wash (Salts and Polar Impurities):

    • After the organic wash, suspend the catalyst in deionized water. Stir for 30 minutes.

    • Filter or centrifuge to recover the catalyst. Repeat this water wash 2-3 times to ensure all water-soluble impurities are removed.[4]

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. Caution: Do not overheat, as this can cause sintering (agglomeration of metal particles), which is an irreversible form of deactivation.[3]

  • Activity Test:

    • Before using the regenerated catalyst in a full-scale reaction, test its activity on a small-scale standard reaction to confirm the recovery of its performance.[4]

G start Recover Spent Catalyst wash_org Wash with Organic Solvent (e.g., Methanol) start->wash_org wash_aq Wash with Deionized Water wash_org->wash_aq dry Dry Under Vacuum (60-80 °C) wash_aq->dry test Test Activity of Regenerated Catalyst dry->test end Reuse in Reaction test->end

Caption: Workflow for the regeneration of a poisoned Pd/C catalyst.

Catalyst Selection and Design for Poison Resistance

The choice of catalyst can significantly influence the process's robustness against poisoning.[2]

Catalyst TypeAdvantagesDisadvantagesBest For...
Palladium (Pd) Highly active for many hydrogenations.Very sensitive to sulfur and nitrogen poisoning.[8][18]Clean, well-purified reaction systems.
Platinum (Pt) High activity, sometimes more robust than Pd. Often requires acidic conditions.[19]Susceptible to poisoning, though sometimes less so than Pd.Hydrogenation in acidic media to mitigate nitrogen poisoning.
Rhodium (Rh) High activity under mild conditions, often shows good resistance to nitrogen poisoning.[5][6][19]Higher cost than Pd or Pt.Functionalized pyridines where mild conditions are required.
Ruthenium (Ru) Often reported to be more resistant to poisoning than Pd or Pt.[6][8]May require higher pressures or temperatures.Substrates with a higher potential for poisoning.
Bimetallic Catalysts Can offer enhanced activity, selectivity, and poison resistance due to synergistic effects between the metals.[17][18]More complex to prepare and characterize.Demanding applications requiring high poison tolerance.

Expert Insight: Modifying the catalyst itself is an advanced strategy to combat poisoning. This can involve applying protective coatings to shield active sites or engineering the sites to be more selective for the reactant over the poison.[2] Additionally, incorporating a second metal, such as in bimetallic catalysts, can alter the electronic properties and reduce the catalyst's affinity for poisons.[17]

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers. Benchchem.
  • A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide. Benchchem.
  • Berenblum, A. S., et al. (1985, October 31). Hydrogenation of unsaturated hydrocarbons on palladium catalysts in the presence of sulfur-containing compounds. Kinet.
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds.
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  • How to detect catalyst poisoning in hydrotreaters. (2025, June 19).
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  • Technical Support Center: Catalyst Deactivation in 2,3-Dichloropyridine Hydrogen
  • Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012, May 1). LCGC North America.
  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry - Chinese Chemical Society.
  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts.
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  • How Can You Prevent Catalyst Poisoning? (2025, September 14). Chemistry For Everyone - YouTube.
  • Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides. Request PDF.
  • Interaction of sulphur compounds with palladium. Transactions of the Faraday Society (RSC Publishing).
  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry (RSC Publishing).
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  • Catalytic Hydrogenation over Platinum Metals.
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  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II) Olefin Complexes as Catalysts. (2021, November 22). Research Collection.
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  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. (1948). Journal of the Chemical Society (Resumed).
  • Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine to Piperidine Deriv
  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Benchchem.
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A.
  • Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. (2021, January 20).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
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Technical Support Center: Enhancing the Oral Bioavailability of 4-(1-Methyl-1H-Pyrazol-4-yl)piperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. While often conferring excellent target potency, compounds containing this moiety can present significant challenges in achieving adequate oral bioavailability. This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common hurdles encountered during the preclinical development of these promising drug candidates. We will explore the underlying causes of poor oral bioavailability and provide a series of troubleshooting guides, detailed experimental protocols, and frequently asked questions to navigate these complex issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the low oral bioavailability of this compound-based drugs?

A1: The low oral bioavailability of this class of compounds typically stems from a combination of three main factors:

  • Poor Aqueous Solubility: As weak bases, their solubility can be highly pH-dependent, often precipitating in the neutral to slightly alkaline environment of the small intestine.

  • High First-Pass Metabolism: The pyrazole and piperidine rings, as well as the N-methyl group, are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[1][2][3][4][5] This presystemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.[2][3][5]

  • Efflux Transporter Activity: These compounds can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the gut lumen, thereby limiting absorption.[6]

Q2: My compound has good solubility and permeability in vitro, but still has low bioavailability in vivo. What should I investigate first?

A2: If in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays like Caco-2 permeability and aqueous solubility look promising, the most likely culprit is high first-pass metabolism.[1][2][3] We recommend immediately proceeding to an in vitro metabolic stability assay using human and relevant preclinical species (e.g., rat, dog) liver microsomes to quantify the intrinsic clearance.

Q3: What is a reasonable target for an oral bioavailability percentage (F%) during lead optimization?

A3: While target F% is project-specific and depends on the required therapeutic dose and potency, a common goal during lead optimization is to achieve an F% > 20-30% in a preclinical species like the rat. This provides a solid foundation for further development and formulation work. For certain indications or highly potent compounds, a lower bioavailability may be acceptable.

Troubleshooting Guide: Diagnosing Bioavailability Issues

This guide provides a systematic approach to identifying and solving common bioavailability problems.

Workflow for Diagnosing Poor Oral Bioavailability

The following diagram illustrates a logical workflow for investigating the root cause of poor oral bioavailability.

G cluster_0 Initial Observation cluster_1 Tier 1: Physicochemical & In Vitro Assays cluster_2 Tier 2: Problem Identification & Solution start Low Oral Bioavailability (F%) in vivo solubility Kinetic Solubility Assay start->solubility Assess Physicochemical Properties caco2 Caco-2 Permeability Assay start->caco2 Assess Permeability & Efflux metabolism Liver Microsome Stability Assay start->metabolism Assess Metabolic Stability poor_sol Problem: Poor Solubility Solution: Formulation (e.g., ASD, SEDDS), Salt Form solubility->poor_sol Is solubility < 10 µg/mL? poor_perm Problem: Low Permeability / High Efflux Solution: Prodrug, P-gp Inhibitor Co-dosing caco2->poor_perm Is Papp(A->B) low or Efflux Ratio > 2? high_met Problem: High Metabolism Solution: Medicinal Chemistry (D-analogs, blocking metabolism sites) metabolism->high_met Is T½ < 30 min?

Caption: A decision-tree for troubleshooting low oral bioavailability.

Issue 1: Poor Aqueous Solubility

Question: My compound precipitates when I dilute my DMSO stock into aqueous buffer for my assays. How can I get reliable data and how does this translate to in vivo performance?

Answer: This is a classic sign of a "brick dust" compound, where poor solubility is the primary absorption barrier. Precipitation in assay buffer will lead to artificially low permeability and potency values. In vivo, this translates to the drug failing to dissolve in gastrointestinal fluids, making it unavailable for absorption.[7]

Troubleshooting Steps & Solutions:

  • Quantify Solubility: First, perform a kinetic solubility assay (see Protocol 1) in buffers mimicking intestinal pH (e.g., pH 6.5-7.4) to determine the thermodynamic solubility limit.

  • Salt Formation: For these basic piperidine compounds, forming a salt (e.g., hydrochloride, mesylate) is often the most effective way to dramatically increase aqueous solubility and dissolution rate.[8]

  • Formulation Strategies: If salt forms are not viable or insufficient, advanced formulation strategies are necessary.[9][10]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix prevents crystallization and allows the drug to achieve a supersaturated state in the gut upon dissolution.[11][12][13][14] This is highly effective for poorly soluble compounds.[11][12][13][14]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): For lipophilic compounds (LogP > 3), formulating the drug in a mixture of oils and surfactants can improve bioavailability by presenting the drug in a solubilized form.[8][15]

Issue 2: High First-Pass Metabolism

Question: My compound is rapidly cleared in a liver microsome stability assay (T½ < 15 min). What are the likely metabolic "hotspots" on the this compound scaffold?

Answer: Rapid clearance in liver microsomes is a strong indicator of extensive first-pass metabolism.[16][17] The this compound scaffold has several potential sites for Phase I metabolism, primarily oxidation by CYP enzymes.[17]

Potential Metabolic Hotspots:

  • Piperidine Ring: Oxidation can occur at the 2, 3, 5, or 6 positions.

  • N-Methyl Group (Pyrazole): N-demethylation is a very common metabolic pathway.

  • Pyrazole Ring: While generally more stable, oxidation on the pyrazole ring is possible.[18][19]

  • Other regions of the molecule: Don't neglect other lipophilic aromatic regions of your specific compound.

Caption: Potential metabolic hotspots on the core scaffold.

Troubleshooting Steps & Solutions:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the primary metabolites formed in the microsomal assay. This confirms the metabolic hotspots.

  • Medicinal Chemistry Approaches:

    • Deuteration: Strategically replacing hydrogen atoms with deuterium at a metabolic hotspot can slow the rate of metabolism (the "kinetic isotope effect") without significantly altering the compound's pharmacology.

    • Metabolic Blocking: Introduce a sterically hindering group (e.g., a methyl group) or an electron-withdrawing group (e.g., fluorine) near the metabolic hotspot to block enzyme access.

Issue 3: Low Permeability & High Efflux

Question: My Caco-2 assay shows a low apparent permeability (Papp A→B < 1 x 10⁻⁶ cm/s) and an efflux ratio greater than 2. What does this mean and how can I fix it?

Answer: This result indicates two potential problems: low passive diffusion across the intestinal cell monolayer and/or active removal of your compound by efflux transporters like P-glycoprotein (P-gp).[20][21][22] P-gp is a major contributor to multidrug resistance and can be a significant barrier to the oral absorption of many drugs, including those with piperidine scaffolds.[6][23][24][25][26]

Troubleshooting Steps & Solutions:

  • Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). If the efflux ratio decreases and the Papp (A→B) increases, your compound is confirmed as a P-gp substrate.

  • Structural Modification: Analyze the structure-activity relationship (SAR) of your compound series. Often, reducing the number of hydrogen bond donors, increasing lipophilicity (within limits), or altering the overall molecular shape can reduce P-gp recognition.[23]

  • Prodrug Approach: A prodrug strategy can be employed to mask the features of the molecule recognized by the transporter.[27][28] The prodrug is designed to be absorbed intact and then cleaved in vivo to release the active parent drug.

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)[29][30]

  • 0.1 M Phosphate Buffer (pH 7.4)[29][31]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[31]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for reaction termination

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Prepare Microsomal Mix: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4) on ice.[17][29]

  • Prepare Compound Plate: Serially dilute the test compound and controls to an intermediate concentration. Add a small volume to the reaction plate wells. The final substrate concentration should be 1 µM, and the final DMSO concentration should be <0.5%.[29]

  • Pre-incubation: Add the microsomal mix to the wells. Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction.[29] Include a "minus-cofactor" control where buffer is added instead of NADPH.[17]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[17]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[16]

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k).

  • Half-life (T½): 0.693 / k

  • Intrinsic Clearance (CLint, in µL/min/mg protein): (k / microsomal protein concentration) * 1000

ParameterInterpretationNext Steps
T½ > 60 min Low Clearance: Metabolically stable.Focus on solubility/permeability.
T½ = 15-60 min Moderate Clearance: May be acceptable.Consider formulation or minor structural tweaks.
T½ < 15 min High Clearance: Significant first-pass metabolism likely.Prioritize medicinal chemistry to block metabolism.
Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Materials:

  • Caco-2 cells cultured on permeable filter supports (e.g., Transwell® plates) for 21-25 days.

  • Hank's Balanced Salt Solution (HBSS) buffer, pH 7.4.

  • Test compound stock solution.

  • Control compounds (high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin).

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS system.

Methodology:

  • Monolayer Integrity Check: Ensure the Caco-2 monolayers are confluent and have low permeability to Lucifer yellow (<1%).

  • Prepare Plates: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A→B) Permeability:

    • Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 60, 120 minutes), take samples from the basolateral chamber. Replace with fresh HBSS. Also, take a sample from the donor chamber at the end of the experiment.

  • Basolateral to Apical (B→A) Permeability:

    • Perform the same procedure but add the compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber. This measures the rate of efflux.[22]

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

  • Papp = (dQ/dt) / (A * C₀)

    • dQ/dt = rate of compound appearance in the receiver chamber

    • A = surface area of the filter membrane

    • C₀ = initial concentration in the donor chamber

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Papp (A→B) (x 10⁻⁶ cm/s)Efflux RatioInterpretation
> 10< 2High Permeability: Good absorption expected.
1 - 10< 2Moderate Permeability: Absorption may be formulation-dependent.
< 1AnyLow Permeability: Poor absorption likely.
Any> 2Active Efflux: Compound is a substrate for an efflux transporter (e.g., P-gp).

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). [Source URL not available]
  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. (2000). Federal Register.
  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). [Source URL not available]
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • metabolic stability in liver microsomes. (n.d.). Mercell.
  • FDA releases new guidance on bioavailability studies. (2022). GaBi Online.
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  • Formulation of poorly water-soluble drugs for oral administr
  • Microsomal stability assay for human and mouse liver microsomes. (2024). [Source URL not available]
  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applic
  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General consider
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. (1977). PubMed.
  • Recent strategies for improving solubility and oral bioavailability of piperine. (2021).
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • Microsomal Stability. (n.d.). Cyprotex.
  • Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. (n.d.). PubMed.
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
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  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
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  • Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. (2017). PMC - NIH.
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Validation & Comparative

A Researcher's Guide to Elucidating the Mechanism of Action of Novel 4-(1-methyl-1H-pyrazol-4-yl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1][2] Its inherent properties, such as metabolic stability and the ability to modulate physicochemical parameters, make it an attractive starting point for drug discovery campaigns targeting a range of conditions from central nervous system disorders to inflammatory diseases.[2] When a series of novel analogs based on this scaffold is synthesized, a systematic and rigorous approach is paramount to confirm their mechanism of action. This guide provides a comprehensive, experience-driven framework for researchers to navigate this process, from initial target validation to in-depth signaling pathway analysis.

The pyrazole nucleus itself is a versatile pharmacophore found in drugs with anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[3][4] When combined with a piperidine ring, a common motif in neuropharmacology, the resulting analogs frequently exhibit affinity for G protein-coupled receptors (GPCRs), such as dopamine and histamine receptors.[5][6][7][8] This guide will focus on a hypothetical series of this compound analogs and outline the experimental journey to confirm their potential activity as modulators of dopamine D2/D3 receptors and histamine H3 receptors, two prominent targets for this chemical class.

Part 1: Initial Target Prioritization and Binding Affinity Assessment

The first step in elucidating the mechanism of action is to determine if the synthesized analogs bind to their putative targets and with what affinity. Based on the chemical structure of this compound, both dopamine D2/D3 and histamine H3 receptors are plausible targets due to the presence of a basic nitrogen atom in the piperidine ring and the overall lipophilicity of the scaffold, which are common features of ligands for these receptors.[5][6][7][8]

G cluster_0 Phase 1: Binding Affinity cluster_1 Target Panel A Synthesized Analog Library B Radioligand Binding Assays A->B C Data Analysis: Ki Determination B->C D2R Dopamine D2 Receptor B->D2R [3H]Spiperone D3R Dopamine D3 Receptor B->D3R [3H]-(+)-PHNO H3R Histamine H3 Receptor B->H3R [3H]Nα-methylhistamine

Caption: Workflow for determining the binding affinity of novel analogs to their putative GPCR targets.

This protocol provides a generalized framework. Specific concentrations of radioligands and cell membrane preparations should be optimized based on established literature values.

  • Preparation of Cell Membranes:

    • Culture CHO or HEK293 cells stably expressing the human dopamine D2, dopamine D3, or histamine H3 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2R, [3H]-(+)-PHNO for D3R, or [3H]Nα-methylhistamine for H3R).

    • Add increasing concentrations of the unlabeled test analog (competitor).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The Ki values obtained from the binding assays will provide the first point of comparison for the synthesized analogs.

Analog IDD2R Ki (nM)D3R Ki (nM)H3R Ki (nM)D3/D2 Selectivity
MPP-001 2555005
MPP-002 15010>100015
MPP-003 80075015-
MPP-004 >1000>1000>1000-

Table 1: Hypothetical binding affinities (Ki) and selectivity ratios for a series of this compound analogs.

From this hypothetical data, MPP-001 and MPP-002 emerge as promising dopamine receptor ligands with a preference for the D3 subtype.[5][9] MPP-003, on the other hand, shows preferential binding to the histamine H3 receptor.[6][10] MPP-004 serves as a negative control, showing no significant binding to any of the tested receptors.

Part 2: Functional Characterization of Lead Analogs

Binding affinity alone does not confirm the mechanism of action. The next crucial step is to determine whether these analogs act as agonists, antagonists, or inverse agonists at their target receptors. Since dopamine D2/D3 and histamine H3 receptors are typically Gi/o-coupled, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

G cluster_0 Phase 2: Functional Assays cluster_1 Assay Conditions A Lead Analogs (MPP-001, 002, 003) B cAMP Accumulation Assay A->B C Data Analysis: EC50 / IC50 Determination B->C Agonist Agonist Mode B->Agonist Varying [Analog] Antagonist Antagonist Mode B->Antagonist Varying [Analog] + Fixed [Agonist]

Caption: Workflow for determining the functional activity of lead analogs at their target GPCRs.

This assay measures the ability of a compound to modulate the intracellular concentration of cAMP.

  • Cell Preparation:

    • Use the same recombinant cell lines as in the binding assays.

    • Seed the cells in a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Mode:

    • Add increasing concentrations of the test analog to the cells.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the cAMP levels against the logarithm of the analog concentration to determine the EC50 (for agonists) or IC50 (for inverse agonists).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test analog.

    • Add a fixed concentration (typically the EC80) of a known agonist (e.g., quinpirole for D2/D3 receptors, R-(-)-α-methylhistamine for H3 receptors).

    • Incubate and measure cAMP levels as described above.

    • Plot the cAMP levels against the logarithm of the analog concentration to determine the IC50 for antagonism.

The results from the functional assays will reveal the intrinsic activity of the lead analogs.

G cluster_0 Gi/o-Coupled GPCR Signaling Ligand Agonist Receptor D2/D3 or H3 Receptor Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene

Caption: Simplified signaling pathway for Gi/o-coupled receptors like dopamine D2/D3 and histamine H3.

  • An agonist will mimic the endogenous ligand, inhibit adenylyl cyclase, and decrease cAMP levels.

  • An antagonist will have no effect on its own but will block the effect of an agonist.

  • An inverse agonist will bind to the receptor and reduce its basal (constitutive) activity, leading to an increase in cAMP levels if the receptor has high constitutive activity.

Analog IDFunctional Activity at Target Receptor
MPP-001 D3R Antagonist (IC50 = 15 nM)
MPP-002 D3R Partial Agonist (EC50 = 30 nM, Emax = 40%)
MPP-003 H3R Inverse Agonist (IC50 = 50 nM)

Table 2: Hypothetical functional characterization of lead analogs.

This data further refines our understanding. MPP-001 is a D3 receptor antagonist, MPP-002 is a D3 receptor partial agonist, and MPP-003 is a histamine H3 receptor inverse agonist. This level of detail is critical for guiding further drug development efforts.

Part 3: Downstream Signaling and Off-Target Effects

To build a comprehensive profile of the lead analogs, it is essential to investigate their effects on downstream signaling pathways and to rule out significant off-target activities.

Western blotting can be used to assess the phosphorylation status of key signaling proteins downstream of GPCR activation, such as ERK1/2 (MAPK) and Akt.

  • Cell Treatment and Lysis:

    • Treat cells with the lead analog at a concentration around its EC50 or IC50 for various time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-ERK1/2, total ERK1/2, p-Akt, total Akt).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

It is good practice to screen lead compounds against a panel of common off-targets to identify potential liabilities early in the drug discovery process. Commercial services offer screening against a broad range of receptors, ion channels, and enzymes. For the this compound scaffold, particular attention should be paid to other aminergic GPCRs (e.g., serotonin and adrenergic receptors) and hERG channels.

Conclusion

Confirming the mechanism of action of a novel series of compounds like the this compound analogs is a multi-step process that requires careful experimental design and data interpretation. By systematically progressing from binding affinity determination to functional characterization and downstream signaling analysis, researchers can build a robust and reliable profile of their compounds. This structured approach, grounded in established pharmacological principles, not only validates the primary mechanism of action but also uncovers important nuances such as functional selectivity and potential off-target effects, which are critical for the successful development of new therapeutics.

References

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory-antimicrobial agents. PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

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  • Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central. [Link]

  • A new family of H3 receptor antagonists based on the natural product Conessine. PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

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  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology. [Link]

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  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

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  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies. [Link]

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Cross-reactivity profiling of 4-(1-methyl-1H-pyrazol-4-yl)piperidine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 4-(1-methyl-1H-pyrazol-4-yl)piperidine-based Kinase Inhibitors

Executive Summary

The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors. However, early and rigorous assessment of off-target activity, or cross-reactivity, is paramount to mitigating potential toxicity and ensuring the clinical viability of any lead compound. This guide provides a comprehensive framework for the cross-reactivity profiling of a hypothetical lead compound, Cmpd-X , a potent inhibitor of Tyrosine Kinase A (TKA). We present a multi-tiered experimental approach, comparing its selectivity against two analogs: Cmpd-Y , a structurally related compound with a less optimized profile, and Cmpd-Z , a known promiscuous kinase inhibitor used as a benchmark. This guide details the rationale behind assay selection, provides step-by-step protocols for key experiments, and offers a clear analysis of comparative data to inform critical decision-making in the drug discovery pipeline.

Introduction: The Imperative of Selectivity Profiling

In the pursuit of novel therapeutics, achieving high target potency is only half the battle. The unintended interaction of a drug candidate with proteins other than its primary target can lead to unforeseen side effects, ranging from mild to life-threatening. This is particularly critical for kinase inhibitors, as the human kinome comprises over 500 members with highly conserved ATP-binding pockets, creating a fertile ground for cross-reactivity. Early identification of these off-target interactions is a cornerstone of the "fail fast, fail cheap" paradigm in modern drug development, allowing for the strategic allocation of resources to candidates with the highest probability of success.

The this compound scaffold has proven to be a highly effective core for developing selective kinase inhibitors. Its chemical properties allow for precise structural modifications to optimize interactions with the target kinase while minimizing engagement with others. This guide uses a case-study approach to delineate a robust strategy for characterizing the selectivity profile of a lead compound from this class.

Compound Profiles for Comparative Analysis

To illustrate the profiling process, we will compare three hypothetical compounds:

  • Cmpd-X (Lead Compound): A highly optimized inhibitor based on the pyrazolyl-piperidine scaffold, designed for potent and selective inhibition of Tyrosine Kinase A (TKA).

  • Cmpd-Y (Analog): An earlier-stage analog of Cmpd-X with good potency against TKA but whose broader selectivity profile is yet to be fully characterized.

  • Cmpd-Z (Benchmark): A staurosporine-like compound, known for its high potency but extremely poor selectivity across the kinome. It serves as a positive control for broad-spectrum kinase inhibition.

A Multi-Tiered Strategy for Cross-Reactivity Assessment

A successful profiling campaign does not rely on a single experiment but employs a tiered approach, starting broad and becoming more focused. This strategy efficiently identifies potential liabilities and confirms them with orthogonal, functionally relevant assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Functional & Cellular Validation cluster_2 Tier 3: Decision Making a Compound Library (Cmpd-X, Y, Z @ 1µM) b Broad Kinome Panel (e.g., KinomeScan, 400+ kinases) a->b Binding Affinity c Safety Pharmacology Panel (e.g., Eurofins SafetyScreen 44) a->c Binding Affinity d Generate Dose-Response Curves (IC50 Determination) b->d Identify primary hits (% Inhibition > 50%) c->d Identify primary hits (% Inhibition > 50%) e Enzymatic Functional Assays (e.g., LanthaScreen, Z'-LYTE) d->e f Cell-Based Target Engagement (e.g., CETSA, NanoBRET) d->f g Calculate Selectivity Window (Off-Target IC50 / On-Target IC50) e->g f->g h Risk Assessment & Mitigation (Structure-Activity Relationship Studies) g->h

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening the compounds at a single, high concentration (typically 1-10 µM) against a large, diverse panel of kinases and other common off-targets like GPCRs, ion channels, and transporters. The goal is rapid identification of any potential interaction.

Experimental Protocol: Broad Kinase Profiling (Example: DiscoveRx KINOMEscan™)

This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured by qPCR using a DNA-tagged antibody.

  • Compound Preparation: Solubilize Cmpd-X, Cmpd-Y, and Cmpd-Z in 100% DMSO to create 100X stock solutions.

  • Assay Plate Preparation: Dispense the appropriate volumes of binding buffer, DNA-tagged kinase, and the immobilized ligand into a multi-well plate.

  • Compound Addition: Add the test compounds to a final concentration of 1 µM. Include a DMSO-only well as a 100% binding control and a potent, broad-spectrum inhibitor as a 0% binding control.

  • Incubation: Allow the binding reaction to proceed for 1 hour at room temperature to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase.

  • Elution & Detection: Elute the bound kinase and quantify the amount using qPCR.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for a "hit" is >50% inhibition.

Tier 2: Orthogonal Functional Assays

Hits identified in Tier 1 binding assays must be confirmed in functional assays. A compound may bind to a target but not inhibit its biological function. Functional assays determine the concentration-dependent inhibitory activity (IC50) and provide a more accurate measure of a compound's potential off-target effect.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the displacement of a fluorescent tracer from the kinase active site.

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., TKA for on-target, and a hit like "Kinase B" for off-target), a europium-labeled anti-tag antibody, and the Alexa Fluor 647-labeled kinase tracer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for Cmpd-X, Y, and Z in DMSO, then dilute into the assay buffer.

  • Kinase/Antibody Addition: Add the kinase/antibody mixture to all wells of a low-volume 384-well plate.

  • Compound Addition: Transfer the compound dilutions to the assay plate.

  • Tracer Addition: Initiate the reaction by adding the fluorescent tracer.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data & Analysis

The data generated from these assays allow for a direct, quantitative comparison of the compound profiles.

Table 1: Tier 1 Kinome Scan Results (% Inhibition at 1 µM)

TargetCmpd-X (Lead)Cmpd-Y (Analog)Cmpd-Z (Benchmark)
TKA (On-Target) 99% 98% 100%
TKB (Off-Target)65%88%99%
TKC (Off-Target)15%45%95%
TKD (Off-Target)<10%20%92%
TKE (Off-Target)<10%<10%85%
... (400+ others)<10%<10%>50% for 150 kinases

Interpretation: The single-point screening data immediately highlights the superior selectivity of Cmpd-X. While potent against its primary target (TKA), it shows significant activity against only one other kinase (TKB). In contrast, Cmpd-Y hits two additional kinases with moderate activity, and Cmpd-Z demonstrates the expected broad promiscuity.

Table 2: Tier 2 Functional Assay Results (IC50, nM)

TargetCmpd-X (Lead)Cmpd-Y (Analog)Cmpd-Z (Benchmark)
TKA (On-Target) 5 8 1
TKB (Off-Target)6501505
TKC (Off-Target)>10,0001,20010

Interpretation: The dose-response functional data confirms the initial findings and allows for the calculation of a critical parameter: the selectivity window.

G CmpdX Cmpd-X (Lead) On-Target IC50: 5 nM Off-Target IC50: 650 nM SelectivityX {Selectivity Window|130-fold} CmpdX->SelectivityX Ratio = 650 / 5 CmpdY Cmpd-Y (Analog) On-Target IC50: 8 nM Off-Target IC50: 150 nM SelectivityY {Selectivity Window|19-fold} CmpdY->SelectivityY Ratio = 150 / 8

Caption: Calculating the selectivity window for lead vs. analog compounds.

Discussion & Field-Proven Insights

The analysis reveals a clear path forward.

  • Cmpd-X: Demonstrates a highly desirable selectivity profile. Its 130-fold selectivity window against its most significant off-target, TKB, provides a strong therapeutic index. While the interaction with TKB should be monitored, it represents an acceptable profile for advancing into further preclinical studies. The physiological role of TKB should be investigated to understand any potential clinical implications of its moderate inhibition.

  • Cmpd-Y: While potent, the much smaller selectivity window (~19-fold) presents a higher risk of off-target toxicity. The significant inhibition of both TKB and TKC at concentrations not far above its on-target IC50 would likely lead to a "dirty" pharmacological profile. This compound would be a candidate for medicinal chemistry efforts to improve selectivity or be deprioritized.

  • Cmpd-Z: Confirms its role as a non-selective tool compound, unsuitable for therapeutic development but useful as a control in cell-based assays to probe the effects of broad kinase inhibition.

Trustworthiness of the Approach: This multi-tiered system is inherently self-validating. The broad, semi-quantitative binding assays of Tier 1 cast a wide net, and the more precise, functional assays of Tier 2 confirm the biological relevance of any hits. Including benchmark compounds like Cmpd-Z and appropriate controls in every assay ensures data integrity and provides a consistent frame of reference for interpretation.

Conclusion

Rigorous, early-stage cross-reactivity profiling is not merely a box-ticking exercise but a critical component of a successful drug discovery campaign. By employing a systematic, multi-tiered approach that combines broad screening with functional validation, research teams can gain a deep understanding of a compound's selectivity profile. The comparative analysis of Cmpd-X against its analogs clearly demonstrates how this data directly informs decisions, de-risks development, and ultimately guides the selection of candidates with the highest potential to become safe and effective medicines.

References

  • Title: The importance of kinome scanning in drug development. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: Comprehensive analysis of kinase inhibitor selectivity. Source: Nature Biotechnology. URL: [Link]

  • Title: Off-target pharmacology: A major challenge in the post-genomic era. Source: Trends in Pharmacological Sciences. URL: [Link]

  • Title: The Promise and Peril of Kinase Inhibitors in Cancer Therapy. Source: The New England Journal of Medicine. URL: [Link]

A Head-to-Head Comparison of 4-(1-methyl-1H-pyrazol-4-yl)piperidine and Alternative Heterocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic selection of a core molecular scaffold is a pivotal decision in drug discovery, profoundly influencing a compound's pharmacological and pharmacokinetic profiles. The 4-(1-methyl-1H-pyrazol-4-yl)piperidine motif has emerged as a valuable scaffold, notably featured in successful therapeutics. This guide provides an in-depth, head-to-head comparison of this scaffold against other prevalent heterocyclic alternatives. We will dissect their physicochemical properties, synthetic accessibility, and impact on metabolic stability, supported by experimental data and established protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.

Introduction: The Central Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom in the ring, are the bedrock of modern medicinal chemistry.[1][2] Statistics reveal that over 85% of all biologically active chemical entities contain a heterocycle, a testament to their indispensable role.[3] These scaffolds are not merely passive frameworks; they actively modulate critical drug-like properties, including solubility, lipophilicity, polarity, and hydrogen bonding capacity, which are essential for optimizing a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

The this compound scaffold combines the features of two highly significant heterocycles. The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most common fragments in drug design, prized for its ability to introduce a basic center and explore three-dimensional space.[4][5] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile bioisostere for other aromatic or heteroaromatic rings, often improving physicochemical properties and metabolic stability.[6][7] This combination has proven effective in various therapeutic areas, including oncology and antiviral research.[8][9]

However, no single scaffold is universally optimal. The dynamic field of medicinal chemistry leverages the concept of bioisosterism —the replacement of a functional group with another that retains similar biological activity but alters other properties—to refine drug candidates. This guide will compare the this compound core against key bioisosteric alternatives for the piperidine moiety:

  • Pyrrolidine: A five-membered N-heterocycle offering different conformational constraints.[10]

  • Morpholine: An oxygen-containing analog that increases polarity and reduces basicity.[11]

  • Piperazine: A 1,4-diaza analog providing an additional site for substitution and altering physicochemical properties.[11][12]

  • Azaspiro[3.3]heptane: A rigid, spirocyclic alternative designed to improve metabolic stability and solubility.[13][14]

Part 1: A Comparative Analysis of Physicochemical Properties

The choice of a heterocyclic scaffold dictates the fundamental physicochemical properties of a molecule, which in turn govern its pharmacokinetic behavior. The following table provides a comparative summary of key calculated properties for the core piperidine scaffold and its alternatives, each attached to a representative 1-methyl-1H-pyrazol-4-yl group for consistency.

Scaffold Structure Molecular Weight ( g/mol ) pKa (Predicted) cLogP (Predicted) Topological Polar Surface Area (TPSA) (Ų) H-Bond Acceptors
4-(1-methyl-pyrazol-4-yl)piperidine This compound165.2410.20.828.13
4-(1-methyl-pyrazol-4-yl)pyrrolidine 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine151.2110.50.328.13
4-(1-methyl-pyrazol-4-yl)morpholine 4-(1-methyl-1H-pyrazol-4-yl)morpholine167.226.80.137.44
1-(1-methyl-pyrazol-4-yl)piperazine 1-(1-methyl-1H-pyrazol-4-yl)piperazine166.248.9 (N4), 4.5 (N1)0.240.44
6-(1-methyl-pyrazol-4-yl)-2-azaspiro[3.3]heptane 6-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptane191.2810.10.928.13

Expert Insights on Physicochemical Causality:

  • pKa: The basicity of the scaffold's nitrogen is a critical determinant of its ionization state at physiological pH (7.4). The high pKa of piperidine and pyrrolidine ensures they are predominantly protonated, which can enhance solubility but may limit membrane permeability. The introduction of an electron-withdrawing oxygen atom in morpholine dramatically lowers the pKa, resulting in a largely neutral species at pH 7.4, which can favor cell penetration and reduce off-target interactions with aminergic GPCRs.[11] Piperazine offers two distinct pKa values, providing a nuanced tool for modulating properties.[12]

  • cLogP (Lipophilicity): Lipophilicity is a key factor in the "rule of five" and strongly influences permeability, protein binding, and metabolic clearance. Replacing a methylene group (piperidine) with an oxygen (morpholine) predictably decreases lipophilicity. The spirocyclic nature of azaspiro[3.3]heptane can lead to improved solubility despite a similar cLogP to piperidine by disrupting crystal packing.[13]

  • Topological Polar Surface Area (TPSA): TPSA is a strong predictor of drug transport properties, particularly blood-brain barrier (BBB) penetration. The introduction of additional heteroatoms in morpholine and piperazine increases TPSA, which generally reduces CNS exposure—a desirable feature for peripherally acting drugs.

Part 2: Synthesis and Synthetic Accessibility

The ease and robustness of synthesis are paramount for practical drug development. The this compound scaffold can be constructed through several reliable routes.

A common and scalable approach involves a multi-step sequence that is amenable to library synthesis. This process often includes the nucleophilic aromatic substitution of a protected 4-halopyridine with pyrazole, followed by hydrogenation of the pyridine ring, and subsequent N-methylation of the pyrazole.[9]

G cluster_synthesis General Synthesis Workflow start 4-Chloropyridine + Pyrazole step1 Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate1 4-(1H-Pyrazol-1-yl)pyridine step1->intermediate1 step2 Pyridine Hydrogenation (e.g., H2, Rh/C) intermediate1->step2 intermediate2 4-(1H-Pyrazol-1-yl)piperidine step2->intermediate2 step3 N-Alkylation (e.g., MeI, Base) intermediate2->step3 product This compound step3->product

General synthetic route for this compound.

Comparative Synthetic Tractability:

  • Piperidine/Pyrrolidine: These scaffolds are widely available in numerous substituted forms, making them straightforward starting points.

  • Morpholine/Piperazine: Also commercially abundant and relatively inexpensive. The two distinct nitrogen atoms of piperazine allow for selective functionalization, a significant advantage for structure-activity relationship (SAR) studies.[12]

  • Azaspiro[3.3]heptane: The synthesis of these more complex, rigid scaffolds is often more challenging and costly, requiring specialized multi-step procedures.[14] This increased synthetic investment is weighed against their potential for significant improvements in pharmacokinetic properties.[13][15]

Part 3: Impact on Biological Activity and Pharmacokinetics

The true test of a scaffold lies in its performance within a biological system. The choice of heterocycle can dramatically alter target engagement and the ADME profile.

Target Engagement and Structure-Activity Relationship (SAR):

The three-dimensional shape and vectoral display of substituents from the core ring are critical for optimal interaction with a biological target.

  • Piperidine's chair conformation provides well-defined axial and equatorial positions for substituents.

  • Pyrrolidine's envelope and twisted conformations present different spatial arrangements.

  • Azaspiro[3.s3]heptane offers a more rigid structure, which can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. Critically, it also presents substituent vectors that are not accessible from a simple piperidine ring, opening new avenues for SAR exploration.[11][14]

A compelling example comes from the development of CCR5 antagonists for HIV-1 therapy, where replacing flexible chains with heterocycles like pyrazole connected to a piperidine ring yielded potent antagonists.[8] The SAR studies in this work highlighted the importance of the spatial relationship between the piperidine and the pyrazole, a relationship that would be altered by switching to a different core scaffold.

Metabolic Stability:

A primary driver for scaffold hopping is to improve metabolic stability. The piperidine ring is often a site of metabolic oxidation, typically at the carbon atoms alpha to the nitrogen.

Scaffold Common Metabolic Liabilities Rationale for Improvement
Piperidine α-C oxidation, N-dealkylationBaseline for comparison.
Morpholine Generally more stableThe electron-withdrawing oxygen deactivates the adjacent carbons towards oxidation.
Azaspiro[3.3]heptane Improved stabilityThe strained ring system and lack of hydrogens at the spirocyclic carbon can block common sites of metabolism.[11][13]

Part 4: Experimental Protocol: In Vitro Metabolic Stability Assessment

To provide a tangible, self-validating system for comparison, we describe a standard protocol for evaluating the metabolic stability of compounds using human liver microsomes (HLM). This assay measures the rate of disappearance of the parent compound over time, providing a quantitative measure of intrinsic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in HLM.

Materials:

  • Test compounds and positive control (e.g., Verapamil) dissolved in DMSO (10 mM stock).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • 0.5 M Potassium Phosphate Buffer, pH 7.4.

  • NADPH regenerating system (e.g., NADPH-A/B).

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination.

  • 96-well incubation plates and collection plates.

Experimental Workflow:

G cluster_workflow HLM Metabolic Stability Workflow A Prepare Master Mix: HLM + Buffer B Add Test Compound (Final Conc: 1 µM) A->B C Pre-incubate at 37°C B->C D Initiate Reaction: Add NADPH System C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction: Add cold ACN with Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate % Remaining vs. Time H->I J Determine t½ and CLint I->J

Workflow for Human Liver Microsome (HLM) stability assay.

Step-by-Step Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL).

  • Compound Addition: In a 96-well plate, add the HLM working solution. Then, add a small volume of the test compound stock solution to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard. The T=0 sample is typically taken immediately after adding NADPH, before significant metabolism can occur.

  • Reaction Quenching & Protein Precipitation: The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Centrifugation: Centrifuge the collection plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Causality and Interpretation: A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. By running the this compound compound alongside its morpholine or azaspiro[3.3]heptane analogs in this assay, a direct, quantitative comparison of their metabolic liabilities can be established, validating the theoretical advantages of scaffold hopping.

Conclusion and Strategic Outlook

The this compound scaffold remains a highly effective and synthetically accessible building block in drug discovery. Its value is well-established in numerous biologically active compounds. However, the pursuit of optimized drug candidates necessitates a broader perspective that embraces strategic bioisosteric replacement.

  • For improving metabolic stability and exploring novel SAR vectors , rigid scaffolds like azaspiro[3.3]heptane present a compelling, albeit more synthetically demanding, alternative.[11][13]

  • To increase polarity , reduce lipophilicity , and minimize interactions with aminergic receptors, morpholine is an excellent choice.

  • For modulating basicity and introducing an additional point of diversity, piperazine offers unmatched versatility.[12]

The ultimate decision rests on a multi-parameter optimization challenge specific to the biological target and desired therapeutic profile. This guide demonstrates that a rational, data-driven approach to scaffold selection, grounded in an understanding of fundamental physicochemical and pharmacokinetic principles, is crucial for navigating the complex path of drug development successfully.

References

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Navigating the Therapeutic Potential and Pitfalls of 4-(1-methyl-1H-pyrazol-4-yl)piperidine Derivatives: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone of medicinal chemistry, lauded for its versatile biological activities.[1][2] Within this broad class, derivatives of 4-(1-methyl-1H-pyrazol-4-yl)piperidine have emerged as a promising chemotype, demonstrating potential across a spectrum of therapeutic areas, from central nervous system disorders to oncology.[3][4] This guide provides a comparative analysis of the in vivo efficacy and toxicity of these derivatives, drawing upon preclinical data to offer a nuanced perspective for researchers and drug development professionals. Our focus extends beyond a mere recitation of findings to an exploration of the causal relationships between chemical structure, therapeutic effect, and potential liabilities.

The Pyrazole-Piperidine Core: A Privileged Scaffold

The fusion of a 1-methylpyrazole and a piperidine ring creates a three-dimensional structure with favorable pharmacokinetic properties, often enhancing solubility and metabolic stability. The piperidine moiety can serve as a versatile anchor for further functionalization, allowing for the fine-tuning of receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide will delve into specific examples to illustrate how subtle modifications to this core structure can dramatically influence in vivo outcomes.

Comparative In Vivo Efficacy

The therapeutic utility of this compound derivatives has been most notably explored in the context of neuropsychiatric and oncological disorders. Below, we compare the in vivo performance of representative compounds from the literature.

Antipsychotic Potential: A Case Study of NRA0161

One of the most well-characterized derivatives is 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (NRA0161), which has been investigated for its atypical antipsychotic properties.[3] A key differentiator for atypical antipsychotics is a favorable balance between dopamine D2 receptor and serotonin 5-HT2A receptor antagonism, which is hypothesized to reduce the risk of extrapyramidal side effects (EPS).

In vivo studies in rodent models have demonstrated that NRA0161 effectively antagonizes methamphetamine-induced locomotor hyperactivity, a hallmark of its antipsychotic potential.[3] Crucially, the therapeutic window for NRA0161 appears to be wider than that of traditional antipsychotics like haloperidol. The dose required to inhibit stereotyped behavior (indicative of potential EPS) was significantly higher than the dose needed for the desired antipsychotic effect.[3]

CompoundAnimal ModelEfficacy EndpointEffective Dose (ED50)Key Findings
NRA0161 MiceInhibition of methamphetamine-induced locomotor hyperactivity30 times lower than the dose inhibiting stereotyped behaviorSuggests atypical antipsychotic activity with a reduced risk of EPS.[3]
Risperidone MiceInhibition of methamphetamine-induced locomotor hyperactivity-Used as a comparator, also antagonized hyperactivity.[3]
Haloperidol MiceInhibition of methamphetamine-induced locomotor hyperactivity-Used as a comparator, also antagonized hyperactivity.[3]
Anticancer Applications: Targeting MET Kinase

While not a direct this compound, the structurally related compound GNE-A, a potent and selective MET kinase inhibitor, incorporates a pyrazolo[3,4-b]pyridine core with a fluoropiperidine substituent.[4] This example underscores the adaptability of the pyrazole-piperidine scaffold in targeting diverse protein families. GNE-A has demonstrated significant tumor growth inhibition in preclinical xenograft models of non-small cell lung carcinoma.[4]

Pharmacokinetic-pharmacodynamic modeling projected that oral doses of 5.6 and 13 mg/kg/day would be required for 50% and 90% tumor growth inhibition, respectively, highlighting the compound's potent in vivo activity.[4] The oral bioavailability of GNE-A varied across species, ranging from 11.2% in rats to 88.0% in mice.[4]

The Specter of Toxicity: A Critical Evaluation

A crucial aspect of drug development is the early identification of potential toxicities. While the pyrazole-piperidine scaffold is generally considered to have a favorable safety profile, specific substitution patterns can introduce liabilities.

Mitochondrial Toxicity of 1-methyl-1H-pyrazole-5-carboxamides

A study on a series of 1-methyl-1H-pyrazole-5-carboxamides, developed as inhibitors of the parasitic nematode Haemonchus contortus, revealed unexpected acute mammalian toxicity in a rodent model.[5][6] Despite showing no overt cytotoxicity in standard in vitro cell line assays, these compounds caused acute toxicity in mice.[5][6]

Further investigation pinpointed the mechanism of toxicity to the inhibition of mitochondrial respiration.[5][6] This dose-dependent effect was observed in rat hepatocytes, suggesting that the acute in vivo toxicity was a direct consequence of mitochondrial dysfunction.[5][6] This finding underscores the importance of incorporating mechanism-based toxicity screening early in the drug discovery pipeline, as standard cytotoxicity assays may not always predict in vivo outcomes.

Compound ClassAnimal ModelObserved ToxicityProposed MechanismKey Takeaway
1-methyl-1H-pyrazole-5-carboxamides MiceAcute toxicityInhibition of mitochondrial respirationStandard in vitro cytotoxicity assays may not be sufficient to predict in vivo toxicity.[5][6]
Piperidine (as a parent scaffold) Rats, MiceIrritation, labored breathing, dizziness at high concentrationsGeneral corrosive nature of aminesProvides baseline toxicity information for the piperidine moiety.[7]

Experimental Protocols: A Guide to In Vivo Evaluation

To ensure the reproducibility and translational relevance of in vivo studies, standardized and well-validated protocols are essential. Below are representative methodologies for assessing the efficacy and toxicity of this compound derivatives.

In Vivo Efficacy Assessment: Antipsychotic Activity

Objective: To evaluate the potential of a test compound to mitigate psychostimulant-induced hyperlocomotion in mice, a preclinical model of psychosis.

Methodology:

  • Animal Acclimation: Male Swiss mice are acclimated to the laboratory environment for at least one week before the experiment.

  • Test Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Psychostimulant Challenge: After a predetermined pretreatment time (e.g., 30 minutes), mice are challenged with an injection of methamphetamine (e.g., 5 mg/kg, i.p.).

  • Locomotor Activity Monitoring: Immediately after the challenge, individual mice are placed in an open-field arena equipped with automated photobeam detection to quantify locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

  • Data Analysis: The total locomotor activity is compared between the vehicle-treated group and the compound-treated groups. A dose-dependent reduction in hyperactivity indicates potential antipsychotic efficacy.

Acute Toxicity Assessment in Rodents

Objective: To determine the acute toxicity profile and the maximum tolerated dose (MTD) of a test compound following a single administration.

Methodology:

  • Dose Range Finding: A preliminary study is conducted with a small number of animals to identify a range of doses that cause sublethal to lethal effects.

  • Main Study: Animals (e.g., mice or rats) are divided into groups and administered a single dose of the test compound via the intended clinical route (e.g., p.o. or i.v.). A control group receives the vehicle.

  • Clinical Observations: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 24 hours post-dosing) and then daily for 14 days. Observations include changes in behavior, appearance, and physiological functions.

  • Body Weight Monitoring: Body weights are recorded before dosing and at regular intervals throughout the study.

  • Necropsy and Histopathology: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Tissues from major organs are collected for histopathological examination.

  • Data Analysis: The MTD is determined as the highest dose that does not cause mortality or serious clinical signs.

Visualizing the Pathways

To better understand the experimental workflow and the potential mechanisms of action, the following diagrams are provided.

G cluster_pre Pre-Treatment Phase cluster_exp Experimental Phase cluster_post Data Analysis Phase acclimation Animal Acclimation dosing Test Compound/Vehicle Administration acclimation->dosing challenge Psychostimulant Challenge dosing->challenge monitoring Locomotor Activity Monitoring challenge->monitoring analysis Comparison of Locomotor Activity monitoring->analysis conclusion Efficacy Determination analysis->conclusion

Caption: Workflow for In Vivo Antipsychotic Efficacy Testing.

G Pyz_Pip Pyrazole-Piperidine Derivative D2R Dopamine D2 Receptor Pyz_Pip->D2R Antagonism HT2AR 5-HT2A Receptor Pyz_Pip->HT2AR Antagonism Downstream Downstream Signaling (e.g., G-protein coupling, second messengers) D2R->Downstream EPS Extrapyramidal Side Effects D2R->EPS Strong blockade can lead to EPS HT2AR->Downstream Therapeutic Antipsychotic Effect Downstream->Therapeutic

Caption: Simplified Signaling Pathway for Atypical Antipsychotics.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a fertile ground for the discovery of novel therapeutics. The available preclinical data highlight their potential in treating complex diseases such as psychosis and cancer. However, the unexpected mitochondrial toxicity observed with a related pyrazole series serves as a critical reminder of the importance of comprehensive and mechanism-based safety assessments.

Future research should focus on elucidating the structure-activity and structure-toxicity relationships within this chemical class. A deeper understanding of how subtle structural modifications impact target engagement, off-target effects, and metabolic fate will be paramount in designing the next generation of safe and effective pyrazole-based drugs. The integration of in silico predictive toxicology with carefully designed in vivo experiments will be essential to unlock the full therapeutic potential of this versatile scaffold while minimizing the risk of late-stage attrition.

References

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  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. Xenobiotica.
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  • 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs - PubMed. Bioorganic & Medicinal Chemistry Letters.
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  • This compound | C9H15N3 | CID 50988986 - PubChem. PubChem.
  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - ResearchGate. ResearchGate.
  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives - ResearchGate. Acta Chimica Slovenica.
  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity - Monash University. Monash University.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological - ResearchGate. Pharmacology Research & Perspectives.
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  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. National Center for Biotechnology Information.
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  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. PubMed.
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A Medicinal Chemist's Guide: Navigating the ADME Landscape of Pyrazole-Piperidine vs. Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic profile of a drug candidate. The six-membered nitrogen-containing heterocycles, piperidine and piperazine, are foundational scaffolds in modern drug design, prized for their ability to confer favorable properties and provide a synthetically versatile framework.[1][2] When coupled with a pharmacologically active core like pyrazole, the choice between these two saturated rings—piperidine (an azacyclohexane) and piperazine (a 1,4-diazacyclohexane)—introduces critical differences in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides an in-depth, objective comparison of the ADME profiles of pyrazole-piperidine and pyrazole-piperazine analogs. We will move beyond simple structural comparison to explore the causal relationships between structure and function, supported by field-proven experimental protocols to empower your drug discovery programs.

Physicochemical Foundations: The Tale of One vs. Two Nitrogens

The fundamental difference between piperidine and piperazine is the presence of a second nitrogen atom in the latter at the 4-position. This seemingly minor structural change has significant consequences for the molecule's physicochemical properties, which are the primary determinants of its ADME profile.[3]

Caption: Core structures and key physicochemical differences.

The piperazine ring's two distinct pKa values allow for finer tuning of ionization at physiological pH, while piperidine's higher basicity often means it is predominantly protonated.[3] These differences are the root cause of the distinct ADME profiles discussed below.

PropertyPyrazole-Piperidine AnalogPyrazole-Piperazine AnalogRationale & Implication
Basicity (pKa) Higher (single pKa ~11.2)[3]Lower (two pKa's ~5.4, 9.7)[3]Piperidine's strong basicity can enhance ionic interactions with acidic residues in a target protein but may increase off-target ion channel binding. Piperazine's tunable ionization can modulate solubility and target engagement.
Lipophilicity (LogP/D) Higher (More Lipophilic)Lower (More Polar/Hydrophilic)Increased lipophilicity in piperidine analogs often improves membrane permeability but can decrease aqueous solubility and increase metabolic liability and plasma protein binding.[3]
Aqueous Solubility Generally LowerGenerally HigherThe second nitrogen in piperazine increases its polarity and hydrogen bonding capacity, typically leading to better aqueous solubility, which is crucial for formulation and absorption.[3][4]
Metabolic Sites One primary nitrogen siteTwo primary nitrogen sitesThe two nitrogen atoms in piperazine present more "handles" for metabolism by cytochrome P450 enzymes, which can lead to faster clearance.[3]

Dissecting the ADME Profile: A Comparative Analysis

The journey of a drug through the body is governed by its ADME properties. The choice between a piperidine and piperazine linker creates distinct advantages and liabilities at each stage.

Absorption: The Solubility-Permeability Trade-Off

For oral drugs, absorption is a function of both solubility (dissolving in the gut) and permeability (crossing the intestinal wall). This is where the most critical trade-off between the two scaffolds lies.

  • Pyrazole-Piperazine Analogs: Their inherent polarity and dual basic centers generally confer higher aqueous solubility .[3][4] This is a significant advantage, as poor solubility is a primary reason for the failure of drug candidates.[5] However, this same polarity can hinder passive diffusion across the lipophilic intestinal membrane.

  • Pyrazole-Piperidine Analogs: Being more lipophilic, these compounds often exhibit better membrane permeability through passive diffusion.[3] This can lead to improved oral absorption, but only if the compound first has sufficient solubility to be available at the intestinal wall.

This trade-off necessitates a balanced approach during lead optimization. Improving the solubility of a lipophilic piperidine analog or enhancing the permeability of a polar piperazine analog is a common challenge in medicinal chemistry.

Distribution: Where Does the Drug Go?

Distribution is influenced by a compound's affinity for plasma proteins and its ability to penetrate tissues.

  • Plasma Protein Binding (PPB): Highly lipophilic compounds tend to bind more extensively to plasma proteins like albumin. Therefore, pyrazole-piperidine analogs may exhibit higher PPB. While high PPB can create a circulating reservoir of the drug, only the unbound fraction is pharmacologically active and available for metabolism and excretion.

  • Volume of Distribution (Vd): Lipophilic compounds can more readily cross cell membranes and distribute into tissues, leading to a higher Vd. This is often observed with piperidine-containing drugs. A very high Vd can lead to long half-lives and potential for tissue accumulation.

Metabolism: Stability and Clearance

Metabolism, primarily in the liver, is the body's mechanism for clearing foreign substances.[6] Metabolic stability is a crucial parameter for achieving a desirable pharmacokinetic profile.

  • Metabolic Stability: The piperazine ring, with two nitrogen atoms, offers more sites for metabolic attack, primarily through N-dealkylation by cytochrome P450 (CYP) enzymes.[3] This can result in lower metabolic stability and faster intrinsic clearance for piperazine analogs compared to their piperidine counterparts. The pyrazole ring itself can also be a site of metabolism, and the interplay between the two rings will determine the overall metabolic fate.

  • Metabolite Formation: The greater number of metabolic pathways for piperazine analogs can sometimes lead to the formation of active or toxic metabolites, a critical consideration for safety assessment.

Excretion: How the Drug Exits

The final step is excretion, typically via the kidneys (renal clearance) or in the feces (biliary clearance).

  • Renal Clearance: Polar, water-soluble compounds are more readily eliminated by the kidneys. The inherent polarity of pyrazole-piperazine analogs generally facilitates more efficient renal clearance.[3]

  • Biliary Clearance: More lipophilic compounds, such as pyrazole-piperidine analogs , are often metabolized into more polar derivatives before being excreted, sometimes through the bile.

Experimental Validation: A Workflow for ADME Assessment

To move from prediction to data-driven decisions, a tiered approach to in vitro ADME testing is essential. Early, high-throughput assays provide initial ranking, while more complex, lower-throughput assays offer deeper mechanistic insight for lead optimization candidates.[7][8]

Caption: A typical tiered workflow for in vitro ADME assessment.

Standard Operating Protocols

The following protocols represent standard, validated methodologies for assessing the key ADME parameters discussed.

Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the kinetic solubility of a compound, which is relevant for early discovery and diagnosing bioassays.[5][9]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).[10]

  • Incubation Preparation: In duplicate, add 5 µL of the 10 mM stock solution to 245 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final nominal concentration of 200 µM with 2% DMSO.

  • Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow it to reach equilibrium.[9]

  • Separation of Undissolved Compound: After incubation, filter the solution using a solubility filter plate (e.g., Millipore Multiscreen) to separate any precipitated compound from the saturated solution.[9]

  • Quantification:

    • Prepare a calibration curve by serially diluting the 10 mM DMSO stock solution.

    • Analyze the filtered, saturated solution and the calibration standards by LC-MS/MS or UV-Vis spectrophotometry.

    • Calculate the solubility by comparing the analyte response in the sample to the calibration curve.

Causality: This kinetic assay mimics the situation where a DMSO stock is diluted into aqueous buffer in a biological assay. It's a rapid method suited for high-throughput screening to flag potential solubility issues early.[9]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess a compound's passive diffusion across an artificial lipid membrane, providing a high-throughput prediction of gastrointestinal absorption.[11][12]

Methodology:

  • Membrane Coating: Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well of a 96-well donor plate and allow it to impregnate the filter.[13]

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[13]

  • Donor Plate Preparation: Prepare the test compounds at a concentration of 10 µM in PBS (pH 7.4) with 5% DMSO. Add 150 µL of this solution to each well of the coated donor plate.[13]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate this assembly at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[13]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) using the measured concentrations.

Causality: PAMPA specifically measures passive transport, avoiding the complexities of active transporters and metabolism.[12] It is a cost-effective way to rank compounds for their likely passive absorption potential early in discovery before committing to more complex cell-based assays.[13]

Protocol 3: Caco-2 Permeability Assay

Objective: To measure a compound's rate of transport across a monolayer of differentiated Caco-2 cells, which serves as a model for the human intestinal epithelium, and to identify potential active efflux.[14][15]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture them for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values ≥ 200 Ω·cm² to ensure barrier integrity.[16]

  • Transport Study (A to B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (typically at 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.[14]

    • Incubate for 2 hours at 37°C with gentle shaking.

    • At the end of the incubation, take samples from the basolateral side for analysis.

  • Transport Study (B to A): In a parallel set of wells, perform the experiment in the reverse direction by adding the compound to the basolateral side and sampling from the apical side. This is crucial for identifying active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples via LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio >2 is a strong indicator that the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[15]

Causality: Unlike PAMPA, the Caco-2 model incorporates both passive and active transport mechanisms, as the cells express transporters relevant to in vivo absorption.[14] This assay is a regulatory-accepted method for predicting human oral absorption and identifying compounds that may be subject to active efflux, which can limit bioavailability.[17]

Protocol 4: Liver Microsomal Stability Assay

Objective: To assess a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) contained within liver microsomes, providing a measure of intrinsic clearance.[6][18]

Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing liver microsomes (e.g., human or mouse, at a final protein concentration of 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).[19]

  • Initiation of Reaction: Pre-incubate the test compound (final concentration of 1 µM) with the microsomal solution at 37°C. Initiate the metabolic reaction by adding a solution of NADPH, a required cofactor for CYP enzymes.[6][19]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate the proteins.[6]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20]

Causality: This assay provides a robust, high-throughput method to rank compounds based on their metabolic stability.[6] Compounds with high clearance in this assay are likely to have high first-pass metabolism and poor oral bioavailability in vivo. The results guide medicinal chemists in modifying structures to block sites of metabolic liability.

Conclusion and Strategic Outlook

The choice between a pyrazole-piperidine and a pyrazole-piperazine scaffold is a strategic decision with clear ADME trade-offs.

  • Pyrazole-piperazine analogs are often favored when aqueous solubility is a primary concern and a moderate-to-high clearance is acceptable or even desirable. Their versatile structure is common in CNS drugs and kinase inhibitors where specific physicochemical properties are needed.[3]

  • Pyrazole-piperidine analogs are typically employed when enhanced membrane permeability and metabolic stability are the goals. Their greater lipophilicity can improve oral absorption and tissue penetration, provided that solubility is adequate.[3]

Ultimately, there is no universally superior scaffold. The optimal choice is context-dependent, guided by the therapeutic target, the desired pharmacokinetic profile, and the overall property landscape of the chemical series. A thorough understanding of the fundamental ADME differences, validated by the robust experimental protocols outlined here, is critical for navigating this choice and successfully advancing drug candidates from the bench to the clinic.

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A Comparative Guide to Benchmarking the Potency and Selectivity of Novel Pyrazole-Piperidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous and multifaceted testing. The pyrazole-piperidine core is a privileged scaffold in medicinal chemistry, forming the basis of inhibitors for a range of therapeutic targets, including kinases, chemokine receptors, and enzymes involved in coagulation.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the potency and selectivity of novel pyrazole-piperidine inhibitors, using a hypothetical inhibitor, PZ-Pip-001 , as a case study. We will compare its performance against established inhibitors targeting a representative kinase, Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3]

The Rationale for a Multi-Pronged Benchmarking Strategy

A single data point, such as an IC50 value, provides only a limited snapshot of an inhibitor's potential. A robust evaluation hinges on a multi-pronged approach that interrogates the inhibitor's activity from the purified protein level to the complex environment of a living cell. This guide will detail a workflow that assesses:

  • Biochemical Potency: Direct inhibition of the purified target enzyme.

  • Cellular Target Engagement: Confirmation that the inhibitor interacts with its intended target within a cellular context.

  • Kinome-Wide Selectivity: Profiling the inhibitor against a broad panel of kinases to identify potential off-target interactions.[5][6][7]

  • Cellular Potency: Measuring the inhibitor's effect on a cancer cell line known to be sensitive to the target's inhibition.

This comprehensive strategy is crucial for identifying compounds with the desired therapeutic window and minimizing the risk of off-target effects that can lead to toxicity.[8][9]

Visualizing the Benchmarking Workflow

The following diagram illustrates the integrated workflow for a thorough evaluation of a novel pyrazole-piperidine inhibitor.

Benchmarking_Workflow cluster_0 Initial Characterization cluster_1 Cellular Validation cluster_2 Selectivity & Off-Target Profiling Biochemical_Potency Biochemical Potency Assay (IC50/Ki Determination) Target_Engagement Cellular Thermal Shift Assay (CETSA) Biochemical_Potency->Target_Engagement Confirm Cellular Activity Kinome_Selectivity Kinome-Wide Selectivity Screen (Kinase Panel) Biochemical_Potency->Kinome_Selectivity Assess Specificity Cellular_Potency Cellular Proliferation Assay (e.g., MCF-7) Target_Engagement->Cellular_Potency Correlate with Phenotype Off_Target_Identification Identification of Off-Targets Kinome_Selectivity->Off_Target_Identification Prioritize Hits

Caption: A streamlined workflow for benchmarking novel kinase inhibitors.

Comparative Data Analysis: PZ-Pip-001 vs. Reference Inhibitors

To contextualize the performance of our hypothetical inhibitor, PZ-Pip-001 , we will compare its activity against two known CDK2 inhibitors: Roscovitine (a first-generation inhibitor) and AT7519 (a clinical-stage pyrazole-piperidine based inhibitor).[3]

Table 1: Biochemical Potency Against CDK2/Cyclin A
CompoundTargetIC50 (nM)Ki (nM)
PZ-Pip-001 CDK2/Cyclin A83.5
RoscovitineCDK2/Cyclin A20095
AT7519CDK2/Cyclin A4721

IC50 (Half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate a more potent inhibitor. The relationship between IC50 and Ki can be complex and assay-dependent.[10][11][12][13]

Table 2: Kinome Selectivity Profile (% Inhibition at 1 µM)
KinasePZ-Pip-001 RoscovitineAT7519
CDK2 98% 85% 92%
CDK185%75%88%
CDK560%70%75%
ERK115%30%25%
p38α5%10%8%
EGFR<2%5%<2%

This table presents a snapshot of selectivity against a small panel of related and unrelated kinases. A comprehensive screen would involve a much larger panel.[14][15][16]

Table 3: Cellular Activity in MCF-7 Breast Cancer Cells
CompoundTarget Engagement (CETSA Shift, °C)Anti-proliferative IC50 (µM)
PZ-Pip-001 4.20.5
Roscovitine1.815
AT75193.51.2

The Cellular Thermal Shift Assay (CETSA) measures the stabilization of a target protein by a ligand in cells, confirming target engagement.[17][18][19][20][21] A larger temperature shift indicates stronger binding. The anti-proliferative IC50 reflects the compound's ability to inhibit cancer cell growth.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols for the key benchmarking assays are provided below.

Biochemical Kinase Inhibition Assay (IC50 and Ki Determination)

This assay quantifies the direct inhibitory effect of a compound on the purified target kinase.

Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of recombinant CDK2/Cyclin A enzyme in assay buffer.

    • Prepare a solution of the kinase substrate (e.g., a peptide substrate) and ATP in assay buffer.

  • Assay Procedure:

    • Add a small volume of each inhibitor dilution to the wells of a microplate.

    • Add the CDK2/Cyclin A enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[22]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration and the Km of the enzyme for ATP.[12][13]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within the complex milieu of a living cell.[17][18][19][20][21]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., MCF-7) to a suitable confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes).

    • Cool the tubes on ice.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein (CDK2) in the soluble fraction using a standard protein detection method such as Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples.

    • The shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates target engagement.

Visualizing the CDK2 Signaling Pathway

Understanding the context in which the inhibitor functions is crucial. The following diagram illustrates a simplified CDK2 signaling pathway in the cell cycle.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inactivates) p27 p27 p27->CDK2 inhibits E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription PZ_Pip_001 PZ-Pip-001 PZ_Pip_001->CDK2 inhibits

Caption: A simplified diagram of the CDK2 signaling pathway at the G1/S cell cycle checkpoint.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the initial benchmarking of novel pyrazole-piperidine inhibitors. The hypothetical data for PZ-Pip-001 demonstrates a promising profile with high biochemical potency, clear cellular target engagement, and superior anti-proliferative activity compared to the reference compounds. Its selectivity profile also appears favorable in this limited screen.

Further investigation would involve a broader kinase panel to more thoroughly assess off-target effects, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological profiling. By following a structured and multi-faceted approach as detailed here, researchers can make more informed decisions to advance the most promising candidates in the drug discovery pipeline.

References

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A Researcher's Guide to a Critical Step in Drug Discovery: Assessing the Therapeutic Index of 4-(1-Methyl-1H-Pyrazol-4-yl)piperidine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A pivotal determinant of success is the therapeutic index (TI), a quantitative measure of a drug's relative safety.[1][2] This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals on how to comprehensively assess the therapeutic index of a promising class of compounds: 4-(1-methyl-1H-pyrazol-4-yl)piperidine derivatives. This class of molecules has garnered significant interest for its diverse pharmacological activities, including potential applications in neurodegenerative and psychiatric disorders.[3][4]

This document eschews a rigid, one-size-fits-all template. Instead, it offers a logical, field-proven workflow, emphasizing the causality behind experimental choices and ensuring that the described protocols are self-validating. Every step is designed to build a robust data package, enabling informed decisions on which drug candidates possess the optimal balance of efficacy and safety to advance toward clinical trials.

The Imperative of the Therapeutic Index

The therapeutic index is fundamentally a comparison between the dose of a drug that produces a therapeutic effect and the dose that causes toxicity.[2] A high therapeutic index is desirable, indicating a wide margin between the effective and toxic doses.[2] Classically, it is expressed as the ratio of the dose that is toxic to 50% of a population (TD50) to the dose that is therapeutically effective in 50% of a population (ED50).[5] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used as a surrogate for the TD50.[1][6]

Therapeutic Index (TI) = LD50 / ED50

A candidate with a narrow therapeutic index, where the effective and toxic doses are close, requires careful monitoring and may face significant hurdles in clinical development.[6] Therefore, a rigorous and early assessment of the TI is not merely a regulatory requirement but a critical strategic component of any successful drug discovery program.

A Structured Approach to TI Assessment

Our assessment is a multi-stage process, beginning with broad in vitro screening to assess cellular toxicity and culminating in focused in vivo studies to determine the therapeutic window in a living system. This tiered approach is designed to be resource-efficient, eliminating candidates with unfavorable toxicity profiles early in the discovery pipeline.

Part 1: In Vitro Cytotoxicity Profiling - The First Gatekeeper

Before committing to costly and ethically demanding animal studies, a thorough in vitro evaluation of cytotoxicity is essential.[7] These rapid, high-throughput assays provide the first indication of a compound's potential to cause cellular damage.[8] We will focus on two widely accepted and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

The Principle of Complementary Assays

Relying on a single cytotoxicity assay can be misleading. A compound might, for instance, inhibit metabolic activity without causing immediate cell lysis. By using both the MTT and LDH assays, we gain a more nuanced understanding of the potential mechanisms of toxicity. The MTT assay indicates a reduction in cell viability through metabolic compromise, while the LDH assay points to overt cell death via membrane damage.[8][9]

Experimental Workflow for In Vitro Cytotoxicity

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., SH-SY5Y for neurotoxicity) compound_prep Prepare Serial Dilutions of This compound Candidates mtt_assay MTT Assay (Metabolic Activity) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_prep->ldh_assay readout Spectrophotometric Reading (Absorbance) mtt_assay->readout ldh_assay->readout ic50 Calculate IC50 Values (Concentration inhibiting 50% of response) readout->ic50 comparison Compare IC50 of Candidates ic50->comparison

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line (e.g., SH-SY5Y for neuro-active compounds)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (this compound derivatives)

  • Phosphate Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

Detailed Protocol: LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8]

Materials:

  • Use the same cell culture and treatment setup as the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (recommended for consistency).

  • Lysis buffer (often included in the kit, for positive controls).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.

  • Positive Control (Maximum LDH Release): To a set of control wells, add lysis buffer 45 minutes before supernatant collection to induce maximum LDH release.[12]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

Data Analysis and Interpretation

For both assays, the results are expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is then calculated using non-linear regression analysis.

CandidateMTT IC50 (µM)LDH IC50 (µM)
Candidate A25> 100
Candidate B78> 100
Candidate C1215
Reference Drug5065

Interpretation:

  • Candidate A & B: Show moderate to low metabolic toxicity and very low membrane-damaging toxicity. These are promising candidates.

  • Candidate C: Shows high toxicity in both assays, suggesting it is a potent cytotoxic agent. This candidate would likely be deprioritized.

Part 2: In Vivo Efficacy and Toxicity - Defining the Therapeutic Window

Candidates that demonstrate a favorable in vitro cytotoxicity profile (e.g., high IC50 values) are advanced to in vivo studies. These studies are essential for understanding how the drug behaves in a complex biological system and are the definitive way to determine the therapeutic index.

Selecting the Right In Vivo Model

The choice of the in vivo model is critical and must be relevant to the intended therapeutic application of the this compound derivatives. Given the known CNS activity of similar compounds, we will use a hypothetical example of an anti-parkinsonian agent.[3][13] The 6-hydroxydopamine (6-OHDA) rat model is a well-established model for assessing the efficacy of drugs for Parkinson's disease.[5]

Experimental Workflow for In Vivo TI Assessment

G cluster_efficacy Efficacy Study (ED50) cluster_toxicity Toxicity Study (LD50) cluster_ti Therapeutic Index Calculation efficacy_model Induce Parkinson's Model (e.g., 6-OHDA in rats) efficacy_dosing Administer Graded Doses of Drug Candidates efficacy_model->efficacy_dosing efficacy_assessment Assess Behavioral Endpoint (e.g., Apomorphine-induced rotations) efficacy_dosing->efficacy_assessment ed50_calc Calculate ED50 efficacy_assessment->ed50_calc ti_calc TI = LD50 / ED50 ed50_calc->ti_calc toxicity_model Use Healthy Animals (e.g., Wistar rats) toxicity_dosing Administer Escalating Single Doses (OECD 423 Guideline) toxicity_model->toxicity_dosing toxicity_assessment Observe for Morbidity/Mortality over 14 days toxicity_dosing->toxicity_assessment ld50_calc Determine LD50 toxicity_assessment->ld50_calc ld50_calc->ti_calc

Caption: Workflow for in vivo therapeutic index determination.

Detailed Protocol: Efficacy (ED50) Determination in a 6-OHDA Rat Model

This protocol aims to determine the dose of the drug candidate that produces a 50% reversal of motor deficits in a rat model of Parkinson's disease.

Animals:

  • Male Wistar rats (250-300g).

Procedure:

  • Model Induction: Unilateral lesions of the dopaminergic nigrostriatal pathway are induced by stereotaxic injection of 6-OHDA into the medial forebrain bundle.[14]

  • Recovery and Confirmation: Animals are allowed to recover for 2-3 weeks. The lesion is confirmed by observing rotational behavior induced by a dopamine agonist like apomorphine.

  • Dose-Response Study:

    • Animals are randomly assigned to groups (n=8-10 per group).

    • Groups receive different doses of the test compound (e.g., 1, 3, 10, 30 mg/kg, administered orally or intraperitoneally) or a vehicle control.

    • After a set pre-treatment time, animals are challenged with apomorphine.

    • The number of contralateral rotations is recorded for 60-90 minutes.

  • ED50 Calculation: The dose of the test compound that causes a 50% reduction in the total number of apomorphine-induced rotations compared to the vehicle-treated group is calculated using a dose-response curve.[6][15]

Detailed Protocol: Acute Oral Toxicity (LD50) Determination (OECD 423)

The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity and determine an approximate LD50.[1][16]

Animals:

  • Healthy, young adult female Wistar rats (nulliparous and non-pregnant).[17]

Procedure:

  • Acclimatization: Animals are acclimatized for at least 5 days.

  • Dosing:

    • A starting dose (e.g., 300 mg/kg) is administered orally to a group of 3 animals.[16] The animals are fasted prior to dosing.

    • The choice of subsequent doses (higher or lower) is based on the outcome (survival or death) in the previous step.[16] The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg.[18]

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[18]

    • Close observation is required during the first few hours post-dosing.

  • LD50 Estimation: The LD50 is not calculated precisely but is determined to be within a certain dose range based on the mortality pattern observed across the different dose levels. For the purpose of TI calculation, the upper bound of the range where lethality is observed can be used.

Data Synthesis and Candidate Selection

The ED50 and LD50 values are integrated to calculate the therapeutic index for each promising candidate.

CandidateIn Vitro IC50 (µM)In Vivo ED50 (mg/kg)In Vivo LD50 (mg/kg)Therapeutic Index (LD50/ED50)
Candidate A255> 2000> 400
Candidate B7820> 2000> 100
Reference Drug50101000100

Conclusion: In this comparative analysis, Candidate A emerges as the superior drug candidate. It is more potent than the reference drug (lower ED50) and exhibits a significantly wider therapeutic margin (higher TI). While Candidate B also shows a good safety profile, its lower potency makes it less desirable than Candidate A. Based on this comprehensive assessment, Candidate A would be prioritized for further preclinical development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2023, December 24). YouTube. Retrieved January 19, 2026, from [Link]

  • MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazolyl-Piperidine Cannabinoid Receptor 1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro and in vivo pharmacological profiles of 4-(pyrazolyl)piperidine derivatives, a significant class of compounds targeting the cannabinoid receptor 1 (CB1). Due to the limited publicly available data on the specific molecule 4-(1-methyl-1H-pyrazol-4-yl)piperidine, this guide will focus on the extensively studied and structurally related analog, SR141716A (Rimonabant) . This compound serves as a prime exemplar for understanding the structure-activity relationships and the crucial correlation between laboratory assays and whole-organism responses for this chemical scaffold.

We will objectively compare SR141716A's performance with two other notable CB1 receptor antagonists: AM251 , a close structural analog, and Taranabant (MK-0364) , a non-pyrazole-based inverse agonist. This comparative approach, supported by experimental data and detailed protocols, is designed to offer researchers, scientists, and drug development professionals a comprehensive technical resource for advancing their own research in this area.

Introduction: The Rationale for Targeting the CB1 Receptor with Pyrazolyl-Piperidines

The endocannabinoid system, with its principal central nervous system target, the CB1 receptor, is a key regulator of numerous physiological processes, including appetite, pain sensation, mood, and memory. Consequently, antagonism of the CB1 receptor has been a major focus for the development of therapies for obesity, metabolic syndrome, and related disorders. The diarylpyrazole scaffold, exemplified by SR141716A, emerged as a foundational chemical series for potent and selective CB1 receptor antagonists.

The core principle of this guide is to bridge the translational gap between in vitro potency and in vivo efficacy. A high-affinity binder in a cell-free system does not guarantee a successful therapeutic agent. Factors such as selectivity, functional activity (i.e., neutral antagonist vs. inverse agonist), pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and target engagement in a complex biological system are paramount. This guide will dissect these elements through a comparative lens.

Comparative In Vitro Profile

The initial characterization of a compound's activity begins with in vitro assays to determine its affinity and selectivity for the intended target. For CB1 receptor antagonists, radioligand binding assays are the gold standard.

Receptor Binding Affinity

These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.

CompoundChemical StructureTarget ReceptorBinding Affinity (Ki, nM)Selectivity (CB2/CB1)Reference
SR141716A (Rimonabant) 4-(pyrazolyl)piperidineCB12>500-fold[1]
CB2>1000[1]
AM251 4-(pyrazolyl)piperidineCB17.5~306-fold[2]
CB22290[2]
Taranabant (MK-0364) Non-pyrazoleCB1Potent (inverse agonist)Highly Selective[3]

Expertise & Experience: The data clearly demonstrates that both SR141716A and AM251 are highly potent and selective antagonists for the CB1 receptor over the CB2 receptor. This selectivity is a critical initial checkpoint, as off-target effects at the CB2 receptor, which is primarily involved in immune function, could lead to unwanted side effects. Taranabant, while structurally distinct, also exhibits high potency and selectivity for the CB1 receptor.[3]

Functional Activity: Antagonism vs. Inverse Agonism

Beyond simple binding, it is crucial to understand how the compound modulates receptor activity. A neutral antagonist binds to the receptor and blocks the action of an agonist, without affecting the receptor's basal activity. An inverse agonist, however, binds to the same receptor and inhibits its constitutive (basal) activity.

  • SR141716A and Taranabant have been characterized as inverse agonists , meaning they reduce the basal signaling activity of the CB1 receptor.[3][4]

  • AM251 is also considered an inverse agonist .[5]

This inverse agonism is thought to contribute to the robust in vivo effects observed with these compounds, particularly in conditions where the endocannabinoid system is tonically active.

Comparative In Vivo Profile

In vivo studies are essential to evaluate a compound's therapeutic potential and safety in a living organism. Key assessments include efficacy in relevant disease models and a thorough pharmacokinetic analysis.

In Vivo Efficacy in Animal Models

CB1 receptor antagonists have been extensively studied in models of obesity and neuropathic pain.

CompoundAnimal ModelEfficacyDosing (Route)Reference
SR141716A (Rimonabant) Diet-induced obese ratsReduces body weight gain and food intake1-10 mg/kg (oral)[6]
Chronic constriction injury (neuropathic pain) in ratsAttenuates thermal and mechanical hyperalgesia1-10 mg/kg (oral)[7]
AM251 Diet-induced obese ratsReduces body weight gain and fasting-induced food intake30 mg/kg[2][8]
Taranabant (MK-0364) Diet-induced obese ratsReduces body weight gain (approx. 10-fold more potent than Rimonabant)0.1-3 mg/kg (i.p. and p.o.)[3][9]
Acetic acid-induced visceral pain in miceDecreases pain-related behaviors0.1-3 mg/kg (i.p.)[9]
Pharmacokinetic Profile

A compound's pharmacokinetic profile determines its absorption, distribution, metabolism, and excretion, which collectively influence its bioavailability and duration of action.

CompoundSpeciesOral BioavailabilityKey Metabolic PathwaysReference
SR141716A (Rimonabant) RatOrally active, long duration of actionNot specified in detail in the provided results[1][10]
AM251 RodentsOrally activeNot specified in detail in the provided results[8]
Taranabant (MK-0364) Rat, MonkeyOrally activePrimarily oxidative metabolism (CYP3A4 in humans)[11]

Expertise & Experience: The oral activity of all three compounds is a significant advantage for clinical development, as it allows for more convenient patient dosing. The long duration of action of SR141716A, as noted by the sustained receptor occupancy in vivo, suggests that once-daily dosing could be feasible.[10] Understanding the metabolic pathways, as detailed for Taranabant, is critical for predicting potential drug-drug interactions and inter-species differences in metabolism.[11]

In Vitro - In Vivo Correlation (IVIVC): Bridging the Gap

A strong IVIVC is the cornerstone of efficient drug development. For the pyrazolyl-piperidine CB1 antagonists, we can draw several correlations:

  • High in vitro affinity translates to in vivo potency: All three compounds exhibit nanomolar binding affinities for the CB1 receptor, and all are active in vivo at low mg/kg doses.

  • Selectivity is maintained in vivo: The high selectivity for CB1 over CB2 receptors observed in vitro is reflected in the in vivo effects, which are consistent with the known physiological roles of the CB1 receptor. This was further confirmed in studies where the effects of SR141716A were absent in CB1 knockout mice.[7]

  • Inverse agonism may drive efficacy: The inverse agonist activity of these compounds likely contributes to their robust effects in models of obesity, where the endocannabinoid system is often upregulated.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies for key experiments are provided below.

In Vitro: CB1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the CB1 receptor.

Diagram of the Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat cerebellum) in buffer prep2 Centrifuge homogenate at low speed prep1->prep2 prep3 Centrifuge supernatant at high speed prep2->prep3 prep4 Resuspend pellet (membrane fraction) in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]SR141716A) and varying concentrations of test compound prep4->assay1 assay2 Separate bound from free radioligand by rapid filtration assay1->assay2 assay3 Measure radioactivity on filters using liquid scintillation counting assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Generate competition curves analysis1->analysis2 analysis3 Determine IC50 and calculate Ki analysis2->analysis3 G cluster_surgery Surgical Procedure cluster_testing Behavioral Testing cluster_analysis Data Analysis surg1 Anesthetize rat surg2 Expose sciatic nerve surg1->surg2 surg3 Place loose ligatures around the nerve surg2->surg3 surg4 Suture the incision surg3->surg4 test3 Allow for development of hyperalgesia (7-14 days) surg4->test3 test1 Establish baseline pain thresholds (pre-surgery) test2 Perform surgery test1->test2 test2->test3 test4 Administer test compound or vehicle test3->test4 test5 Measure pain thresholds at set time points post-dosing (e.g., von Frey filaments, Hargreaves test) test4->test5 analysis1 Calculate paw withdrawal thresholds or latencies test5->analysis1 analysis2 Compare drug-treated group to vehicle-treated group analysis1->analysis2 analysis3 Determine dose-response relationship analysis2->analysis3

Caption: Workflow for the chronic constriction injury model of neuropathic pain.

Step-by-Step Protocol:

  • Surgical Procedure:

    • Anesthetize a male Sprague-Dawley rat with isoflurane.

    • Make a small incision on the lateral aspect of the thigh to expose the common sciatic nerve.

    • Carefully dissect the nerve free from the surrounding connective tissue.

    • Tie four loose ligatures (e.g., 4-0 chromic gut) around the nerve, spaced about 1 mm apart. The ligatures should be tightened until they just evoke a brief twitch in the corresponding muscle.

    • Close the muscle and skin layers with sutures.

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test):

      • Place the rat in a chamber with a mesh floor and allow it to acclimate.

      • Apply a series of calibrated von Frey filaments to the plantar surface of the hind paw until the filament just bends.

      • Determine the 50% paw withdrawal threshold using the up-down method.

    • Thermal Hyperalgesia (Hargreaves Test):

      • Place the rat in a chamber with a glass floor.

      • Apply a radiant heat source to the plantar surface of the hind paw.

      • Record the latency for the rat to withdraw its paw. A cut-off time is used to prevent tissue damage.

  • Study Design:

    • Establish baseline behavioral responses before surgery.

    • After surgery, allow 7-14 days for the neuropathic pain to develop.

    • On the test day, measure pre-dose pain thresholds.

    • Administer the test compound (e.g., SR141716A) or vehicle orally.

    • Measure pain thresholds at various time points after dosing (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of the drug treatment with the vehicle control over time.

Conclusion and Future Directions

The 4-(pyrazolyl)piperidine scaffold has proven to be a highly successful starting point for the development of potent and selective CB1 receptor antagonists. The exemplar compound, SR141716A, and its analogs demonstrate a clear correlation between high in vitro binding affinity and robust in vivo efficacy in preclinical models of obesity and pain.

However, the clinical development of these first-generation CB1 antagonists was halted due to adverse psychiatric side effects, likely stemming from the central blockade of the CB1 receptor. This underscores a critical lesson in drug development: even with a strong IVIVC for efficacy, the broader physiological role of the target can present significant safety hurdles.

Future research in this area is focused on developing peripherally restricted CB1 antagonists that do not cross the blood-brain barrier, thereby retaining the metabolic benefits while avoiding the central nervous system-mediated side effects. The foundational understanding of the in vitro and in vivo properties of compounds like SR141716A, as detailed in this guide, remains invaluable for guiding these next-generation drug discovery efforts.

References

  • Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters, 350(2-3), 240-244. [Link] [12]2. Pertwee, R. G. (1999). Characterisation of the rat cerebella CB1 receptor using SR141716A, a central cannabinoid receptor antagonist. British Journal of Pharmacology, 126(3), 665-672. [Link] [13]3. Chiba, T., et al. (2017). Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain. Bio-protocol, 7(22), e2622. [Link] [14]4. Rinaldi-Carmona, M., et al. (1995). Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain. Life Sciences, 56(23-24), 1941-1947. [Link] [10]5. Rinaldi-Carmona, M., et al. (1994). SR141716A, a Potent and Selective Antagonist of the Brain Cannabinoid Receptor. FEBS Letters, 350(2-3), 240-244. [Link]

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Structural comparison of 4-(1-methyl-1H-pyrazol-4-yl)piperidine binding to different kinase domains

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the structural underpinnings of kinase inhibitor binding, comparing the interaction of the privileged 4-(1-methyl-1H-pyrazol-4-yl)piperidine scaffold with the ATP-binding pockets of AKT and ROCK kinases. This guide offers researchers and drug development professionals a comparative analysis supported by crystallographic data and molecular modeling, complete with detailed experimental protocols.

Introduction: A Privileged Scaffold in Kinase Inhibition

The this compound moiety has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its prevalence is exemplified by its central role in the structure of capivasertib (AZD5363), a powerful pan-AKT inhibitor that has advanced to clinical trials for the treatment of various solid tumors.[1][2] The pyrazole ring, a versatile bioisostere, is a key feature in numerous FDA-approved kinase inhibitors, highlighting its importance in establishing crucial interactions within the ATP-binding pocket.[3] This guide will dissect the structural nuances of how this specific fragment engages with different kinase domains, focusing on a comparative analysis of its binding to AKT1 and providing insights into its selectivity against the closely related ROCK kinase.

The Primary Target: Unraveling the Binding of AZD5363 to the AKT Kinase Domain

The serine/threonine kinase AKT is a central node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in human cancers.[4] Capivasertib (AZD5363) is an ATP-competitive inhibitor that potently targets all three AKT isoforms.[5][6] The co-crystal structure of AZD5363 in complex with AKT1 (PDB ID: 4GV1) provides a high-resolution map of the key molecular interactions that drive its high-affinity binding.[1][7]

Key Interactions in the AKT1 ATP-Binding Pocket

The binding of AZD5363 to AKT1 is characterized by a network of hydrogen bonds and hydrophobic interactions:

  • Hinge Region Engagement: The pyrrolopyrimidine core of AZD5363 forms two critical hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Glu228 and the backbone carbonyl of Ala230.[8] This bidentate interaction is a hallmark of many type I kinase inhibitors and serves to anchor the molecule in the ATP-binding site.

  • Hydrophobic Interactions: The this compound moiety extends into a hydrophobic pocket. The methyl group on the pyrazole ring makes favorable van der Waals contacts, while the piperidine ring adopts a conformation that maximizes hydrophobic interactions with surrounding residues.

  • Solvent-Exposed Region: The hydroxyl group on the (1S)-1-(4-chlorophenyl)-3-hydroxypropyl portion of AZD5363 is solvent-exposed, a feature that has been exploited in the development of PROTAC (PROteolysis TArgeting Chimera) degraders based on the AZD5363 scaffold.[1]

AZD5363_AKT1_Binding cluster_AZD5363 AZD5363 cluster_AKT1 AKT1 ATP-Binding Pocket PyrroloPyrimidine Pyrrolopyrimidine Core Hinge Hinge Region (Glu228, Ala230) PyrroloPyrimidine->Hinge H-Bonds PyrazolylPiperidine This compound HydrophobicPocket Hydrophobic Pocket PyrazolylPiperidine->HydrophobicPocket Hydrophobic Interactions Sidechain (1S)-1-(4-chlorophenyl)-3-hydroxypropyl SolventFront Solvent Front Sidechain->SolventFront Solvent Exposed

Caption: Key interactions of AZD5363 within the AKT1 kinase domain.

A Tale of Two Kinases: Structural Basis for Selectivity Against ROCK

While AZD5363 is a potent AKT inhibitor, it exhibits significantly lower activity against other kinases, including the closely related Rho-associated coiled-coil containing protein kinase (ROCK).[7][9] Understanding the structural basis for this selectivity is crucial for designing next-generation inhibitors with improved target profiles. Although a co-crystal structure of AZD5363 with ROCK is not publicly available, a comparative analysis of the ATP-binding pockets of AKT and ROCK, coupled with molecular modeling, can provide valuable insights.

The kinase domains of AKT and ROCK share a high degree of sequence homology, particularly within the ATP-binding site.[10] However, subtle differences in the amino acid composition and the conformational flexibility of this pocket can be exploited to achieve selectivity.

Comparative Analysis of AKT1 and ROCK2 ATP-Binding Pockets:
FeatureAKT1 (PDB: 4GV1)ROCK2 (Homology Model)Implication for Selectivity
Gatekeeper Residue Met227PheThe bulkier phenylalanine in ROCK2 may create steric hindrance for the binding of certain inhibitors.
Solvent Channel More openMore constrictedThe more open solvent channel in AKT1 can accommodate larger and more flexible side chains.
Hydrophobic Pocket Well-definedShape and volume differVariations in the hydrophobic pocket can influence the optimal shape and size of the inhibitor's core.

Molecular docking studies suggest that while the pyrrolopyrimidine core of AZD5363 can still form hydrogen bonds with the hinge region of ROCK, the overall fit within the ATP-binding pocket is less favorable compared to AKT. The subtle differences in the shape and electrostatic environment of the pocket likely contribute to the observed decrease in binding affinity.

Kinase_Selectivity_Workflow cluster_Inputs Input Data cluster_Modeling Computational Modeling cluster_Analysis Comparative Analysis cluster_Output Output PDB_AKT AKT1-AZD5363 Crystal Structure (4GV1) Pocket_Comparison Binding Pocket Comparison (AKT vs. ROCK) PDB_AKT->Pocket_Comparison ROCK_Seq ROCK2 Sequence Homology_Model ROCK2 Homology Modeling ROCK_Seq->Homology_Model Docking Molecular Docking of AZD5363 into ROCK2 Homology_Model->Docking Homology_Model->Pocket_Comparison Interaction_Analysis Analysis of Putative Interactions Docking->Interaction_Analysis Selectivity_Hypothesis Structural Hypothesis for Selectivity Pocket_Comparison->Selectivity_Hypothesis Interaction_Analysis->Selectivity_Hypothesis

Caption: Workflow for elucidating the structural basis of kinase inhibitor selectivity.

Experimental Protocols for Structural and Binding Analysis

To empirically validate the structural insights and quantify the binding affinities of the this compound scaffold to different kinase domains, a combination of biophysical and structural biology techniques is employed.

Protein Expression and Purification

Objective: To produce high-purity, active kinase domains for structural and biophysical studies.

Protocol:

  • Cloning: Subclone the kinase domain of interest (e.g., human AKT1, ROCK2) into a suitable expression vector (e.g., pGEX, pET) with an N-terminal affinity tag (e.g., GST, His6).

  • Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins, Ni-NTA for His-tagged proteins).

  • Tag Cleavage and Further Purification: Elute the protein and, if necessary, cleave the affinity tag using a specific protease (e.g., TEV, thrombin). Further purify the protein using ion-exchange and size-exclusion chromatography.

  • Quality Control: Assess the purity and homogeneity of the protein by SDS-PAGE and mass spectrometry.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the kinase domain in complex with the inhibitor.

Protocol:

  • Complex Formation: Incubate the purified kinase domain with a 2-5 fold molar excess of the inhibitor.

  • Crystallization Screening: Set up crystallization trials using various commercially available screens and crystallization methods (e.g., hanging drop, sitting drop vapor diffusion).

  • Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known kinase structure as a search model. Refine the structure and build the inhibitor into the electron density map.

  • Validation: Validate the final structure using tools such as MolProbity to assess its geometric quality.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the inhibitor-kinase interaction (KD, ΔH, ΔS).

Protocol:

  • Sample Preparation: Dialyze the purified kinase and dissolve the inhibitor in the same buffer.

  • ITC Experiment: Load the kinase into the sample cell of the ITC instrument and the inhibitor into the injection syringe.

  • Titration: Perform a series of injections of the inhibitor into the kinase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Conclusion: From Privileged Scaffold to Selective Inhibitor

The this compound scaffold represents a highly successful starting point for the design of potent kinase inhibitors. Its ability to be elaborated into molecules like AZD5363, which exhibits high affinity for AKT kinases and selectivity against other related kinases like ROCK, underscores the power of structure-based drug design. By dissecting the specific molecular interactions within the ATP-binding pockets of different kinases, researchers can rationally design modifications to this privileged core to fine-tune potency and selectivity, ultimately leading to the development of safer and more effective targeted therapies. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of these interactions, paving the way for the next generation of precision medicines.

References

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

  • Ci, X., Li, B., Ma, X., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 65(15), 10373–10393. [Link]

  • Davies, B. R., Greenwood, H., Dudley, P., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873–887. [Link]

  • RCSB Protein Data Bank. (n.d.). 4GV1: PKB alpha in complex with AZD5363. [Link]

  • AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. [Link]

  • Julian, J., & Hart, T. (2014). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 7(6), 665-697. [Link]

  • Wikipedia. (n.d.). Rho kinase inhibitor. [Link]

  • Dental Research Today. (2024). Identification of Potent Inhibitors of Akt Kinases inhibitors from natural sources for Therapeutic Targeting of Oral Squamous Cell Carcinoma. [Link]

  • Taylor, S. S., & Kornev, A. P. (2011). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 286(24), 21103–21111. [Link]

  • Shimokawa, H., & Takeshita, A. (2005). Rho Kinase (ROCK) Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(9), 1767–1775. [Link]

  • Bhullar, K. S., Lagarón, N. O., McGowan, E. M., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. [Link]

  • Jacobs, M., Hayakawa, K., & Swenson, L. (2006). The structure of the Rho-associated kinase-1 catalytic domain in complex with the inhibitor Y-27632. Journal of Biological Chemistry, 281(1), 260–268. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(11), 722–723. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.